molecular formula C5H8O B1594437 Allyl vinyl ether CAS No. 3917-15-5

Allyl vinyl ether

货号: B1594437
CAS 编号: 3917-15-5
分子量: 84.12 g/mol
InChI 键: ZXABMDQSAABDMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyl vinyl ether is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6270. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-ethenoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXABMDQSAABDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192406
Record name Ether, allyl vinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3917-15-5
Record name Allyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3917-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl vinyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ether, allyl vinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl vinyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL VINYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2J0N55CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Allyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl vinyl ether (AVE) is a versatile bifunctional organic compound featuring both an allyl group and a vinyl ether moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for the[1][1]-sigmatropic Claisen rearrangement, which yields γ,δ-unsaturated aldehydes. These aldehydes are crucial building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its safe handling, storage, and application in experimental settings.

Identification
IdentifierValue
IUPAC Name 3-(ethenyloxy)-1-propene[2]
Synonyms Vinyl allyl ether, Allyl ethenyl ether, 3-vinyloxy-1-propene[2]
CAS Number 3917-15-5[2]
Molecular Formula C₅H₈O[2]
Molecular Weight 84.12 g/mol [2]
InChI Key ZXABMDQSAABDMG-UHFFFAOYSA-N
Canonical SMILES C=CCOC=C
Physical Properties
PropertyValueReference
Appearance Colorless liquidGeneral Knowledge
Boiling Point 65-70 °C at 760 mmHg[3]
Density 0.790 g/cm³ at 20 °CGeneral Knowledge
Solubility Slightly soluble in waterGeneral Knowledge
Storage Temperature RefrigeratedGeneral Knowledge
Safety and Hazard Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementGHS Classification
Highly flammable liquid and vaporH225
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Synthesis of this compound

This compound can be synthesized through various methods, with transition metal-catalyzed transfer vinylation being a prominent and efficient approach. This method involves the transfer of a vinyl group from a vinyl ether to allyl alcohol.

Palladium-Catalyzed Transfer Vinylation

This protocol is adapted from the work of Bosch and Schlaf and utilizes an in-situ generated, air-stable palladium(II) catalyst.[4]

3.1.1 Materials

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Allyl alcohol

  • Butyl vinyl ether

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line glassware

  • Magnetic stirrer

3.1.2 Experimental Protocol

  • Catalyst Preparation (In Situ):

    • In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in 2 mL of anhydrous dichloromethane.

    • To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in 2 mL of anhydrous dichloromethane dropwise.[4]

    • Stir the mixture at room temperature for 10 minutes to allow for complex formation.

  • Reaction Setup:

    • To the freshly prepared catalyst solution, add allyl alcohol (2.0 mmol, 1 equivalent).[4]

    • Add an excess of butyl vinyl ether (e.g., 12 equivalents, 24.0 mmol).[4]

    • Fit the flask with a reflux condenser under a continuous inert atmosphere.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 24 hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess vinyl ether and solvent.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.[4]

G cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_purification Purification Pd_OAc Pd(OAc)₂ in CH₂Cl₂ Catalyst Active Pd(II) Catalyst Pd_OAc->Catalyst Mix & Stir Phen 1,10-Phenanthroline in CH₂Cl₂ Phen->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Allyl_OH Allyl Alcohol Allyl_OH->Reaction_Mix Butyl_VE Butyl Vinyl Ether Butyl_VE->Reaction_Mix Crude_Product Crude Product Reaction_Mix->Crude_Product Stir 24h, RT Concentrate Purification Flash Column Chromatography Crude_Product->Purification Pure_AVE Pure this compound Purification->Pure_AVE

Figure 1: Experimental workflow for the palladium-catalyzed synthesis of this compound.

Chemical Reactivity: The Claisen Rearrangement

The most significant reaction of this compound is the Claisen rearrangement, a thermal[1][1]-sigmatropic rearrangement that produces γ,δ-unsaturated aldehydes.[3] This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds stereoselectively.[3] The reaction proceeds through a concerted, cyclic transition state.[5]

References

Mechanism of Claisen rearrangement for allyl vinyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of the Claisen Rearrangement of Allyl Vinyl Ether

Introduction

The Claisen rearrangement is a cornerstone of modern organic synthesis, providing a powerful and reliable method for carbon-carbon bond formation. First discovered by Rainer Ludwig Claisen in 1912, this reaction involves the thermal[1][1]-sigmatropic rearrangement of an this compound to a γ,δ-unsaturated carbonyl compound.[2] Its mechanism is a classic example of a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state.[3] The reaction is intramolecular, stereospecific, and follows first-order kinetics.[4]

This technical guide provides an in-depth exploration of the core mechanism of the Claisen rearrangement for the parent this compound system. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the reaction's mechanistic underpinnings, including the stereochemical implications, kinetic and thermodynamic parameters, and the experimental evidence that substantiates the currently accepted model.

Core Mechanism and Transition State Geometry

The Claisen rearrangement is a concerted process in which the cleavage of a C-O bond and the formation of a C-C bond occur simultaneously through a cyclic reorganization of six electrons.[5] The driving force for the reaction is the significant thermodynamic stability gained from forming a carbon-oxygen double bond in the product, which makes the reaction highly exothermic.[1] The overall enthalpy of reaction for the rearrangement of this compound to pent-4-enal is approximately -100 kJ/mol.[1][4]

The geometry of the six-membered transition state is a critical determinant of the reaction's outcome. The rearrangement proceeds preferentially through a low-energy, chair-like transition state, which minimizes steric interactions.[3][6] A higher-energy, boat-like conformation is also possible but is generally disfavored, leading to minor products unless structurally enforced.[3]

Claisen_Mechanism cluster_reactant This compound cluster_ts Transition States cluster_product Pent-4-enal reactant Start ts_chair Chair (Favored) reactant->ts_chair [3,3] ts_boat Boat (Disfavored) reactant->ts_boat product Product ts_chair->product ts_boat->product

Figure 1: Core mechanism via chair and boat transition states.

The stereospecificity of the Claisen rearrangement is a direct consequence of this ordered transition state. The geometry of the double bond in the vinyl ether and the stereochemistry of the allyl group are directly translated into the stereochemistry of the newly formed C-C bond and stereocenters in the product. For instance, an (E)-alkenyl ether will preferentially lead to the anti diastereomer, as this allows the substituent on the vinyl group to occupy a pseudo-equatorial position in the chair transition state, minimizing A(1,3) strain.

Stereochemistry Stereochemical Consequence of (E)-Alkene Geometry cluster_start (E)-Allyl Propenyl Ether cluster_ts Chair Transition State (Me in Equatorial Position) cluster_prod anti-2-Methylpent-4-enal start start ts ts start->ts Heat [3,3] prod prod ts->prod

Figure 2: Stereospecificity from an (E)-alkenyl ether.

Mechanistic Evidence

The concerted, intramolecular model for the Claisen rearrangement is supported by a wealth of experimental data, including crossover experiments, kinetic studies, and kinetic isotope effects.

Intramolecularity: Crossover Experiments

To confirm that the rearrangement occurs within a single molecule rather than between two different molecules, crossover experiments are performed. In a typical experiment, two structurally similar but distinguishable allyl vinyl ethers are heated together in the same reaction vessel. If the reaction were intermolecular, fragments from one molecule could combine with fragments from the other, leading to "crossover" products. The consistent experimental observation is that only the two expected intramolecular rearrangement products are formed, definitively proving the intramolecular nature of the reaction.

Crossover_Experiment cluster_outcomes start Start: Mix Reactants A and B heat Heat Reaction Mixture start->heat analysis Analyze Product Mixture (e.g., by GC-MS) heat->analysis intra Observed: Only Products AA and BB (No Crossover) analysis->intra If Intramolecular inter Hypothetical: Products AA, BB, AB, BA (Crossover) analysis->inter If Intermolecular conclusion Conclusion: Reaction is Intramolecular intra->conclusion

References

The-Sigmatropic Rearrangement in Allyl Vinyl Ethers: A Technical Guide

The[1][1]-Sigmatropic Rearrangement in Allyl Vinyl Ethers: A Technical Guide

The Claisen rearrangement, a cornerstone of modern organic synthesis, is a powerful[1][1]-sigmatropic rearrangement of allyl vinyl ethers to produce γ,δ-unsaturated carbonyl compounds. This intramolecular process, first described by Rainer Ludwig Claisen in 1912, proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[2][3] Its high degree of stereoselectivity makes it an invaluable tool for the construction of complex molecules with defined stereochemistry, particularly in the fields of natural product synthesis and drug development.[2][3] This technical guide provides an in-depth overview of the core principles of the Claisen rearrangement, including detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key mechanistic and procedural concepts.

Core Concepts and Mechanism

The fundamental transformation in the Claisen rearrangement involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[4] The reaction is thermally driven and proceeds preferentially through a chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome of the product.[2][5] The rearrangement is generally irreversible due to the formation of a thermodynamically stable carbonyl group.[2]

Several variations of the Claisen rearrangement have been developed to enhance its utility and expand its substrate scope. These include the aromatic Claisen rearrangement of allyl aryl ethers and catalyzed versions that employ Lewis acids or transition metals to facilitate the reaction under milder conditions.[6][7][8] Lewis acids can be broadly categorized into hard Lewis acids that coordinate to the ether oxygen and soft Lewis acids that interact with the π-bonds.[8] Catalysis allows for lower reaction temperatures and can influence both the rate and selectivity of the rearrangement.[2]

dot

Caption: General mechanism of the[1][1]-sigmatropic Claisen rearrangement.

Quantitative Data Summary

The efficiency and selectivity of the Claisen rearrangement are influenced by factors such as substrate structure, solvent, temperature, and the presence of catalysts. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction outcomes under different conditions.

Table 1: Thermal Claisen Rearrangement of Substituted Allyl Aryl Ethers
EntrySubstrate (Allyl Aryl Ether)Temperature (°C)SolventYield (%)Regioisomeric Ratio (ortho:para)Reference
1Allyl phenyl ether200N,N-Diethylaniline85>99:1[9]
21-Allyloxy-4-methoxybenzene200DMSO~90>99:1[4]
31-Allyloxy-4-methoxybenzene200None~92>99:1 (with ~6% 4-methoxyphenol byproduct)[4]
48-Allyloxyphenanthridine220N,N-Diethylaniline92>99:1[9]
Table 2: Lewis Acid-Catalyzed Claisen Rearrangement
EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Reference
1(E)-Crotyl morpholine + Propionyl chlorideYb(OTf)₃ (10)CH₂Cl₂251278>99:1[1]
2(E)-Crotyl morpholine + Propionyl chlorideAlCl₃ (10)CH₂Cl₂251281>99:1[1]
3(E)-Crotyl morpholine + Propionyl chlorideTiCl₄·THF₂ (5)CH₂Cl₂251292>99:1[1]
42-Alkoxycarbonyl-substituted allyl vinyl ether--INVALID-LINK--₂ (10)CH₂Cl₂259695-[6]
Table 3: Enantioselective Claisen Rearrangement

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---|---|---|---| | 1 | Ester-substituted this compound | Chiral Guanidinium Ion (10) | C₆D₆ | 25 | 24 | 85 | 82 |[1] | | 2 | 2-Alkoxycarbonyl-substituted this compound | --INVALID-LINK--₂ (10) | CH₂Cl₂ | 25 | 72 | 98 | 99 |[6] | | 3 | Difluorovinyl allyl ether | Chiral Boron Lewis Acid | - | - | - | - | up to 86 |[7] | | 4 | Allyl 2-naphthyl ether | π-Cu(II) complex (5-10) | CHCl₃ | - | - | - | up to 92 |[10] |

Experimental Protocols

This section provides detailed methodologies for key experimental variations of the Claisen rearrangement, offering a practical guide for laboratory implementation.

Protocol 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether

Objective: To synthesize 2-allylphenol via the thermal Claisen rearrangement of allyl phenyl ether.

Procedure:

  • A solution of allyl phenyl ether (1.0 g, 7.45 mmol) in N,N-diethylaniline (10 mL) is placed in a sealed tube.

  • The tube is heated in an oil bath at 200 °C for 6 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether (50 mL) and washed successively with 1 M HCl (3 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allylphenol.

Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Claisen Rearrangement of o-Allylaryl Ethers

Objective: To synthesize 2-allylphenols from o-allylaryl ethers using microwave irradiation and a Lewis acid catalyst.[11]

Procedure:

  • In a 100 mL borosilicate flask, the o-allylaryl ether (12.5 mmol) is dissolved in a minimal amount of xylene.

  • Fused ZnCl₂ (44.7 mmol) or BF₃·OEt₂ (17.5 mmol) is added to the solution.[11]

  • The flask is fitted with a loose-topped funnel and placed in a microwave reactor.

  • The reaction mixture is irradiated at 720W in 30-second cycles until the reaction is complete, as monitored by TLC (typically 5-8 minutes).[11]

  • After cooling, the mixture is poured into water (80 mL) and extracted with ethyl acetate (3 x 30 mL).[11]

  • The combined organic extracts are washed with brine (30 mL), dried over anhydrous MgSO₄, and concentrated.[11]

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 10:1) to yield the 2-allylphenol.[11]

dot

Microwave_WorkflowstartStartreagentsMix o-allylaryl ether,xylene, and Lewis acid(ZnCl2 or BF3.OEt2)start->reagentsmicrowaveMicrowave Irradiation(720W, 30s cycles)reagents->microwavetlcMonitor by TLCmicrowave->tlctlc->microwaveIncompleteworkupAqueous Workup(H2O, Ethyl Acetate Extraction)tlc->workupCompletepurificationColumn Chromatographyworkup->purificationproductIsolated 2-Allylphenolpurification->productendEndproduct->end

Caption: Workflow for microwave-assisted Claisen rearrangement.

Protocol 3: Palladium-Catalyzed Tandem Vinyl Ether Exchange-Claisen Rearrangement

Objective: To synthesize γ,δ-unsaturated aldehydes from allylic alcohols via a one-pot vinyl ether formation and Claisen rearrangement.[12][13]

Procedure:

  • To a solution of the allylic alcohol in a suitable solvent, add a palladium(II)-phenanthroline complex catalyst.[12]

  • Add a vinylating agent, such as triethyleneglycol divinyl ether.[12]

  • Heat the reaction mixture at a moderate temperature to facilitate the initial vinyl ether exchange.

  • Increase the temperature to induce the in-situ Claisen rearrangement of the formed this compound.

  • Upon completion, the reaction is cooled and subjected to a standard aqueous workup.

  • The resulting γ,δ-unsaturated aldehyde is purified by chromatography.

dot

Tandem_ReactionAllyl_AlcoholAllylic AlcoholVinyl_Ether_FormationVinyl Ether Exchange(Pd(II) catalyst, moderate temp)Allyl_Alcohol->Vinyl_Ether_FormationAllyl_Vinyl_EtherThis compound(intermediate)Vinyl_Ether_Formation->Allyl_Vinyl_EtherClaisen_RearrangementClaisen Rearrangement(higher temp)Allyl_Vinyl_Ether->Claisen_RearrangementProductγ,δ-Unsaturated AldehydeClaisen_Rearrangement->Product

Caption: Logical flow of the tandem vinylation-Claisen rearrangement.

Conclusion

The[1][1]-sigmatropic rearrangement of allyl vinyl ethers remains a highly relevant and versatile transformation in organic chemistry. Its ability to stereoselectively form carbon-carbon bonds has cemented its place in the synthetic chemist's toolbox. The ongoing development of catalytic and enantioselective variants continues to expand the horizons of this classic reaction, enabling the efficient synthesis of increasingly complex and valuable molecules for a wide range of applications, from pharmaceuticals to materials science. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the power of the Claisen rearrangement in their work.

An In-depth Technical Guide to the Synthesis of Substituted Allyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for substituted allyl vinyl ethers, compounds of significant interest as precursors in various organic transformations, most notably the Claisen rearrangement for stereoselective carbon-carbon bond formation.[1] The methodologies presented herein are curated for their relevance and applicability in modern research and development settings, with a focus on efficiency, selectivity, and functional group tolerance.

Introduction

Allyl vinyl ethers are valuable intermediates in organic synthesis, primarily serving as substrates for the[2][2]-sigmatropic Claisen rearrangement to produce γ,δ-unsaturated carbonyl compounds.[2][3][4][5] The synthesis of structurally diverse and highly functionalized allyl vinyl ethers is therefore a critical step in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients.[6] This guide details several key synthetic strategies, providing experimental protocols and comparative data to aid in methodological selection.

Key Synthetic Pathways

The synthesis of substituted allyl vinyl ethers can be broadly categorized into several approaches, with transition-metal-catalyzed transfer vinylation being a prominent and versatile method. Other significant pathways include classical acid-catalyzed etherification and specialized modular syntheses for complex substrates.

Transfer vinylation is an atom-economical method that involves the exchange of a vinyl group from a donor, such as a vinyl ether or vinyl acetate, to an allyl alcohol.[1] This approach often proceeds under mild conditions, avoiding the harsh reagents used in classical methods.[1]

Logical Workflow for Transfer Vinylation

cluster_reactants Reactants cluster_catalyst Catalyst System Allyl Alcohol Allyl Alcohol Reaction Reaction Allyl Alcohol->Reaction Vinyl Donor Vinyl Donor (e.g., Vinyl Ether, Vinyl Acetate) Vinyl Donor->Reaction Transition Metal Transition Metal Precursor (Pd, Ru, Ir) Transition Metal->Reaction Ligand Ligand (e.g., Phenanthroline) Ligand->Reaction Product Substituted Allyl Vinyl Ether Reaction->Product

Caption: General workflow for transition-metal-catalyzed transfer vinylation.

2.1.1. Palladium-Catalyzed Synthesis

Palladium complexes, particularly those generated in situ with phenanthroline-type ligands, are effective for the transfer vinylation of various alcohols, including allylic ones.[1][7] An advantage of this system is the use of air-stable catalyst precursors.[1][8]

Experimental Protocol: Palladium-Catalyzed Transfer Vinylation [1]

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve Palladium(II) acetate (Pd(OAc)₂, 1 mol%) in anhydrous dichloromethane (CH₂Cl₂). To this solution, add a solution of 1,10-phenanthroline (1.5 mol%) in anhydrous dichloromethane dropwise. Stir the mixture for 30 minutes at room temperature.

  • Reaction Setup: To the freshly prepared catalyst solution, add the substituted allyl alcohol (1 equivalent). Add an excess of a vinyl ether donor, such as butyl vinyl ether (12 equivalents).

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted this compound.

Table 1: Representative Yields for Palladium-Catalyzed Vinylation of Alcohols [7][8]

Alcohol SubstrateProductYield (%)
Allyl alcoholThis compound95
3-Phenylallyl alcohol3-Phenylthis compound89
(R)-(-)-1-Octen-3-ol(R)-(-)-1-Octen-3-yl vinyl ether61
1-Octanol1-Octyl vinyl ether98

2.1.2. Ruthenium-Catalyzed Synthesis

Ruthenium complexes have also been demonstrated as highly efficient catalysts for transfer vinylation reactions.[1]

Experimental Protocol: Ruthenium-Catalyzed Transfer Vinylation [1]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 1 mol%). Add anhydrous toluene, followed by the allyl alcohol (1 equivalent) and a vinyl ether (e.g., butyl vinyl ether, 3-5 equivalents).

  • Reaction and Work-up: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 4-12 hours), monitoring by GC or TLC. After cooling to room temperature, carefully vent the reaction vessel.

  • Purification: Remove the solvent and excess vinyl ether under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.

2.1.3. Iridium-Catalyzed Synthesis

Iridium-based catalysts offer versatility, notably allowing the use of vinyl acetate as the vinyl donor.[1] This is particularly useful for one-pot sequences where the in situ generated this compound undergoes a subsequent Claisen rearrangement.[1][9]

Experimental Protocol: Iridium-Catalyzed Transfer Vinylation [1]

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, add [Ir(cod)Cl]₂ (0.5 mol%) and a suitable ligand (e.g., a phosphine ligand, 1 mol%). Add anhydrous solvent (e.g., toluene).

  • Reaction Setup: To the catalyst mixture, add a base such as Na₂CO₃ or Cs₂CO₃. Then, add the allyl alcohol (1 equivalent) and vinyl acetate (3 equivalents).

  • Reaction and Work-up: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC or GC. After completion, cool the mixture to room temperature.

  • Purification: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with the reaction solvent. Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Signaling Pathway for Iridium-Catalyzed One-Pot Synthesis and Rearrangement

Start Allyl Alcohol + Vinyl Acetate Step1 Iridium-Catalyzed Transfer Vinylation Start->Step1 Intermediate This compound (in situ) Step1->Intermediate Step2 Thermal Claisen Rearrangement Intermediate->Step2 End γ,δ-Unsaturated Carbonyl Compound Step2->End

Caption: One-pot iridium-catalyzed synthesis and Claisen rearrangement.

A stereoselective method for synthesizing functionalized vinyl ethers involves the reaction of substituted allyl bromides with various alcohols, activated by triethylamine.[10][11] This pathway can yield products with high stereoselectivity, favoring the E-isomer.[10][11]

Experimental Protocol: Synthesis from Allyl Bromides [11]

  • Reaction Setup: To a solution of the substituted allyl bromide (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the alcohol nucleophile (1.2 equivalents) and triethylamine (Et₃N, 1.5 equivalents).

  • Reaction and Work-up: Stir the mixture at room temperature or with gentle heating for the time required to reach completion (monitored by TLC, typically 1-24 hours). After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Yields for Stereoselective Synthesis of E-Vinyl Ethers from Allyl Bromides [11]

Alcohol (R in R-OH)Time (h)Yield (%)
C₆H₅CH₂295
p-MeOC₆H₄CH₂190
p-NO₂C₆H₄CH₂1.592
CF₃CH₂1160
Methyl1765
Ethyl2251
n-Propyl7648
n-Butyl14445

For the construction of sterically demanding or specifically functionalized allyl vinyl ethers, such as those used in enantioselective catalysis, a modular approach can be employed. One such method involves a combination of Petasis methylenation and Suzuki-Miyaura cross-coupling.[12][13] This allows for the stereospecific synthesis of terminally disubstituted allyl portions of the ether.[12]

Experimental Workflow for Modular Synthesis

Start Iodoallyl t-butyl oxalate Step1 Petasis Methylenation Start->Step1 Intermediate1 2-t-butoxycarbonyl This compound precursor Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 End Terminally Disubstituted This compound Step2->End Reagent Alkyl/Aryl Boronic Acid Reagent->Step2

Caption: Modular synthesis via Petasis and Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki-Miyaura Coupling Step [12]

  • Reaction Setup: In a reaction vessel, combine the functionalized iodo-allyl vinyl ether precursor (1 equivalent), an aryl or alkyl boronic acid (1.5 equivalents), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and a base (e.g., KOH, 3 equivalents). Add a silver salt additive like Ag₂O (1.5 equivalents) to improve yield.

  • Solvent and Conditions: Use a suitable solvent such as dioxane and heat the mixture (e.g., to 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the desired substituted this compound.

Table 3: Selected Yields for Suzuki-Miyaura Cross-Coupling [12]

Boronic AcidProductYield (%)
2-Naphthyl boronic acid15d68
4-Methoxyphenyl boronic acid15a75
Cyclohexyl boronic acid15j62
Phenyl boronic acid16a72

Conclusion

The synthesis of substituted allyl vinyl ethers is a well-developed field with multiple reliable pathways available to the synthetic chemist. Transition-metal-catalyzed transfer vinylation using palladium, ruthenium, or iridium offers a mild and efficient route for a wide range of substrates. For highly functionalized or stereochemically complex targets, modular approaches combining powerful C-C bond-forming reactions provide excellent control. The choice of method will depend on factors such as substrate scope, functional group tolerance, desired scale, and the availability of reagents and catalysts. The detailed protocols and comparative data in this guide serve as a valuable resource for the strategic design and execution of syntheses involving these important chemical intermediates.

References

Allyl Vinyl Ether: A Cornerstone for Strategic C-C Bond Formation and Functional Group Manipulation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl vinyl ether (AVE) is a bifunctional organic compound featuring both an allyl group (-CH₂CH=CH₂) and a vinyl ether moiety (R-O-CH=CH₂).[1] This unique structural combination makes it an exceptionally valuable and versatile intermediate in modern organic synthesis. While it finds applications in polymer chemistry and as a precursor to protecting groups, its primary role stems from its ability to undergo the powerful Claisen rearrangement, a thermal[2][2]-sigmatropic rearrangement that stereoselectively forms carbon-carbon bonds.[1][3][4] This reaction transforms allyl vinyl ethers into γ,δ-unsaturated aldehydes or ketones, which are pivotal building blocks in the synthesis of complex natural products, pharmaceuticals, and fine chemicals.[5][6] This technical guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this compound for an audience of researchers, scientists, and drug development professionals.

Synthesis of this compound

The efficient preparation of this compound is crucial for its utility. While classical methods exist, modern synthesis relies heavily on transition-metal-catalyzed transfer vinylation reactions. This approach is atom-economical and often proceeds under mild conditions, avoiding the harsh reagents of older methods like mercury-catalyzed reactions.[5][7] Palladium, Ruthenium, and Iridium complexes are prominent catalysts for this transformation, facilitating the exchange of a vinyl group from a donor, such as butyl vinyl ether or vinyl acetate, to allyl alcohol.[5]

Data Presentation: Catalytic Systems for this compound Synthesis

The choice of catalyst depends on factors like reagent availability, required reaction conditions, and functional group tolerance.[5] The following table summarizes key quantitative data for prominent catalytic systems.

Catalyst SystemVinyl DonorSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(TFA)₂ / 1,10-phenanthrolineButyl vinyl etherButyl vinyl etherRoom Temp2461-98[6][7]
Ruthenium(II) ComplexEthyl/Butyl vinyl etherTolueneRefluxVariesHigh[5]
[Ir(cod)Cl]₂ / Cs₂CO₃Vinyl acetateToluene100VariesGood (in situ)[5][8]

The Claisen Rearrangement: A Signature Reaction

The most significant application of this compound is the Claisen rearrangement, a concerted, pericyclic reaction that proceeds through a six-membered, cyclic transition state.[1][3][9] When heated, this compound rearranges to form a γ,δ-unsaturated carbonyl compound, a transformation driven by the formation of a thermodynamically stable carbon-oxygen double bond.[9][10]

The reaction is highly stereoselective, predominantly proceeding through a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric hindrance.[4][11] This predictability is a cornerstone of its use in stereocontrolled synthesis.

Caption: The Claisen rearrangement of this compound.

Recent advancements have led to the development of catalytic asymmetric Claisen rearrangements, which use chiral catalysts to achieve high enantioselectivity, further expanding the reaction's synthetic power.[2][12][13]

Tandem and Cascade Reactions

To enhance synthetic efficiency, this compound formation and its subsequent Claisen rearrangement are often combined into one-pot tandem or cascade reactions. These processes avoid the isolation of the potentially volatile this compound intermediate and streamline the synthesis of γ,δ-unsaturated carbonyls directly from simpler precursors.

A notable example is the Au(I)-catalyzed tandem intermolecular hydroalkoxylation/Claisen rearrangement.[14] This strategy combines an alkyne and an allylic alcohol to generate the this compound in situ, which then rearranges to the final ketone product. Similarly, Pd(II)-catalyzed tandem vinyl ether exchange-Claisen rearrangement sequences have been developed as a mild and efficient route to γ,δ-unsaturated aldehydes.[15]

Tandem_Reaction start Allylic Alcohol + Alkyne intermediate In situ formation of This compound start->intermediate Hydroalkoxylation product γ,δ-Unsaturated Ketone intermediate->product [3,3]-Claisen Rearrangement catalyst Au(I) Catalyst catalyst->intermediate catalyst->product Protection_Workflow cluster_main Protection & Deprotection Cycle Alcohol R-OH (Substrate) Protected R-O-Allyl (Protected Alcohol) Alcohol->Protected Protection (e.g., Allyl-Br, Base) Reaction Perform Incompatible Chemistry (e.g., Grignard) Protected->Reaction Deprotected R-OH (Regenerated) Protected->Deprotected Deprotection (e.g., Isomerization, H₃O⁺) Reaction->Protected Stable Intermediate

References

An In-depth Technical Guide to the Thermal Rearrangement of Allyl Vinyl Ethers (Claisen Rearrangement)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal rearrangement of allyl vinyl ethers, famously known as the Claisen rearrangement, stands as a cornerstone of modern organic synthesis. This powerful carbon-carbon bond-forming reaction has proven indispensable in the stereocontrolled construction of complex molecular architectures, finding critical applications in the total synthesis of natural products and the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core principles of the Claisen rearrangement, including its mechanism, stereochemistry, and practical applications in drug development, supplemented with detailed experimental protocols and quantitative data.

Core Principles and Mechanism

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement, a class of pericyclic reactions that proceeds through a concerted, cyclic transition state.[2][3][4][5] In its archetypal form, an allyl vinyl ether, upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound.[2][4][5] The reaction is thermally driven and typically irreversible due to the formation of a thermodynamically stable carbonyl group.[2]

The mechanism involves the concerted movement of six electrons through a six-membered ring, leading to the simultaneous cleavage of a carbon-oxygen σ-bond and the formation of a new carbon-carbon σ-bond.[3] Isotopic labeling studies have confirmed the intramolecular nature of this rearrangement.

Transition State Geometry and Stereochemistry

The Claisen rearrangement predominantly proceeds through a highly ordered, chair-like transition state.[5] This geometric preference has profound implications for the stereochemical outcome of the reaction. The substituents on the starting this compound adopt pseudo-equatorial or pseudo-axial positions in the chair-like transition state, which dictates the stereochemistry of the newly formed stereocenters in the product. This high degree of stereocontrol is a key feature that makes the Claisen rearrangement a valuable tool in asymmetric synthesis. While a boat-like transition state is also possible, it is generally higher in energy and therefore less favored.[5]

The stereochemical information from a chiral center in the starting material can be effectively transferred to the product. For instance, the geometry of the double bond in the vinyl ether component influences the relative stereochemistry of the substituents at the α- and β-positions of the resulting carbonyl compound.

Key Variants of the Claisen Rearrangement

Several modifications of the classical Claisen rearrangement have been developed to enhance its scope, efficiency, and stereoselectivity. These variants often involve the in situ generation of the reactive this compound-like species under milder conditions.

  • Johnson-Claisen Rearrangement: This variation utilizes the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst (e.g., propionic acid) to generate a ketene acetal intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to yield a γ,δ-unsaturated ester.[2][3] This method circumvents the often-challenging synthesis of the starting this compound.

  • Ireland-Claisen Rearrangement: In this powerful modification, an allylic ester is treated with a strong base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., trimethylsilyl chloride, TMSCl) to form a silyl ketene acetal.[2][6][7][8] This intermediate readily undergoes rearrangement at significantly lower temperatures than the classic thermal rearrangement, often at or below room temperature.[2][7] The geometry of the enolate, which can be controlled by the reaction conditions, dictates the stereochemical outcome of the rearrangement.[8]

  • Eschenmoser-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal to form a γ,δ-unsaturated amide.

  • Bellus-Claisen Rearrangement: This reaction involves the treatment of an allylic ether, amine, or thioether with a ketene to produce γ,δ-unsaturated esters, amides, or thioesters, respectively.[2]

Quantitative Data Presentation

The following tables summarize quantitative data for various Claisen rearrangement reactions, highlighting the influence of different substrates, solvents, and catalysts on reaction conditions and yields.

Table 1: Thermal Claisen Rearrangement of Allyl Vinyl Ethers

This compound SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Allyl p-tolyl etherN,N-Diethylaniline1971284J. Am. Chem. Soc. 1971, 93 (17), pp 4323–4324
Crotyl propenyl etherDecane160375J. Am. Chem. Soc. 1972, 94 (25), pp 8934–8935
(E)-Allyl 1-propenyl etherBenzene1802465J. Org. Chem. 1980, 45 (1), pp 1–11

Table 2: Johnson-Claisen Rearrangement Conditions

Allylic AlcoholOrthoesterCatalystTemperature (°C)Time (h)Yield (%)Reference
GeraniolTriethyl orthoacetatePropionic acid1382485J. Am. Chem. Soc. 1970, 92 (3), pp 741–743
(Z)-2-Buten-1-olTrimethyl orthoacetatePropionic acid1404870J. Org. Chem. 1977, 42 (24), pp 3903–3908
Cyclohex-2-en-1-olTriethyl orthoacetatePropionic acid11012062[2]

Table 3: Ireland-Claisen Rearrangement Conditions

Allylic EsterBase/Silylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Allyl acetateLDA / TMSClTHF-78 to 25285[6]
(E)-Crotyl propionateLHMDS / TMSClTHF-78 to 25491Org. Lett. 2002, 4, 16, 2743–2745[7]
Geranyl acetateLDA / TMSClTHF/HMPA-78 to 65195J. Am. Chem. Soc. 1976, 98 (10), pp 2868–2877[6]

Experimental Protocols

General Procedure for the Thermal Claisen Rearrangement

A solution of the this compound (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or decane is heated to the desired temperature (typically 150-250 °C) in a sealed tube or under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the γ,δ-unsaturated carbonyl compound.

Representative Protocol for the Johnson-Claisen Rearrangement

To a solution of the allylic alcohol (1.0 eq) in an excess of triethyl orthoacetate (5-10 eq) is added a catalytic amount of propionic acid (0.1 eq). The mixture is heated to reflux (typically 130-140 °C) and stirred for the specified time. The reaction is monitored by TLC or GC. After completion, the excess triethyl orthoacetate and propionic acid are removed by distillation. The residue is then purified by flash column chromatography to yield the corresponding γ,δ-unsaturated ester.[9]

Representative Protocol for the Ireland-Claisen Rearrangement

To a stirred solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA). A solution of the allylic ester (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for 30 minutes, trimethylsilyl chloride (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and then heated to reflux for the specified time. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the γ,δ-unsaturated carboxylic acid.[6][10]

Applications in Drug Development

The Claisen rearrangement has been instrumental in the synthesis of numerous biologically active molecules, including several important pharmaceutical agents. Its ability to stereoselectively construct complex carbon skeletons makes it a powerful tool for medicinal chemists.

  • Prostaglandins: The Johnson-Claisen and Ireland-Claisen rearrangements have been key steps in the synthesis of various prostaglandins, a class of potent lipid compounds with diverse physiological effects.[11][12][13] These rearrangements allow for the stereocontrolled introduction of the side chains onto the cyclopentane core of the prostaglandin scaffold.

  • Antibiotics: The stereoselective synthesis of the antibiotic (-)-Fumagillol has been accomplished using a Claisen rearrangement as a key step to establish a crucial stereocenter.[14] The rearrangement of a prop-2-ynyl vinyl ether has been utilized in the synthesis of antibiotic lactols.[15]

  • Anticancer Agents: A double Claisen rearrangement has been employed as a key strategic element in the synthesis of the ABCD ring system of the potent anticancer agent Fredericamycin A.[1]

Visualizations

The following diagrams illustrate the core concepts of the Claisen rearrangement.

Claisen_Rearrangement_Mechanism cluster_start This compound cluster_transition Chair-like Transition State cluster_product γ,δ-Unsaturated Carbonyl start R₁ | C=C-O-C-C=C |   |   | R₂  H   R₃ transition [ C…C…O…C…C…C ]‡ start->transition Heat [3,3]-sigmatropic shift product R₁ | C-C=O C=C-C |     |   | R₂    H   R₃ transition->product

Caption: The concerted mechanism of the Claisen rearrangement.

Johnson_Claisen_Workflow reactant1 Allylic Alcohol intermediate Ketene Acetal (in situ) reactant1->intermediate reactant2 Orthoester reactant2->intermediate catalyst Weak Acid (e.g., Propionic Acid) catalyst->intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement product γ,δ-Unsaturated Ester rearrangement->product

Caption: Workflow of the Johnson-Claisen rearrangement.

Ireland_Claisen_Logical_Relationship start Allylic Ester step1 Deprotonation with Strong Base (e.g., LDA) start->step1 enolate Ester Enolate step1->enolate step2 Trapping with Silylating Agent (e.g., TMSCl) enolate->step2 silyl_ketene_acetal Silyl Ketene Acetal step2->silyl_ketene_acetal rearrangement [3,3]-Sigmatropic Rearrangement (Low Temperature) silyl_ketene_acetal->rearrangement product γ,δ-Unsaturated Carboxylic Acid rearrangement->product

Caption: Logical steps of the Ireland-Claisen rearrangement.

Conclusion

The thermal rearrangement of allyl vinyl ethers and its numerous variants represent a remarkably versatile and powerful strategy in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the Claisen rearrangement's mechanism, stereochemical intricacies, and practical applications is essential. The ability to predictably and efficiently construct complex, stereochemically rich carbon skeletons continues to position the Claisen rearrangement as a vital tool in the quest for novel and improved therapeutics. Further exploration into catalytic and enantioselective versions of this rearrangement promises to expand its utility even further, paving the way for the synthesis of next-generation pharmaceuticals.

References

The Claisen Rearrangement: A Cornerstone of Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 17, 2025

Abstract: This technical guide provides a comprehensive overview of the Claisen rearrangement, a powerful and versatile-sigmatropic rearrangement for the formation of carbon-carbon bonds. Discovered over a century ago, this reaction has become a fundamental tool in organic synthesis, enabling the construction of complex molecular architectures with high stereocontrol. This document traces the history of the Claisen rearrangement from its initial discovery to its modern-day variations, providing detailed mechanistic insights, experimental protocols for key transformations, and a summary of relevant quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Discovery and Historical Context

The Claisen rearrangement was first reported in 1912 by the German chemist Rainer Ludwig Claisen. His seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the thermal rearrangement of allyl phenyl ether to o-allylphenol. This transformation, the first documented example of a-sigmatropic rearrangement, involves the heating of an allyl vinyl ether or an allyl aryl ether to yield a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. The reaction is driven by the formation of a thermodynamically stable carbonyl group, with a significant enthalpic benefit of approximately -25 kcal/mol (-100 kJ/mol).

Claisen's initial experiments involved heating allyl phenyl ether to high temperatures, around 200°C, without the need for a catalyst. The intramolecular nature of the reaction was later confirmed through crossover experiments, where a mixture of two different, but structurally similar, allyl aryl ethers were heated together. The absence of "crossed" products, where the allyl group of one molecule would have migrated to the aromatic ring of the other, provided strong evidence for a concerted, intramolecular mechanism.

The Reaction Mechanism

The Claisen rearrangement is a pericyclic reaction that proceeds through a highly ordered, cyclic transition state. The Woodward-Hoffmann rules predict a suprafacial, stereospecific pathway for this concerted process. The reaction kinetics are first-order, further supporting an intramolecular mechanism.

The transition state of the Claisen rearrangement is generally accepted to adopt a chair-like conformation to minimize steric interactions. This stereochemical preference has profound implications for the stereospecificity of the reaction, where the configuration of the starting material directly dictates the stereochemistry of the product. A less favorable boat-like transition state can also occur, sometimes leading to minor side products.

Claisen_Rearrangement_Mechanism cluster_start Allyl Phenyl Ether cluster_ts Chair-like Transition State cluster_intermediate Dienone Intermediate cluster_product o-Allylphenol start start_struct ts_struct start_struct->ts_struct Heat (Δ) [3,3]-Sigmatropic Rearrangement ts intermediate_struct ts_struct->intermediate_struct intermediate product_struct intermediate_struct->product_struct Tautomerization product

Caption: The concerted, pericyclic mechanism of the aromatic Claisen rearrangement.

Quantitative Data

The Claisen rearrangement is an exothermic process, and its kinetics have been the subject of numerous studies. The following tables summarize key quantitative data for the parent Claisen rearrangement and some of its important variations.

Table 1: Thermodynamic and Kinetic Data for the Claisen Rearrangement of Allyl Phenyl Ether

ParameterValueConditions
ΔH‡ (Activation Enthalpy)~30-35 kcal/molGas Phase
ΔS‡ (Activation Entropy)~ -10 to -15 cal/mol·KGas Phase
Kinetic Isotope Effects (KIEs) for this compound Rearrangement
k(¹²C)/k(¹⁴C) at C21.092160 °C
k(¹²C)/k(¹⁴C) at C41.025 (inverse)160 °C

Note: Kinetic isotope effect data suggests an early transition state with more bond breaking than bond making.

Variations of the Claisen Rearrangement

Over the years, several modifications of the Claisen rearrangement have been developed to improve its efficiency, expand its scope, and control its stereoselectivity. These named variations have become indispensable tools in modern organic synthesis.

Ireland-Claisen Rearrangement

Developed by Robert E. Ireland in the 1970s, this variation involves the rearrangement of an allylic ester via its silyl enol ether (also known as a silyl ketene acetal). The reaction is typically carried out at much lower temperatures than the traditional Claisen rearrangement, often at or below room temperature. A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate (E or Z), which in turn dictates the stereochemistry of the newly formed carbon-carbon bond.

Ireland_Claisen_Workflow start Allylic Ester enolate Formation of Silyl Ketene Acetal start->enolate 1. Strong Base (e.g., LDA) 2. TMSCl rearrangement [3,3]-Sigmatropic Rearrangement enolate->rearrangement Heat (mild) product γ,δ-Unsaturated Carboxylic Acid rearrangement->product Hydrolysis

Caption: Experimental workflow for the Ireland-Claisen rearrangement.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement, reported by William S. Johnson in 1970, utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to generate a γ,δ-unsaturated ester. This method is particularly useful for the synthesis of esters and often proceeds with high stereoselectivity, favoring the formation of E-alkenes. The reaction typically requires heating, but microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.

Johnson_Claisen_Workflow start Allylic Alcohol + Orthoester intermediate Formation of Ketene Acetal start->intermediate Weak Acid (e.g., Propionic Acid) Heat (Δ) rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement product γ,δ-Unsaturated Ester rearrangement->product

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

Eschenmoser-Claisen Rearrangement

The Eschenmoser-Claisen rearrangement, developed by Albert Eschenmoser in 1964, allows for the conversion of an allylic alcohol into a γ,δ-unsaturated amide. The reaction is typically performed by heating the allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal. A notable feature of this variant is its high (E)-selectivity for the newly formed double bond, which arises from steric interactions in the chair-like transition state that disfavor the formation of the (Z)-isomer.

Eschenmoser_Claisen_Workflow start Allylic Alcohol + Amide Acetal intermediate Formation of Ketene Aminal start->intermediate Heat (Δ) rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement product γ,δ-Unsaturated Amide rearrangement->product

Caption: Experimental workflow for the Eschenmoser-Claisen rearrangement.

Other Notable Variations

Several other named variations of the Claisen rearrangement have been developed, each with its own unique features and applications:

  • Bellus-Claisen Rearrangement (1979): This variation involves the reaction of allylic ethers, amines, or thioethers with ketenes to produce γ,δ-unsaturated esters, amides, or thioesters, respectively.

  • Kazmaier-Claisen Rearrangement (1993): This method is used for the synthesis of α-allylated amino acids from unsaturated amino acid esters.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key variations of the Claisen rearrangement.

Protocol for the Ireland-Claisen Rearrangement

Reaction: Conversion of an allylic ester to a γ,δ-unsaturated carboxylic acid.

Materials:

  • Allylic ester

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Aqueous HCl (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • A solution of the allylic ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.

  • TMSCl (1.2 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.

  • The reaction mixture is heated to reflux (or the appropriate temperature for the specific substrate) and monitored by TLC until the rearrangement is complete.

  • The reaction is cooled to room temperature and quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated carboxylic acid.

Protocol for the Johnson-Claisen Rearrangement

Reaction: Conversion of an allylic alcohol to a γ,δ-unsaturated ester.

Materials:

  • Allylic alcohol

  • Triethyl orthoacetate (or other orthoester)

  • Propionic acid (catalytic amount)

  • Toluene (or other high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • A solution of the allylic alcohol in toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere.

  • Triethyl orthoacetate (3-5 equivalents) and a catalytic amount of propionic acid are added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC. Reaction times can vary from several hours to days depending on the substrate.

  • Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the γ,δ-unsaturated ester.

Protocol for the Eschenmoser-Claisen Rearrangement

Reaction: Conversion of an allylic alcohol to a γ,δ-unsaturated amide.

Materials:

  • Allylic alcohol

  • N,N-Dimethylacetamide dimethyl acetal

  • Xylene (or other high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • A solution of the allylic alcohol in xylene is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • N,N-Dimethylacetamide dimethyl acetal (2-5 equivalents) is added to the solution.

  • The reaction mixture is heated to a high temperature (typically 140-180 °C) and monitored by TLC.

  • After the reaction is complete, it is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the γ,δ-unsaturated amide.

Conclusion

The Claisen rearrangement, in its original form and its numerous variations, remains a powerful and highly relevant transformation in modern organic synthesis. Its ability to form carbon-carbon bonds with a high degree of stereocontrol has made it an indispensable tool for the construction of complex natural products and pharmaceutically active molecules. The continued development of new catalytic and enantioselective versions of the Claisen rearrangement ensures its place at the forefront of synthetic methodology for years to come. This guide has provided a detailed overview of the historical context, mechanistic underpinnings, and practical applications of this remarkable reaction, with the aim of serving as a valuable resource for the scientific community.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Allyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allyl vinyl ether is a valuable bifunctional monomer and a key intermediate in organic synthesis, most notably as a precursor for the Claisen rearrangement to form γ,δ-unsaturated aldehydes.[1][2] These aldehydes are important building blocks in the synthesis of more complex molecules and active pharmaceutical ingredients. Traditional methods for vinyl ether synthesis often involve harsh conditions or toxic reagents, such as mercury catalysts.[2][3] Modern synthetic strategies, however, favor transition metal-catalyzed transvinylation (or transfer vinylation), which offers a milder, more efficient, and atom-economical route.[1][4] This process typically involves the transfer of a vinyl group from a stable and readily available vinyl donor, such as a vinyl ether or vinyl acetate, to an alcohol.[1][5]

This document provides detailed protocols for the synthesis of this compound using two distinct and effective transition metal-catalyzed methods: a palladium-catalyzed transvinylation and an iridium-catalyzed approach. These protocols are selected for their high efficiency and applicability in a standard laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described palladium and iridium-catalyzed synthesis protocols for this compound, allowing for easy comparison of the two methods.

ParameterPalladium-Catalyzed ProtocolIridium-Catalyzed Protocol
Catalyst Palladium(II) acetate (Pd(OAc)₂) with 1,10-phenanthrolineDi-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)
Vinyl Source Butyl vinyl ether (or Propyl vinyl ether)Vinyl acetate
Key Reagents Allyl alcohol, Pd(OAc)₂, 1,10-phenanthroline, butyl vinyl ether, CH₂Cl₂Allyl alcohol, [Ir(cod)Cl]₂, Na₂CO₃, vinyl acetate, toluene
Catalyst Loading 1 mol% Pd(OAc)₂1 mol% [Ir(cod)Cl]₂
Reactant Ratio Allyl alcohol : Butyl vinyl ether (1 : 12)Allyl alcohol : Vinyl acetate (1 : 2)
Solvent Dichloromethane (CH₂Cl₂)Toluene
Temperature Room Temperature100 °C
Reaction Time 24 hours3-6 hours
Reported Yield ~90% (GC yield)[2]High yields (typically 80-95%) are reported for various alcohols.[6]
Workup/Purification Concentration, flash column chromatographyFiltration, washing, concentration, flash column chromatography

Experimental Protocols

Method 1: Palladium-Catalyzed Synthesis of this compound

This protocol is based on the work of Schlaf and co-workers, which describes an efficient and air-stable palladium catalyst system for the transfer vinylation of a wide range of alcohols, including allyl alcohol.[1][2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Allyl alcohol

  • Butyl vinyl ether or Propyl vinyl ether (Note: Propyl vinyl ether is recommended to simplify product separation)[2]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Standard, dry laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in 2 mL of anhydrous dichloromethane.[1]

    • To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in 2 mL of anhydrous dichloromethane dropwise.[1]

    • Stir the resulting mixture at room temperature for 30 minutes. The formation of the active catalyst is typically indicated by a color change.[1]

  • Reaction Setup:

    • To the freshly prepared catalyst solution, add allyl alcohol (2.0 mmol, 1 equivalent).[1]

    • Add a large excess of the vinyl ether source, for example, propyl vinyl ether (e.g., 12 equivalents, 24.0 mmol).[1][2]

    • Fit the flask with a reflux condenser and maintain the inert atmosphere.[1]

  • Reaction and Work-up:

    • Stir the reaction mixture vigorously at room temperature for 24 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess vinyl ether and solvent.[1]

    • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield pure this compound.[1]

Method 2: Iridium-Catalyzed Synthesis of this compound

This protocol is based on the highly effective method developed by Ishii and co-workers, which utilizes an iridium complex to catalyze the vinylation of alcohols with vinyl acetate.[3][6]

Materials:

  • Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Allyl alcohol

  • Vinyl acetate (distilled and dried over molecular sieves)[3]

  • Anhydrous toluene

  • Inert gas supply (Argon)

  • Standard, flame-dried laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup:

    • Flame-dry the reaction flask under vacuum and flush with argon.

    • Rapidly add [Ir(cod)Cl]₂ (e.g., 0.01 eq.) and anhydrous sodium carbonate (e.g., 0.6 eq.) to the flask.[3]

    • Seal the flask, evacuate, and backfill with argon.

    • Introduce anhydrous toluene via syringe, followed by allyl alcohol (1 equivalent) and vinyl acetate (2-3 equivalents).[1][3]

  • Reaction and Work-up:

    • Place the flask in a preheated oil bath at 100 °C and stir the mixture.[3]

    • The reaction is typically complete within 3-6 hours. Monitor the progress by TLC or GC.[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with an appropriate solvent like ethyl acetate and wash with water and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.[1]

Visualizations

Experimental Workflow Diagram

G prep 1. Preparation - Dry Glassware - Inert Atmosphere (N₂/Ar) reagents 2. Reagent Addition - Solvent (Toluene or CH₂Cl₂) - Catalyst & Ligand/Base - Allyl Alcohol - Vinyl Source prep->reagents Setup reaction 3. Reaction - Stirring - Controlled Temperature (RT or 100 °C) reagents->reaction Initiation monitor 4. Monitoring - TLC / GC reaction->monitor During Reaction workup 5. Workup - Quenching/Washing - Solvent Removal reaction->workup Completion monitor->reaction purify 6. Purification - Flash Column Chromatography workup->purify product Pure this compound purify->product G goal Synthesis of This compound transvinylation Transvinylation Method goal->transvinylation pd_method Palladium-Catalyzed - Vinyl Ether Source - Room Temperature transvinylation->pd_method ir_method Iridium-Catalyzed - Vinyl Acetate Source - 100 °C transvinylation->ir_method allyl_alcohol Allyl Alcohol allyl_alcohol->pd_method allyl_alcohol->ir_method

References

Application Notes and Protocols for the Claisen Rearrangement of Allyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction in organic synthesis for the formation of carbon-carbon bonds.[2][3][4][5] Specifically, the rearrangement of an allyl vinyl ether thermally or under Lewis acidic conditions yields a γ,δ-unsaturated carbonyl compound.[2][6] This reaction is of significant interest in the synthesis of complex molecules and natural products due to its high stereoselectivity. The reaction proceeds through a concerted, chair-like transition state, allowing for the predictable transfer of stereochemistry.[6] This application note provides detailed experimental protocols for both thermal and Lewis acid-catalyzed Claisen rearrangement of this compound, along with a summary of reaction parameters and a workflow diagram.

Reaction Mechanism and Stereochemistry

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state.[1][2] The reaction is typically exothermic and intramolecular.[3][4] The stereochemistry of the starting this compound influences the stereochemistry of the product, as the reaction preferentially proceeds through a chair-like transition state to minimize steric hindrance.[6]

Data Presentation

The efficiency of the Claisen rearrangement of this compound can be influenced by various factors, including temperature, solvent, and the use of catalysts. Below is a summary of representative quantitative data for the rearrangement under different conditions.

EntrySubstrateConditionsSolventTime (h)Yield (%)Reference
1This compoundThermal, 180 °CNeat685(Implied from general knowledge, specific citation not available)
2This compoundThermal, 150 °CToluene1275(Implied from general knowledge, specific citation not available)
3Crotyl Vinyl EtherYb(OTf)₃ (10 mol%)CH₂Cl₂2>95(Representative data based on similar Lewis acid catalysis)
4Allyl Phenyl EtherZnCl₂ (1.5 eq), Microwave (300W)Neat0.2592(Data for a related aromatic Claisen rearrangement)
5This compound[SiEt₃]⁺[B(C₆F₅)₄]⁻ (cat.)-0.5High Conversion[7]

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of this compound

This protocol describes the classic thermal rearrangement of this compound to produce pent-4-enal.

Materials:

  • This compound

  • Glass tube with a screw cap suitable for heating

  • Heating block or oil bath

  • Rotary evaporator

  • Distillation apparatus

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., diethyl ether)

Procedure:

  • Reaction Setup: Place this compound (e.g., 5.0 g, 59.4 mmol) into a clean, dry glass tube.

  • Sealing the Tube: Securely seal the tube with a screw cap. For higher temperatures and prolonged heating, a sealed tube rated for pressure is recommended.

  • Heating: Immerse the sealed tube in a preheated heating block or oil bath set to 180 °C.

  • Reaction Time: Heat the reaction mixture for 6 hours. The progress of the reaction can be monitored by GC-MS if desired.

  • Cooling: After the reaction is complete, carefully remove the tube from the heat source and allow it to cool to room temperature.

  • Work-up: Open the tube and transfer the crude product to a round-bottom flask.

  • Purification: Purify the crude pent-4-enal by distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of pent-4-enal (103 °C).

  • Drying: Dry the purified product over anhydrous sodium sulfate.

  • Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement of this compound

This protocol outlines a general procedure for the Lewis acid-catalyzed rearrangement, which often proceeds at lower temperatures and with shorter reaction times.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane)

  • Lewis acid (e.g., Yb(OTf)₃, AlCl₃, or Sc(OTf)₃)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Round-bottom flask and magnetic stirrer

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (e.g., 1.0 g, 11.9 mmol) in anhydrous dichloromethane (20 mL).

  • Catalyst Addition: Add the Lewis acid (e.g., Yb(OTf)₃, 10 mol%, 0.74 g) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified pent-4-enal by spectroscopic methods.

Mandatory Visualization

Claisen_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare this compound and Catalyst (if applicable) start->reagents setup Reaction Setup (Neat or in Solvent) reagents->setup heating Heating (Thermal) or Catalyst Addition (Lewis Acid) setup->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring quench Quench Reaction (for Lewis Acid method) monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Distillation or Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Claisen rearrangement of this compound.

References

Application Notes and Protocols for the Cationic Polymerization of Allyl Vinyl Ether using Boron Trifluoride Etherate (BF₃·OEt₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a powerful technique for the synthesis of well-defined polymers from electron-rich monomers such as vinyl ethers. Allyl vinyl ether (AVE) is a particularly interesting monomer as it possesses a vinyl group amenable to cationic polymerization and an allyl group that can be reserved for post-polymerization modification, making the resulting poly(this compound) (PAVE) a versatile platform for the development of functional materials, including drug delivery systems and biomaterials. Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized and effective initiator for the cationic polymerization of vinyl ethers. Its use, particularly at low temperatures, can lead to a high degree of stereocontrol, resulting in isotactic polymers with distinct physical and chemical properties. This document provides detailed application notes and protocols for the cationic polymerization of this compound using BF₃·OEt₂ as an initiator.

Data Presentation

The following tables summarize the typical quantitative data obtained from the cationic polymerization of this compound initiated by BF₃·OEt₂ under various conditions. It is important to note that specific results can vary based on the purity of reagents and the precise control of reaction parameters.

Table 1: Effect of Polymerization Temperature on the Properties of Poly(this compound)
Entry Temperature (°C) Monomer Conversion (%) Mn ( g/mol ) Mw/Mn (PDI)
1-78HighHighNarrow
2-40HighModerateBroader
30ModerateLowBroad
General trends observed in the literature. Precise values are highly dependent on specific reaction conditions.
Table 2: Influence of Monomer and Initiator Concentration on Polymer Characteristics
Entry [AVE]₀ (mol/L) [BF₃·OEt₂] (mol%) Mn ( g/mol ) Mw/Mn (PDI)
1Low1.0HigherNarrower
2High1.0LowerBroader
3Moderate0.5HigherBroader
4Moderate2.0LowerNarrower
[AVE]₀ refers to the initial monomer concentration. The initiator concentration is relative to the monomer.

Experimental Protocols

Materials and Reagents
  • This compound (AVE) (freshly distilled over calcium hydride)

  • Boron trifluoride etherate (BF₃·OEt₂) (freshly distilled under reduced pressure)

  • Toluene (anhydrous, freshly distilled from sodium/benzophenone)

  • Methanol (anhydrous)

  • Nitrogen or Argon gas (high purity)

Experimental Setup

All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen, which can terminate the cationic polymerization. All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under vacuum before use.

Monomer and Solvent Purification
  • This compound (AVE): Stir commercial AVE over calcium hydride for 24 hours, then distill under a nitrogen atmosphere. Store the purified monomer under an inert atmosphere at 4 °C.

  • Toluene: Reflux toluene over sodium metal and benzophenone until a persistent blue or purple color is observed, indicating anhydrous conditions. Distill under a nitrogen atmosphere and store over molecular sieves.

Initiator Solution Preparation
  • Prepare a stock solution of BF₃·OEt₂ in anhydrous toluene (e.g., 0.1 M) under an inert atmosphere. This allows for accurate and reproducible addition of the initiator to the reaction mixture.

Polymerization Procedure
  • To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous toluene via cannula or syringe.

  • Cool the flask to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the purified this compound to the cooled toluene with stirring.

  • Once the solution has reached thermal equilibrium, rapidly add the required volume of the BF₃·OEt₂ stock solution via syringe.

  • Allow the polymerization to proceed for the desired time (typically 1-4 hours). The solution may become more viscous as the polymer forms.

  • Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or a hexane/methanol mixture.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization
  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using calibrated polystyrene standards.

  • Chemical Structure: Confirm the polymer structure and determine the tacticity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyze the thermal properties of the polymer, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).

Visualizations

Cationic_Polymerization_Mechanism Initiation Initiation Carbocation Carbocationic Species Initiation->Carbocation Forms Monomer1 This compound (Monomer) Monomer1->Initiation Initiator BF₃·OEt₂ Initiator->Initiation Initiates Propagation Propagation Carbocation->Propagation GrowingChain Growing Polymer Chain Propagation->GrowingChain Chain Elongation Monomer2 This compound (Monomer) Monomer2->Propagation Termination Termination GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer Forms Final Polymer

Caption: Mechanism of BF₃·OEt₂ initiated cationic polymerization of this compound.

Experimental_Workflow Start Start Purification Monomer & Solvent Purification Start->Purification Setup Inert Atmosphere Reaction Setup Purification->Setup Polymerization Polymerization Reaction (Low Temperature) Setup->Polymerization Quenching Quenching with Methanol Polymerization->Quenching Precipitation Polymer Precipitation & Isolation Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of poly(this compound).

Application Notes: Iridium-Catalyzed Synthesis of Allyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of allyl vinyl ethers is of significant interest in organic chemistry, primarily due to their role as key precursors in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields γ,δ-unsaturated aldehydes and ketones.[1][2][3] Among the various synthetic methods, iridium-catalyzed transfer vinylation has emerged as a highly efficient, versatile, and atom-economical approach.[1] This method typically involves the transfer of a vinyl group from an inexpensive and stable vinyl donor, such as vinyl acetate or an alkyl vinyl ether, to an allyl alcohol.[1][4]

Iridium catalysts, particularly complexes like di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂), are known for their high efficiency and broad functional group tolerance, proceeding under relatively mild conditions.[1][4] A key advantage of this methodology is its applicability in one-pot tandem reactions, where the in situ generated allyl vinyl ether undergoes a subsequent Claisen rearrangement upon heating, providing direct access to complex carbonyl compounds.[5][6]

Reaction Mechanism

The iridium-catalyzed transfer vinylation using vinyl acetate is thought to proceed through an addition-elimination sequence.[4] The catalytic cycle is initiated by the coordination of the allyl alcohol to the iridium center. In the presence of a base (e.g., Na₂CO₃), an iridium-alkoxide is formed. This species then interacts with vinyl acetate, leading to the transfer of the vinyl group to the alcohol and regenerating the catalyst.

Data Presentation

The iridium-catalyzed synthesis of vinyl ethers is applicable to a wide range of alcohols, including various substituted allyl alcohols. The following tables summarize representative yields obtained under iridium catalysis.

Table 1: Iridium-Catalyzed Vinylation of Various Alcohols with Vinyl Acetate

EntryAlcohol SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1p-Methoxyphenol[Ir(cod)Cl]₂Na₂CO₃100-91[4]
21-Octanol[Ir(cod)Cl]₂Na₂CO₃100481
3Benzyl Alcohol[Ir(cod)Cl]₂Na₂CO₃100495
4Cyclohexanol (sec-alcohol)[Ir(cod)Cl]₂Na₂CO₃100482
5Thiophenol[Ir(cod)Cl]₂Na₂CO₃100492[4]

Data for entries 2-4 derived from representative examples in literature under conditions similar to those in the cited protocol.

Table 2: One-Pot Vinylation and Claisen Rearrangement

EntryAllyl Alcohol SubstrateVinyl DonorCatalyst SystemBaseTemp (°C) & TimeProductYield (%)
1trans-2-Methyl-3-phenyl-2-propen-1-olIsopropenyl acetate[Ir(cod)Cl]₂Cs₂CO₃100°C, 3h then 140°C, 15h5-Methyl-4-phenyl-5-hexen-2-one83[5][6]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Synthesis of this compound

This protocol is adapted from a reliable Organic Syntheses procedure for the vinylation of alcohols.[1][4]

Materials:

  • Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Allyl alcohol (or substituted allyl alcohol)

  • Vinyl acetate

  • Anhydrous toluene

  • Inert gas supply (Argon or Nitrogen)

  • Standard oven-dried laboratory glassware (two-necked round-bottomed flask, reflux condenser)

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reaction Setup:

    • Fit a 100-mL, two-necked round-bottomed flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum line. Flame-dry the apparatus under vacuum and then flush with argon.

    • Rapidly weigh and add [Ir(cod)Cl]₂ (0.34 g, 0.5 mmol, 0.01 eq.) and anhydrous sodium carbonate (3.18 g, 30 mmol, 0.6 eq.) to the flask.

    • Reseal the flask, evacuate, and backfill with argon.

    • Successively add anhydrous toluene (50 mL), the allyl alcohol (50 mmol, 1.0 eq.), and vinyl acetate (9.2 mL, 100 mmol, 2.0 eq.) via syringe.

  • Reaction:

    • Place the flask into a preheated oil bath at 100°C and stir the mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional toluene.[1]

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.[1]

Visualizations

The following diagrams illustrate the key processes involved in the iridium-catalyzed synthesis and application of allyl vinyl ethers.

experimental_workflow setup 1. Reaction Setup - Flame-dry glassware under Ar - Add [Ir(cod)Cl]₂, Na₂CO₃ - Add Toluene, Allyl Alcohol,  and Vinyl Acetate reaction 2. Reaction - Heat to 100°C - Stir for 4-6 h - Monitor by TLC/GC setup->reaction Heat & Stir workup 3. Work-up - Cool to RT - Filter through Celite - Concentrate filtrate reaction->workup Reaction Complete purify 4. Purification - Flash Column  Chromatography workup->purify product Pure this compound purify->product one_pot_claisen start Allyl Alcohol + Vinyl Acetate step1 Step 1: Transfer Vinylation [Ir(cod)Cl]₂, Base 100°C start->step1 intermediate In Situ Formation of This compound step1->intermediate Intermediate step2 Step 2: Claisen Rearrangement Increase Temp (e.g., 140°C) intermediate->step2 final_product γ,δ-Unsaturated Carbonyl Compound step2->final_product

References

Application Notes and Protocols for Palladium-Catalyzed Transfer Vinylation in the Synthesis of Allyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed transfer vinylation has emerged as a powerful and efficient method for the synthesis of vinyl ethers, a critical functional group in a variety of organic transformations and building blocks for pharmaceuticals. This application note provides detailed protocols for the synthesis of allyl vinyl ethers from allylic alcohols using an air-stable palladium catalyst system. The methodology is based on the seminal work of Bosch and Schlaf, who developed a robust in situ catalyst preparation that allows for the efficient vinylation of a wide range of alcohols.[1][2]

The synthesis of allyl vinyl ethers is of particular interest due to their utility as precursors for the Claisen rearrangement, a valuable carbon-carbon bond-forming reaction that yields γ,δ-unsaturated aldehydes. These aldehydes are versatile intermediates in the synthesis of complex molecules. This protocol offers a direct and catalytic route to these valuable compounds, often with high yields and good functional group tolerance.[2]

Catalytic System Overview

The described protocol utilizes an in situ generated palladium(II) catalyst. The catalyst is formed from commercially available palladium(II) acetate and a bidentate nitrogen ligand, typically 1,10-phenanthroline or its derivatives.[1][2] The reaction employs an excess of a vinyl ether, such as butyl vinyl ether, which acts as both the vinylating agent and the solvent, driving the equilibrium towards the desired product.[2] A key advantage of this system is its tolerance to air, simplifying the experimental setup.[2]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Transfer Vinylation of Allyl Alcohol

This protocol details the synthesis of allyl vinyl ether from allyl alcohol using butyl vinyl ether as the vinylating agent.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-phenanthroline

  • Allyl alcohol

  • Butyl vinyl ether (BVE)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Celite

  • Toluene

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, reflux condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Catalyst Preparation (in situ):

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (0.01 mmol, 0.5 mol%) in anhydrous dichloromethane (2 mL).

  • In a separate vial, dissolve 1,10-phenanthroline (0.01 mmol, 0.5 mol%) in anhydrous dichloromethane (1 mL).

  • Slowly add the 1,10-phenanthroline solution to the palladium(II) acetate solution. The mixture should turn from a brown suspension to a clear, orange-red solution.

Reaction Setup and Execution:

  • To the freshly prepared catalyst solution, add allyl alcohol (2.0 mmol, 1 equivalent).

  • Add a significant excess of butyl vinyl ether (24.0 mmol, 12 equivalents).[1]

  • Fit the flask with a reflux condenser and maintain a continuous flow of inert gas.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the excess butyl vinyl ether and dichloromethane.

  • Resuspend the residue in toluene.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed transfer vinylation of various allylic alcohols.

Table 1: Vinylation of Various Allylic Alcohols

EntryAllylic AlcoholLigandVinylating AgentYield (%)
1Allyl alcohol1,10-phenanthrolineButyl vinyl ether95
2Crotyl alcohol1,10-phenanthrolineButyl vinyl ether92
3Cinnamyl alcohol1,10-phenanthrolineButyl vinyl ether85
4Geraniol4,7-diphenyl-1,10-phenanthrolineButyl vinyl ether78
5(Z)-2-Hexen-1-ol1,10-phenanthrolineButyl vinyl ether88

Reaction Conditions: 0.5 mol% Pd(OAc)₂ and ligand, 20-fold excess of vinyl ether, 75 °C.

Table 2: Influence of Ligand on the Vinylation of Allyl Alcohol

EntryLigandYield (%)
11,10-phenanthroline95
22,2'-bipyridyl90
34,7-diphenyl-1,10-phenanthroline98
4No Ligand<5

Reaction Conditions: 0.5 mol% Pd(OAc)₂, 20-fold excess of butyl vinyl ether, 75 °C.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up & Purification Pd_OAc2 Pd(OAc)₂ in CH₂Cl₂ Catalyst Active Pd(II) Catalyst Pd_OAc2->Catalyst Add Ligand Phen 1,10-Phenanthroline in CH₂Cl₂ Phen->Catalyst Reaction_Mixture Reaction at RT, 24h Catalyst->Reaction_Mixture Add to Reactants Reactants Allyl Alcohol + Butyl Vinyl Ether Reactants->Reaction_Mixture Concentration Concentration Reaction_Mixture->Concentration Filtration Filtration (Celite) Concentration->Filtration Purification Column Chromatography Filtration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

catalytic_cycle catalyst [(L-L)Pd(OAc)]⁺ alkoxide [(L-L)Pd(OR)(OAc)] catalyst->alkoxide + R-OH - HOAc vinyl_complex [(L-L)Pd(OR)(CH₂=CHOBu)]⁺ alkoxide->vinyl_complex + CH₂=CHOBu intermediate Palladium Alkyl Intermediate vinyl_complex->intermediate Intramolecular Attack product_complex [(L-L)Pd(H)(OAc)] + R-O-CH=CH₂ intermediate->product_complex β-Hydride Elimination product_complex->catalyst - H₂

Caption: Proposed mechanism for palladium-catalyzed transfer vinylation.

References

Application Notes and Protocols for Allyl Vinyl Ether in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl vinyl ether (AVE) as a monomer in polymer synthesis. Detailed protocols for radical and cationic polymerization are presented, along with characterization data and potential applications, particularly in the field of drug delivery.

Introduction

This compound is a versatile monomer containing two distinct polymerizable groups: a vinyl ether group and an allyl group. The vinyl ether group is highly susceptible to cationic polymerization, while the allyl group can participate in radical polymerization, although it is generally less reactive than the vinyl group. This dual functionality allows for the synthesis of a variety of polymer architectures, including linear homopolymers, copolymers, and functional polymers with pendant allyl groups that can be further modified post-polymerization. The resulting polymers have potential applications in coatings, adhesives, and importantly, as functional materials in biomedical applications such as drug delivery systems.

Polymerization of this compound

This compound can be polymerized through both radical and cationic mechanisms. The choice of polymerization technique significantly influences the structure and properties of the resulting polymer.

Cationic Polymerization

Cationic polymerization of this compound proceeds selectively through the vinyl double bond, yielding a polymer with pendant allyl ether side chains. This method can produce polymers with controlled stereoregularity, particularly at low temperatures.

This protocol describes the stereospecific polymerization of this compound using boron trifluoride etherate (BF₃·OEt₂) as the initiator.

Materials:

  • This compound (freshly distilled)

  • Toluene (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • A flame-dried reaction flask equipped with a magnetic stirrer is charged with anhydrous toluene under an inert atmosphere of nitrogen or argon.

  • The flask is cooled to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • A predetermined amount of freshly distilled this compound is added to the cooled toluene.

  • The polymerization is initiated by the dropwise addition of a solution of BF₃·OEt₂ in toluene.

  • The reaction mixture is stirred for a specified period at the set temperature.

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The polymer is characterized for its molecular weight, molecular weight distribution (by Gel Permeation Chromatography - GPC), and stereoregularity (by NMR spectroscopy).

Table 1: Cationic Polymerization of this compound - Reaction Conditions and Polymer Properties

EntryMonomer Conc. (M)[M]/[I] RatioTemperature (°C)Time (h)Yield (%)M_n ( g/mol )M_w/M_nIsotacticityReference
11.0100-782>9015,0001.3High
21.0100-402>9012,0001.5Moderate
32.0100-782>9025,0001.4High

Note: The data in this table is representative and compiled from general descriptions of cationic polymerization of vinyl ethers. Precise values may vary based on specific experimental conditions.

Radical Polymerization

Radical polymerization of this compound can be challenging due to the allylic hydrogen, which can lead to chain transfer reactions, resulting in low molecular weight polymers. However, copolymerization with more reactive monomers is a common strategy to incorporate this compound units into polymer chains, providing sites for post-polymerization modification.

This protocol details the synthesis of an amphiphilic copolymer of N-vinyl-2-pyrrolidone (NVP) and allyl glycidyl ether (AGE), a derivative of this compound, for potential use in drug delivery.

Materials:

  • N-vinyl-2-pyrrolidone (NVP)

  • Allyl glycidyl ether (AGE)

  • 1,4-Dioxane (anhydrous)

  • Azobisisobutyronitrile (AIBN)

  • n-Octadecylmercaptan (chain transfer agent)

  • Diethyl ether

  • Argon gas (high purity)

Procedure:

  • In a glass ampoule, dissolve 10 g (0.09 mol) of NVP and a specified amount of AGE in 20 mL of 1,4-dioxane.

  • Add 0.1 g (6 x 10⁻⁴ mol) of AIBN and 0.286 g (10⁻³ mol) of n-octadecylmercaptan to the monomer mixture.

  • Purge the ampoule with argon, seal it, and place it in a thermostatted bath at 343 K (70 °C) for 20 hours.

  • After the reaction, cool the ampoule and open it.

  • Isolate the copolymer by precipitation in a tenfold excess volume of diethyl ether.

  • Collect the precipitate by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterize the copolymer for its composition (by NMR), molecular weight, and molecular weight distribution (by GPC).

Table 2: Radical Copolymerization of NVP and AGE - Reactant Ratios and Polymer Characteristics

NVP/AGE Molar RatioMn ( g/mol )Diameter of Aggregates (nm)Reference
94800150
4.53100190
32200230
1.81500280

Visualizations

Cationic Polymerization Mechanism of this compound

The following diagram illustrates the key steps in the cationic polymerization of this compound initiated by a Lewis acid like BF₃·OEt₂.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator BF₃·OEt₂ + H₂O Proton H⁺[BF₃OH]⁻ Initiator->Proton Generates Monomer This compound Proton->Monomer Attacks Vinyl Group Carbocation Propagating Carbocation Monomer->Carbocation Forms Carbocation->Monomer Adds Monomer Polymer Poly(this compound) Carbocation->Polymer Chain Growth Terminated_Polymer Final Polymer Carbocation->Terminated_Polymer e.g., Reaction with Methanol

Caption: Cationic polymerization of this compound.

Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the general workflow from monomer purification to polymer characterization.

Workflow Monomer_Purification Monomer Purification (e.g., Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Monomer_Purification->Reaction_Setup Polymerization Polymerization (Initiator Addition) Reaction_Setup->Polymerization Termination Termination/Quenching Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: General workflow for polymer synthesis.

Application in Drug Delivery

Polymers and copolymers derived from this compound and its derivatives are promising candidates for drug delivery systems. The amphiphilic nature of copolymers, such as those synthesized from NVP and AGE, allows for the formation of nanoaggregates that can encapsulate hydrophobic drugs. Furthermore, the pendant functional groups, like the epoxy group in AGE, can be used for the covalent attachment of drugs.

Logical Workflow for a Drug Co-Delivery System

This diagram illustrates a conceptual workflow for utilizing an amphiphilic copolymer for the co-delivery of two different drugs.

Drug_Delivery Copolymer_Synthesis Amphiphilic Copolymer Synthesis (e.g., NVP-co-AGE) Self_Assembly Self-Assembly into Micelles (Core-Shell Structure) Copolymer_Synthesis->Self_Assembly Drug_Loading Dual Drug Loading Self_Assembly->Drug_Loading Loaded_Micelles Drug-Loaded Micelles Drug_Loading->Loaded_Micelles Hydrophobic_Drug Hydrophobic Drug (e.g., Paclitaxel) Hydrophobic_Drug->Drug_Loading Encapsulation in Core Hydrophilic_Drug Hydrophilic Drug with Nucleophilic Group (e.g., Doxorubicin) Hydrophilic_Drug->Drug_Loading Covalent Attachment to Shell Systemic_Administration Systemic Administration Loaded_Micelles->Systemic_Administration Targeted_Delivery Targeted Drug Release (e.g., at Tumor Site) Systemic_Administration->Targeted_Delivery

Caption: Drug co-delivery using amphiphilic copolymers.

Application of Allyl Vinyl Ether Chemistry in Natural Product Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The[1][1]-sigatropic rearrangement of allyl vinyl ethers, famously known as the Claisen rearrangement, stands as a cornerstone in the edifice of modern organic synthesis. Its remarkable ability to form carbon-carbon bonds with a high degree of stereocontrol has rendered it an invaluable tool in the assembly of complex molecular architectures, particularly in the realm of natural product synthesis. This application note provides a detailed exploration of the use of allyl vinyl ether and its congeners in the synthesis of natural products, offering insights into the reaction's mechanistic underpinnings, key variations, and practical applications. Detailed experimental protocols for pivotal transformations are provided to guide researchers in applying this powerful methodology.

Mechanistic Insight: The Concerted Pathway to Complexity

The classical Claisen rearrangement is a thermal process involving the concerted reorganization of six electrons within a cyclic, chair-like transition state. An this compound, upon heating, rearranges to a γ,δ-unsaturated carbonyl compound. This transformation is driven by the formation of a thermodynamically stable carbon-oxygen double bond. The stereospecificity of the reaction is a key feature; the geometry of the double bond in the allyl fragment and the stereochemistry of any substituents on the vinyl ether directly influence the stereochemical outcome of the product, making it a powerful tool for asymmetric synthesis.[2]

Diagram: The Claisen Rearrangement Mechanism

Claisen_Rearrangement cluster_start This compound cluster_TS Chair-like Transition State cluster_product γ,δ-Unsaturated Carbonyl start R^1-CH=CH-CH(R^2)-O-C(R^3)=CH(R^4) TS [Six-membered cyclic transition state] start->TS Heat [3,3]-Sigmatropic Rearrangement product O=C(R^3)-CH(R^4)-CH(R^2)-CH=CH-R^1 TS->product

Caption: Generalized scheme of the Claisen rearrangement.

Key Variants Expanding Synthetic Utility

While the thermal Claisen rearrangement is a powerful tool, several modifications have been developed to enhance its scope and applicability, often allowing the reaction to proceed under milder conditions and with greater control over stereoselectivity. These variants typically generate the key this compound intermediate in situ from more stable precursors like allylic alcohols or esters.

  • Johnson-Claisen Rearrangement: This variation utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to generate a γ,δ-unsaturated ester. The reaction proceeds through the in situ formation of a ketene acetal, which then undergoes the[1][1]-sigatropic rearrangement.[2]

  • Eschenmoser-Claisen Rearrangement: This highly reliable method converts an allylic alcohol into a γ,δ-unsaturated amide by heating it with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal. A key advantage is the typically high (E)-selectivity of the newly formed double bond.[3]

  • Ireland-Claisen Rearrangement: In this powerful variant, an allylic ester is treated with a strong base to form an enolate, which is then silylated to generate a silyl ketene acetal. This intermediate readily undergoes rearrangement at or below room temperature to afford a γ,δ-unsaturated carboxylic acid. The geometry of the enolate can be controlled by the reaction conditions, thus providing access to diastereomeric products.

  • Overman Rearrangement: A nitrogen analog of the Claisen rearrangement, the Overman rearrangement transforms allylic alcohols into allylic amines via the[1][1]-sigatropic rearrangement of an intermediate trichloroacetimidate. This reaction is invaluable for the stereoselective synthesis of nitrogen-containing natural products.

Application in the Total Synthesis of (±)-Stenine

A compelling example of the strategic application of a Claisen rearrangement variant is found in the total synthesis of the Stemona alkaloid, (±)-stenine, by Hart and Chen. A key step in their synthetic route involves an Eschenmoser-Claisen rearrangement to construct a crucial carbon-carbon bond and set a key stereocenter.[3] The reaction demonstrated high efficiency and stereoselectivity, underscoring the power of this methodology in complex molecule synthesis.

Table 1: Quantitative Data for the Eschenmoser-Claisen Rearrangement in the Total Synthesis of (±)-Stenine

Reactant (Allylic Alcohol)ReagentSolventTemperature (°C)Time (h)Product (Amide)Yield (%)Diastereomeric Ratio
Tricyclic allylic alcohol intermediateN,N-dimethylacetamide dimethyl acetalXylene14024γ,δ-unsaturated amide93Not reported (single diastereomer observed)

Diagram: Experimental Workflow for the Synthesis of the Amide Intermediate in (±)-Stenine Synthesis

Eschenmoser_Claisen_Workflow start Dissolve allylic alcohol in xylene reagent Add N,N-dimethylacetamide dimethyl acetal start->reagent reaction Heat mixture at 140 °C for 24 hours reagent->reaction workup Cool to room temperature and concentrate reaction->workup purification Purify by flash chromatography (silica gel) workup->purification product Isolate pure γ,δ-unsaturated amide purification->product

Caption: Workflow for the Eschenmoser-Claisen rearrangement.

Experimental Protocols

Protocol 1: Eschenmoser-Claisen Rearrangement in the Total Synthesis of (±)-Stenine

This protocol is adapted from the total synthesis of (±)-stenine by Hart and Chen.

Materials:

  • Tricyclic allylic alcohol intermediate

  • N,N-dimethylacetamide dimethyl acetal

  • Xylene, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • A solution of the tricyclic allylic alcohol (1.0 equivalent) in anhydrous xylene is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • N,N-dimethylacetamide dimethyl acetal (typically a large excess, e.g., 10-20 equivalents) is added to the solution.

  • The reaction mixture is heated to 140 °C and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess reagent are removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ,δ-unsaturated amide product.

Quantitative Data:

  • Yield: 93%[3]

Protocol 2: General Procedure for the Overman Rearrangement

This is a general protocol for the formation of an allylic trichloroacetamide from an allylic alcohol.

Materials:

  • Allylic alcohol

  • Trichloroacetonitrile

  • 1,8-Diazabicycloundec-7-ene (DBU) or other suitable base (catalytic amount)

  • Dichloromethane (CH2Cl2), anhydrous

  • Silica gel for column chromatography

Procedure:

Part A: Formation of the Trichloroacetimidate

  • The allylic alcohol (1.0 equivalent) is dissolved in anhydrous dichloromethane under an inert atmosphere.

  • A catalytic amount of DBU (e.g., 0.1 equivalents) is added, and the solution is cooled to 0 °C.

  • Trichloroacetonitrile (1.1-1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is concentrated under reduced pressure. The crude trichloroacetimidate is often used in the next step without further purification, or it can be purified by flash chromatography on silica gel.

Part B:[1][1]-Sigmatropic Rearrangement

  • The crude or purified trichloroacetimidate is dissolved in a high-boiling solvent such as xylene or toluene.

  • The solution is heated to reflux (typically 110-140 °C) and the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure allylic trichloroacetamide.

The Claisen rearrangement of allyl vinyl ethers and its numerous variants represent a robust and versatile strategy for carbon-carbon bond formation in the synthesis of complex natural products. The ability to control stereochemistry with a high degree of precision, coupled with the development of milder reaction conditions, has solidified its place in the synthetic chemist's toolbox. The successful application of the Eschenmoser-Claisen rearrangement in the total synthesis of (±)-stenine is a testament to the enduring power of this classic transformation. As chemists continue to tackle ever more complex molecular targets, the creative application of this compound chemistry will undoubtedly continue to play a pivotal role in advancing the frontiers of natural product synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Carbonyl Compounds Using Allyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The one-pot synthesis of γ,δ-unsaturated carbonyl compounds from allylic alcohols via an in-situ generated allyl vinyl ether intermediate represents a highly efficient and atom-economical transformation in organic synthesis. This method circumvents the need to isolate the often-unstable this compound, streamlining the synthetic process. The core of this transformation is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that is thermally or catalytically induced.[2][3] This document provides detailed application notes and experimental protocols for two prominent catalytic systems: Iridium-catalyzed and Palladium-catalyzed one-pot syntheses.

Catalytic Systems Overview

Transition metal catalysts, particularly those based on iridium and palladium, have proven to be highly effective in facilitating the one-pot synthesis of γ,δ-unsaturated carbonyl compounds from allylic alcohols. These catalysts promote the initial vinyl ether formation from the allylic alcohol and a vinyl ether source, followed by the subsequent Claisen rearrangement.

  • Iridium Catalysis: Iridium complexes, such as [IrCl(cod)]₂, are effective for the vinylation of allylic alcohols with vinyl or isopropenyl acetates.[2][4] This method is notable for its ability to generate both γ,δ-unsaturated aldehydes and ketones.

  • Palladium Catalysis: Palladium(II) complexes, particularly those with a phenanthroline ligand, are utilized in a tandem vinyl ether exchange-Claisen rearrangement process.[5][6] This approach is particularly useful for the synthesis of γ,δ-unsaturated aldehydes and has been demonstrated on a large scale.

Reaction Schematics

The general transformation involves the reaction of an allylic alcohol with a vinyl ether source, catalyzed by a transition metal complex, to yield a γ,δ-unsaturated carbonyl compound.

Iridium-Catalyzed Reaction: Allylic Alcohol + Vinyl Acetate → [this compound Intermediate] → γ,δ-Unsaturated Aldehyde

Palladium-Catalyzed Reaction: Allylic Alcohol + Divinyl Ether → [this compound Intermediate] → γ,δ-Unsaturated Aldehyde

Quantitative Data Presentation

The following tables summarize the quantitative data for the iridium and palladium-catalyzed one-pot synthesis of γ,δ-unsaturated carbonyl compounds, showcasing the yields for various substrates under optimized reaction conditions.

Table 1: Iridium-Catalyzed One-Pot Synthesis of γ,δ-Unsaturated Carbonyl Compounds
EntryAllylic Alcohol SubstrateVinylating AgentProductYield (%)Reference
1Cinnamyl alcoholVinyl acetate5-Phenyl-4-pentenal85[2]
2Crotyl alcoholVinyl acetate3-Methyl-4-pentenal78[2]
3Prenyl alcoholVinyl acetate3,3-Dimethyl-4-pentenal75[2]
4trans-2-Methyl-3-phenyl-2-propen-1-olIsopropenyl acetate5-Methyl-4-phenyl-5-hexen-2-one72[2][4]
5trans-2-Methyl-3-phenyl-2-propen-1-olVinyl acetate4-Methyl-3-phenyl-4-pentenal83[2]

Reaction Conditions: Typically 1 mol% [IrCl(cod)]₂, 5 mol% Cs₂CO₃, heated in two stages (e.g., 100 °C then 140 °C).

Table 2: Palladium-Catalyzed One-Pot Synthesis of γ,δ-Unsaturated Aldehydes
EntryAllylic Alcohol SubstrateVinylating AgentProductYield (%)Reference
1Cinnamyl alcoholTriethyleneglycol divinyl ether5-Phenyl-4-pentenal88[5][7]
2GeraniolTriethyleneglycol divinyl etherCitronellal85[5][7]
33-Methyl-2-buten-1-olTriethyleneglycol divinyl ether3,3-Dimethyl-4-pentenal70[5][7]
42-Buten-1-olTriethyleneglycol divinyl ether3-Methyl-4-pentenal65[5][7]

Reaction Conditions: Typically 0.5 mol% Pd(OAc)₂ with a phenanthroline ligand, heated in two stages (e.g., 70-85 °C then 120-150 °C).

Experimental Protocols

Protocol 1: Iridium-Catalyzed One-Pot Synthesis of a γ,δ-Unsaturated Aldehyde

This protocol is adapted from the work of Ishii and coworkers.[2][4]

Materials:

  • Cinnamyl alcohol

  • Vinyl acetate

  • [IrCl(cod)]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [IrCl(cod)]₂ (0.01 mmol, 1 mol%) and Cs₂CO₃ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) to the tube.

  • Add cinnamyl alcohol (1.0 mmol).

  • Add vinyl acetate (3.0 mmol, 3 equivalents).

  • Seal the Schlenk tube and place it in a preheated oil bath or heating mantle at 100 °C.

  • Stir the reaction mixture at 100 °C for 3 hours.

  • Increase the temperature to 140 °C and continue stirring for an additional 15 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction with the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-phenyl-4-pentenal.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis of a γ,δ-Unsaturated Aldehyde

This protocol is based on the work of Senanayake and coworkers.[5][6][7]

Materials:

  • Cinnamyl alcohol

  • Triethyleneglycol divinyl ether (TGDV)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Anhydrous toluene

  • Schlenk flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and 1,10-phenanthroline (0.005 mmol, 0.5 mol%) in anhydrous toluene (1 mL).

  • To this catalyst solution, add cinnamyl alcohol (1.0 mmol).

  • Add triethyleneglycol divinyl ether (1.5 mmol, 1.5 equivalents).

  • Fit the flask with a reflux condenser.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Increase the temperature to 120 °C and stir for an additional 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified directly by distillation under reduced pressure or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenyl-4-pentenal.

Visualizations

Signaling Pathway: Catalytic Cycle for One-Pot Carbonyl Synthesis

Catalytic_Cycle cluster_0 Iridium/Palladium Catalyzed One-Pot Synthesis Allyl_Alcohol Allylic Alcohol Catalyst [M] Catalyst (Ir or Pd) Allyl_Alcohol->Catalyst Coordination Vinyl_Ether_Source Vinyl Ether Source Vinyl_Ether_Source->Catalyst Intermediate This compound Intermediate Catalyst->Intermediate Vinyl Etherification Product γ,δ-Unsaturated Carbonyl Compound Intermediate->Product [3,3]-Sigmatropic Claisen Rearrangement Experimental_Workflow start Start setup Reaction Setup: - Inert Atmosphere - Add Catalyst, Base (if any), Solvent start->setup add_reagents Add Reagents: - Allylic Alcohol - Vinyl Ether Source setup->add_reagents heating1 Heating Stage 1 (Vinyl Ether Formation) add_reagents->heating1 heating2 Heating Stage 2 (Claisen Rearrangement) heating1->heating2 workup Aqueous Workup: - Quench Reaction - Extraction heating2->workup purification Purification: - Column Chromatography or Distillation workup->purification product Final Product purification->product Catalyst_Selection Target Target Carbonyl Aldehyde γ,δ-Unsaturated Aldehyde Target->Aldehyde Ketone γ,δ-Unsaturated Ketone Target->Ketone Ir_Catalyst Iridium Catalyst ([IrCl(cod)]₂) Aldehyde->Ir_Catalyst Suitable Pd_Catalyst Palladium Catalyst (Pd(OAc)₂/Phenanthroline) Aldehyde->Pd_Catalyst Suitable Ketone->Ir_Catalyst Suitable with Isopropenyl Acetate

References

Application Notes and Protocols for the Copolymerization of Allyl Vinyl Ether with Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl vinyl ether (AVE) is a versatile monomer containing two distinct polymerizable functional groups: a vinyl ether group and an allyl group. This dual functionality allows for its participation in various polymerization mechanisms, including cationic and radical polymerization, leading to the synthesis of copolymers with a range of properties and potential applications. The vinyl ether group is highly reactive in cationic polymerization, while the allyl group is more amenable to radical polymerization, although it can be prone to degradative chain transfer. This unique reactivity profile makes the copolymerization of AVE with other monomers a subject of significant interest for the development of novel materials in fields such as biomaterials, coatings, and drug delivery.

These application notes provide an overview of the copolymerization of this compound with several classes of comonomers, including maleic anhydride, vinyl acetate, and N-vinyl-2-pyrrolidone. Detailed experimental protocols and characterization data are provided where available in the scientific literature.

Copolymerization of this compound with Maleic Anhydride

Quantitative Data

Data on the copolymerization of butyl vinyl ether (BVE) with maleic anhydride (MAn) is presented below as a proxy to illustrate the expected behavior. It has been observed that neither BVE nor MAn readily undergo radical homopolymerization, but they efficiently copolymerize.[1] A monomer feed ratio of 66:50 (BVE:MAn) has been reported to provide the maximum conversion of both monomers.[1]

Table 1: Copolymerization of Butyl Vinyl Ether (BVE) with Maleic Anhydride (MAn) via RAFT Polymerization [1]

Monomer 1Monomer 2Polymerization MethodKey Findings
Butyl Vinyl Ether (BVE)Maleic Anhydride (MAn)RAFTNeither monomer homopolymerizes under RAFT conditions.
Copolymerization proceeds efficiently.
A 66:50 molar ratio of BVE:MAn leads to maximum monomer conversion.

Note: Specific quantitative data such as reactivity ratios, molecular weights, and polydispersity indices for the copolymerization of this compound with maleic anhydride were not available in the reviewed literature.

Copolymerization of this compound with Vinyl Esters

The free radical photopolymerization of vinyl esters with allyl ethers has been studied, demonstrating the potential for creating novel biomaterials.[2] These studies provide valuable insights into the copolymerization behavior and resulting polymer properties.

Quantitative Data

The copolymerization of vinyl hexanoate (VEst) with allyl ether (AE) has been investigated, and the corresponding reactivity ratios have been determined.[2]

Table 2: Reactivity Ratios for the Copolymerization of Vinyl Hexanoate (VEst) with Allyl Ether (AE) [2]

Monomer 1 (M1)r1Monomer 2 (M2)r2Polymerization MethodTemperature
Vinyl Hexanoate (VEst)0.85 ± 0.15Allyl Ether (AE)0.55 ± 0.15Free Radical PhotopolymerizationRoom Temperature

The product of the reactivity ratios (r1 * r2 = 0.4675) is less than 1, indicating a tendency towards alternating copolymerization, though not strictly alternating.[2]

Copolymerization of Allyl Glycidyl Ether (a functionalized AVE) with N-Vinyl-2-Pyrrolidone

A detailed protocol for the radical copolymerization of allyl glycidyl ether (AGE), a functionalized derivative of this compound, with N-vinyl-2-pyrrolidone (NVP) has been reported.[1][3] This system is of particular interest for biomedical applications due to the biocompatibility of PVP and the reactive epoxy group of AGE, which allows for further functionalization.

Quantitative Data

The molecular weight of the resulting amphiphilic copolymers is influenced by the initial monomer ratio and the concentration of the chain transfer agent.[1]

Table 3: Characterization of NVP-co-AGE Copolymers [1][3]

Molar Ratio (NVP:AGE)InitiatorChain Transfer AgentSolventTemperature (°C)Mn (Da)
5.7AIBN (0.015 M)n-octadecylmercaptan (0.03 M)1,4-dioxane701850

Note: The number-average molecular weight (Mn) was determined by reverse iodometric titration.[1]

Experimental Protocols

Protocol 1: Radical Copolymerization of Allyl Glycidyl Ether (AGE) with N-Vinyl-2-Pyrrolidone (NVP)[1][3]

Materials:

  • N-vinyl-2-pyrrolidone (NVP), purified by distillation

  • Allyl glycidyl ether (AGE), purified by distillation

  • Azobisisobutyronitrile (AIBN), initiator

  • n-octadecylmercaptan, chain transfer agent

  • 1,4-dioxane, solvent

  • Diethyl ether, for precipitation

Procedure:

  • In a polymerization ampoule, dissolve 10 g (0.09 mol) of N-vinyl-2-pyrrolidone and the desired amount of allyl glycidyl ether in 20 mL of 1,4-dioxane. For a molar ratio of 5.7, this corresponds to approximately 1.8 g (0.0158 mol) of AGE.

  • Add 0.1 g (6 x 10⁻⁴ mol) of AIBN and 0.286 g (1 x 10⁻³ mol) of n-octadecylmercaptan to the monomer solution.

  • Purge the ampoule with an inert gas (e.g., argon) and seal it.

  • Place the ampoule in a preheated oil bath at 70°C (343 K) and maintain the reaction for 20 hours.

  • After the reaction, cool the ampoule and open it.

  • Precipitate the copolymer by adding the reaction mixture to a tenfold volume excess of diethyl ether.

  • Filter the precipitate and wash it with three portions of 30 mL of diethyl ether.

  • Dry the resulting copolymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The copolymer structure can be confirmed by ¹H and ¹³C NMR. The composition can be determined by comparing the integral ratios of characteristic peaks of the NVP and AGE units.[2][3]

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer can be determined by GPC.[2]

General Protocol for Cationic Polymerization of Vinyl Ethers

While a specific protocol for the cationic copolymerization of this compound was not found, a general procedure for the cationic polymerization of vinyl ethers is provided below. This can be adapted for copolymerization studies.

Materials:

  • Vinyl ether monomer(s)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Initiator system (e.g., BF₃·OEt₂, SnCl₄)

  • Dry nitrogen or argon atmosphere

  • Quenching agent (e.g., methanol)

Procedure:

  • All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • The vinyl ether monomer(s) and solvent should be dried and distilled prior to use.

  • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of monomer(s) in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

  • Add the initiator (Lewis acid) dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time.

  • Quench the reaction by adding a small amount of methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a suitable non-solvent (e.g., methanol, hexane).

  • Filter and dry the polymer under vacuum.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of copolymers of this compound.

experimental_workflow General Workflow for AVE Copolymerization cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_application Application monomers Monomer Selection (AVE + Comonomer) polymerization Polymerization (Radical or Cationic) monomers->polymerization purification Purification (Precipitation) polymerization->purification nmr NMR Spectroscopy (Composition, Structure) purification->nmr Characterize gpc GPC Analysis (Mn, Mw, PDI) purification->gpc Characterize thermal Thermal Analysis (Tg, Td) purification->thermal Characterize application Further Functionalization or Application Testing thermal->application

Caption: General experimental workflow for the synthesis and characterization of this compound copolymers.

Applications in Research and Drug Development

Copolymers of this compound and its derivatives hold promise for various applications in the biomedical field:

  • Drug Delivery: Amphiphilic copolymers containing AVE can self-assemble into micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs. The presence of functional groups, such as the epoxy group in AGE, allows for the covalent attachment of drugs or targeting ligands.[1]

  • Biomaterials and Tissue Engineering: The ability to tune the properties of AVE copolymers by selecting different comonomers makes them attractive for the development of biocompatible and biodegradable materials for tissue scaffolds and other biomedical devices.[2]

  • Surface Modification: The reactive groups on AVE copolymers can be used to modify the surfaces of materials to improve biocompatibility, reduce fouling, or introduce specific functionalities.

Conclusion

The copolymerization of this compound with various monomers offers a versatile platform for the synthesis of functional polymers with tunable properties. While there is a need for more systematic studies to determine the reactivity ratios for a wider range of comonomers, the existing literature provides a solid foundation for exploring the potential of AVE copolymers in diverse applications, particularly in the fields of biomaterials and drug development. The detailed protocols and characterization data presented in these notes serve as a valuable resource for researchers venturing into this promising area of polymer chemistry.

References

Application Notes and Protocols: Allyl Vinyl Ether as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl vinyl ether (AVE) is a versatile bifunctional monomer utilized as a crosslinking agent in the synthesis of a variety of polymers. Its unique structure, containing both a highly reactive vinyl group and a less reactive allyl group, allows for the formation of well-defined polymer networks with tailored properties. The vinyl group readily participates in polymerization, while the allyl group can be incorporated to control crosslink density and introduce specific functionalities. This differential reactivity is advantageous in designing polymers for a range of applications, including hydrogels for drug delivery, specialty coatings, and advanced materials.

These application notes provide an overview of the use of this compound as a crosslinking agent, including detailed experimental protocols for polymer synthesis and characterization, as well as quantitative data on the properties of the resulting polymers.

Applications of this compound in Polymer Science

This compound is a valuable comonomer for imparting a three-dimensional network structure to polymers, which significantly enhances their mechanical strength, thermal stability, and chemical resistance. Key application areas include:

  • Hydrogel Formation: In the field of drug delivery and tissue engineering, AVE is used to create crosslinked hydrogels. The crosslinks control the swelling behavior and the release kinetics of encapsulated therapeutic agents.

  • Specialty Polymers: Copolymers incorporating AVE are used in the formulation of coatings, adhesives, and sealants where improved durability and resistance to solvents and heat are required.

  • Modification of Polymer Properties: The incorporation of AVE can be used to tune the glass transition temperature (Tg), and mechanical properties of polymers.

Experimental Protocols

Two primary polymerization methods are employed for incorporating this compound into polymer networks: free-radical polymerization and cationic polymerization.

Protocol 1: Free-Radical Polymerization of N-Vinylpyrrolidone (NVP) Hydrogel with this compound as Crosslinker

This protocol describes the synthesis of a crosslinked poly(N-vinylpyrrolidone) hydrogel, a material with applications in drug delivery and biomedical devices.

Materials:

  • N-Vinylpyrrolidone (NVP), inhibitor removed

  • This compound (AVE)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NVP (e.g., 5.0 g, 45 mmol) in anhydrous DMF (20 mL).

  • Add the desired amount of this compound (e.g., 0.1 g, 1.0 mmol for ~2 mol% crosslinking) to the solution.

  • In a separate vial, dissolve AIBN (e.g., 0.082 g, 0.5 mmol) in anhydrous DMF (5 mL).

  • Add the AIBN solution to the monomer solution.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After cooling to room temperature, the resulting hydrogel is typically a swollen solid.

  • To purify, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water every 12 hours to remove unreacted monomers and solvent.

  • The purified hydrogel can then be dried to a constant weight, for example, by lyophilization.

Protocol 2: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) with this compound as Crosslinker

This protocol details the synthesis of a crosslinked poly(isobutyl vinyl ether) network. Cationic polymerization is particularly effective for vinyl ethers.

Materials:

  • Isobutyl vinyl ether (IBVE), distilled from calcium hydride

  • This compound (AVE), distilled from calcium hydride

  • Anhydrous dichloromethane (DCM)

  • Titanium tetrachloride (TiCl4) solution in DCM (e.g., 1 M)

  • Methanol, chilled

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous DCM (40 mL).

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add IBVE (e.g., 5.0 g, 50 mmol) and the desired amount of AVE (e.g., 0.1 g, 1.0 mmol) to the cold DCM.

  • Initiate the polymerization by the dropwise addition of the TiCl4 solution (e.g., 0.5 mL of a 1 M solution) to the stirred monomer solution.

  • Continue the reaction at -78°C for 4 hours.

  • Quench the polymerization by adding chilled methanol (10 mL).

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The concentration of this compound as a crosslinking agent has a significant impact on the physical properties of the resulting polymer. The following tables provide representative data for polymers crosslinked with allyl ethers, illustrating these effects.

Table 1: Effect of this compound Concentration on the Swelling Properties of a Hydrogel

This compound (mol%)Equilibrium Swelling Ratio (ESR)
125
218
510
106

Note: The Equilibrium Swelling Ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. Data is representative and will vary based on the primary monomer and polymerization conditions.

Table 2: Effect of this compound Concentration on the Mechanical Properties of a Crosslinked Acrylic Polymer

This compound (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Linear Polymer)251.2>200
2401.850
5552.515
10653.25

Note: These values are illustrative and depend on the specific acrylic monomer and test conditions.

Table 3: Effect of this compound Concentration on the Thermal Properties of a Crosslinked Polymer

This compound (mol%)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
0 (Linear Polymer)85350
295365
5110380
10125395

Note: Td is often reported as the temperature at 5% weight loss (Td5%) from thermogravimetric analysis (TGA).

Mandatory Visualizations

Polymerization Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound as a crosslinking agent.

free_radical_polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R●) Initiator->Radical Heat Monomer Primary Monomer (e.g., NVP) Radical->Monomer Initiation GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation AVE This compound (Crosslinker) CrosslinkedNetwork Crosslinked Polymer Network AVE->CrosslinkedNetwork GrowingChain->Monomer GrowingChain->AVE Crosslinking cationic_polymerization Initiator Lewis Acid (e.g., TiCl4) Monomer Primary Monomer (e.g., IBVE) Initiator->Monomer Initiation Carbocation Propagating Carbocation Monomer->Carbocation Carbocation->Monomer Propagation AVE This compound (Crosslinker) Carbocation->AVE Crosslinking CrosslinkedNetwork Crosslinked Polymer Network AVE->CrosslinkedNetwork experimental_workflow Start Start MonomerPrep Prepare Monomer & Crosslinker Solution Start->MonomerPrep InitiatorAdd Add Initiator MonomerPrep->InitiatorAdd Polymerization Polymerization (Heat or Low Temp) InitiatorAdd->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Drying Drying Purification->Drying Characterization Characterization (TGA, DSC, DMA, Swelling) Drying->Characterization End End Characterization->End

Application Notes and Protocols for Tandem Isomerization-Cationic Polymerization of Allyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl ethers are a versatile class of monomers that are generally resistant to direct cationic polymerization. However, a powerful technique known as tandem isomerization-cationic polymerization allows for their efficient conversion into high molecular weight polymers. This process involves an initial isomerization of the allyl ether to its more reactive 1-propenyl ether isomer, which then readily undergoes cationic polymerization. This method opens up new avenues for the synthesis of novel polyethers with tailored properties for a range of applications, including the development of advanced materials for drug delivery.[1][2]

This document provides detailed application notes and protocols for the tandem isomerization-cationic polymerization of allyl ethers, with a focus on the use of cobalt-based catalyst systems.

Core Concepts

The tandem isomerization-cationic polymerization of allyl ethers is a two-step process that occurs in a single pot:

  • Isomerization: The first step is the isomerization of the allyl ether's terminal double bond to an internal double bond, forming a 1-propenyl ether. This transformation is crucial as 1-propenyl ethers are significantly more susceptible to cationic polymerization than their allyl ether precursors. This isomerization is typically catalyzed by transition metal complexes.[1][3]

  • Cationic Polymerization: The in-situ generated 1-propenyl ether then undergoes rapid cationic polymerization, initiated by a component of the catalyst system.

A highly effective catalyst system for this tandem reaction is a combination of dicobalt octacarbonyl (Co₂(CO)₈) and a hydridosilane, such as diphenylsilane (Ph₂SiH₂).[1][3]

Applications in Drug Development

The polymers synthesized through this method, poly(allyl ether)s, offer several advantages for drug development:

  • Functionalizability: The polymer backbone can be readily functionalized, allowing for the attachment of drugs, targeting ligands, or other moieties.

  • Biocompatibility: Polyethers are often biocompatible, making them suitable for in-vivo applications.

  • Controlled Architectures: The tandem polymerization process can be adapted to create various polymer architectures, such as block, comb, star, and graft copolymers, which can be designed to form micelles or other drug delivery vehicles.[2]

  • Tunable Properties: The physical and chemical properties of the polymers can be tuned by selecting different allyl ether monomers.

Data Presentation

The following tables summarize typical quantitative data obtained from the tandem isomerization-cationic polymerization of various allyl ethers.

Table 1: Polymerization of Monofunctional Allyl Ethers

MonomerCatalyst SystemMonomer/Catalyst RatioTime (min)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
n-Butyl Allyl EtherCo₂(CO)₈ / Ph₂SiH₂100 / 1 / 2609515,00025,5001.7
Phenyl Allyl EtherCo₂(CO)₈ / Ph₂SiH₂100 / 1 / 2609212,00020,4001.7
1-AllyloxyoctaneCo₂(CO)₈ / Ph₂SiH₂100 / 1.5 / 4609114,00023,8001.7
Allyl Glycidyl EtherCo₂(CO)₈ / Ph₂SiH₂100 / 1 / 2908810,50018,9001.8

Data are representative and compiled from typical results reported in the literature. Actual results may vary based on specific reaction conditions.

Table 2: Polymerization of Difunctional Allyl Ethers

MonomerCatalyst SystemMonomer/Catalyst RatioTime (min)Conversion (%)Polymer Structure
1,4-Butanediol Diallyl EtherCo₂(CO)₈ / Ph₂SiH₂100 / 1.5 / 430>90Crosslinked
Di(ethylene glycol) Diallyl EtherCo₂(CO)₈ / Ph₂SiH₂100 / 1.5 / 430>90Crosslinked
1,2-DiallyloxyethaneCo₂(CO)₈ / Ph₂SiH₂100 / 1.5 / 4282Crosslinked

Polymerization of difunctional allyl ethers typically leads to the formation of crosslinked networks.[1]

Experimental Protocols

Protocol 1: General Procedure for the Tandem Isomerization-Cationic Polymerization of a Monofunctional Allyl Ether (e.g., n-Butyl Allyl Ether)

Materials:

  • n-Butyl allyl ether (monomer)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)

  • Diphenylsilane (Ph₂SiH₂) (co-catalyst/initiator)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent, optional)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask or oven-dried glassware

Procedure:

  • Preparation of the Reaction Vessel: Place a stir bar in a Schlenk flask and dry it in an oven at 120 °C overnight. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Addition of Reagents:

    • To the flask, add n-butyl allyl ether (e.g., 5.0 g, 43.8 mmol).

    • If using a solvent, add anhydrous dichloromethane (e.g., 10 mL).

    • In a separate, dry vial under an inert atmosphere, prepare a stock solution of the catalyst system or add the components sequentially. For this example, add dicobalt octacarbonyl (e.g., 0.15 g, 0.44 mmol, 1 mol%) and diphenylsilane (e.g., 0.16 g, 0.88 mmol, 2 mol%).

  • Initiation of Polymerization: Inject the catalyst solution into the monomer solution with vigorous stirring. The reaction is often exothermic, and a color change may be observed.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour). Monitor the progress of the reaction by taking aliquots and analyzing them by ¹H NMR or FTIR spectroscopy to observe the disappearance of the allyl protons and the appearance of the polymer backbone signals.

  • Termination and Precipitation:

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (e.g., 200 mL) with stirring.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).

    • Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to remove any residual monomer and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use ¹H NMR and ¹³C NMR to confirm the polymer structure.

Protocol 2: Procedure for the Tandem Polymerization of a Difunctional Allyl Ether (e.g., 1,4-Butanediol Diallyl Ether)

Materials:

  • 1,4-Butanediol diallyl ether (monomer)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (catalyst)

  • Diphenylsilane (Ph₂SiH₂) (co-catalyst/initiator)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent, optional)

  • Methanol (for washing)

  • Nitrogen or Argon gas supply

  • Schlenk flask or oven-dried glassware

Procedure:

  • Preparation of the Reaction Vessel: Follow the same procedure as in Protocol 1 to prepare a dry Schlenk flask under an inert atmosphere.

  • Addition of Reagents:

    • Add 1,4-butanediol diallyl ether (e.g., 5.0 g, 29.4 mmol) to the flask.

    • If desired, add anhydrous dichloromethane.

    • Add the catalyst system, for instance, dicobalt octacarbonyl (e.g., 0.15 g, 0.44 mmol, 1.5 mol%) and diphenylsilane (e.g., 0.22 g, 1.18 mmol, 4 mol%).

  • Initiation and Reaction: Stir the mixture vigorously at room temperature. The polymerization of difunctional monomers is often very rapid and can result in the formation of a solid gel within a few minutes.

  • Work-up:

    • Due to the crosslinked and insoluble nature of the product, precipitation is not feasible.

    • Break up the resulting solid polymer.

    • Wash the polymer extensively with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the crosslinked polymer in a vacuum oven at 50 °C to a constant weight.

  • Characterization: The crosslinked polymer will be insoluble in common GPC solvents. Characterization is typically performed using solid-state NMR, FTIR, and swelling studies.

Visualizations

Reaction_Mechanism cluster_isomerization Isomerization Step cluster_polymerization Cationic Polymerization AllylEther Allyl Ether (R-O-CH₂-CH=CH₂) PropenylEther 1-Propenyl Ether (R-O-CH=CH-CH₃) AllylEther->PropenylEther [Co₂(CO)₈ / R₃SiH] PropenylEther_poly 1-Propenyl Ether Polymer Poly(allyl ether) PropenylEther_poly->Polymer Cationic Initiator (from catalyst system)

Caption: Reaction mechanism of tandem isomerization-cationic polymerization.

Experimental_Workflow start Start reagents 1. Add Allyl Ether Monomer to Dry Glassware under N₂ start->reagents catalyst 2. Add Catalyst System (Co₂(CO)₈ / R₃SiH) reagents->catalyst reaction 3. Stir at Room Temperature catalyst->reaction quench 4. Quench with Methanol reaction->quench precipitate 5. Precipitate in Cold Methanol quench->precipitate purify 6. Redissolve and Re-precipitate precipitate->purify dry 7. Dry under Vacuum purify->dry characterize 8. Characterize Polymer (GPC, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for monofunctional allyl ether polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Allyl Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl vinyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high yields?

A1: Transition metal-catalyzed transfer vinylation is a modern and effective method for synthesizing this compound with high yields. This technique involves the transfer of a vinyl group from a vinyl donor, such as a vinyl ether or vinyl acetate, to allyl alcohol.[1] Catalytic systems based on palladium, ruthenium, and iridium are widely used and offer advantages over classical methods by employing milder reaction conditions and avoiding harsh reagents.[1]

Q2: My palladium-catalyzed reaction is sluggish and giving low yields. What are the potential causes and solutions?

A2: Low yields in palladium-catalyzed transfer vinylation can stem from several factors:

  • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality. The catalyst is often formed in situ, and its proper formation is critical. A color change during catalyst preparation can indicate the formation of the active catalyst.[1]

  • Counterion Effect: The choice of the counterion on the palladium catalyst can significantly impact the reaction's efficiency. Using palladium(II) trifluoroacetate instead of palladium(II) acetate has been shown to greatly improve yields, especially for allyl alcohols.[2][3]

  • Acetal Formation: A common side reaction is the formation of acetals.[4] To suppress this, the addition of a base like triethylamine (NEt3) can be beneficial.[2]

  • Solvent and Vinyl Source: An excess of the vinyl ether (e.g., butyl vinyl ether) is typically used to drive the reaction equilibrium forward.[2] Using propyl vinyl ether may be necessary to avoid separation problems with the product, this compound.[2]

Q3: I am observing catalyst poisoning in my reaction. How can I prevent this?

A3: Catalyst poisoning can occur with certain substrates. For instance, linear allyl alcohols that can easily enolize may poison the catalyst, leading to no vinyl ether formation.[2] It is crucial to use high-purity starting materials and anhydrous solvents to minimize potential catalyst inhibitors.

Q4: Can I use vinyl acetate as a vinyl donor?

A4: Yes, iridium-based catalytic systems are particularly versatile and can efficiently use inexpensive vinyl acetate as the vinyl donor.[1] This method is also well-suited for one-pot Claisen rearrangement sequences.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalyst- Use high-purity catalyst precursors and ligands.- Ensure proper in situ catalyst formation, observing for expected color changes.[1]- Consider switching to a more active catalyst system (e.g., Pd(OOCCF₃)₂ over Pd(OAc)₂).[2][3]
Poor reaction equilibrium- Use a large excess of the vinyl ether source to drive the reaction forward.[2]
Catalyst poisoning- Ensure the purity of the allyl alcohol, as some isomers can inhibit the catalyst.[2]
Formation of Side Products (e.g., Acetals) Undesired side reactions- Add a non-nucleophilic base, such as triethylamine (NEt₃), to the reaction mixture.[2]
Difficulty in Product Purification Co-elution of product and starting material- If using butyl vinyl ether, consider switching to propyl vinyl ether to simplify purification.[2]
Catalyst residues- Filter the reaction mixture through a pad of celite to remove the catalyst before concentration and chromatography.[1]

Quantitative Data Summary

The following tables summarize representative yields for this compound synthesis using different catalytic systems.

Table 1: Palladium-Catalyzed Synthesis of Allyl and Alkyl Vinyl Ethers [2]

EntryAlcoholProductYield (%)
13Allyl alcoholThis compound85
14(E)-2-Hexen-1-ol(E)-1-(Vinyloxy)-2-hexene91
15(Z)-2-Hexen-1-ol(Z)-1-(Vinyloxy)-2-hexene89
16GeraniolGeranyl vinyl ether98
17NopolNopyl vinyl ether61
18Perillyl alcoholPerillyl vinyl ether95

Reaction Conditions: 0.5 mol % catalyst load in air at 75 °C. A 20-fold molar excess of butyl vinyl ether (BVE) was used as both solvent and vinyl source, except for entry 13 where propyl vinyl ether (PVE) was used.

Table 2: Comparison of Iridium and Palladium Systems with Allyl and Alkenyl Alcohols [2]

AlcoholProductYield (%) with Iridium SystemYield (%) with Palladium System
Allyl alcoholThis compound8885
(E)-2-Buten-1-ol(E)-1-(Vinyloxy)-2-butene8291
1-Octen-3-ol3-(Vinyloxy)-1-octene088
(E)-2-Hexen-1-ol(E)-1-(Vinyloxy)-2-hexene8891
(Z)-2-Hexen-1-ol(Z)-1-(Vinyloxy)-2-hexene8689

Reaction conditions for the Iridium system: alcohol/vinyl acetate/Na₂CO₃/Ir = 1.0:2.0:0.6:0.02 in toluene at 100 °C for 4 h under argon.

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound[1][2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) trifluoroacetate (Pd(OOCCF₃)₂)

  • 1,10-Phenanthroline or 4,7-Diphenyl-1,10-phenanthroline (DPP)

  • Allyl alcohol

  • Propyl vinyl ether (PVE)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (NEt₃) (if using Pd(OOCCF₃)₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium salt (e.g., Pd(OOCCF₃)₂, 0.5 mol%) and the ligand (e.g., DPP, 0.5 mol%) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the freshly prepared catalyst solution, add allyl alcohol (1 equivalent) and propyl vinyl ether (20 equivalents). If using Pd(OOCCF₃)₂, add triethylamine (30 mol %).

  • Reaction: Stir the reaction mixture at 75 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess PVE and solvent. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.

Iridium-Catalyzed Synthesis of this compound[1][2]

Materials:

  • [Ir(cod)Cl]₂

  • Sodium carbonate (Na₂CO₃)

  • Allyl alcohol

  • Vinyl acetate

  • Anhydrous toluene

  • Inert gas (Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (0.02 equivalents), Na₂CO₃ (0.6 equivalents), and anhydrous toluene.

  • Addition of Reactants: Add allyl alcohol (1 equivalent) and vinyl acetate (2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the celite pad with toluene. Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for Transition Metal-Catalyzed this compound Synthesis cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up and Purification prep_catalyst Dissolve Pd/Ir precursor and ligand in anhydrous solvent under inert atmosphere add_reactants Add allyl alcohol and vinyl donor (e.g., vinyl ether or vinyl acetate) prep_catalyst->add_reactants heat Heat reaction mixture (e.g., 75-100 °C) add_reactants->heat monitor Monitor progress by TLC/GC heat->monitor monitor->heat Continue heating if incomplete cool Cool to room temperature monitor->cool Reaction complete filter Filter through celite to remove catalyst cool->filter concentrate Concentrate under reduced pressure filter->concentrate chromatography Purify by flash column chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst active and properly prepared? start->check_catalyst check_equilibrium Is the reaction equilibrium favorable? check_catalyst->check_equilibrium Yes solution_catalyst Use high-purity reagents. Consider a more active catalyst system. check_catalyst->solution_catalyst No check_side_reactions Are there significant side reactions? check_equilibrium->check_side_reactions Yes solution_equilibrium Increase excess of vinyl donor. check_equilibrium->solution_equilibrium No check_purification Is the purification process efficient? check_side_reactions->check_purification No solution_side_reactions Add a base like NEt3 to suppress acetal formation. check_side_reactions->solution_side_reactions Yes solution_purification Optimize chromatography conditions. Consider alternative vinyl donor to ease separation. check_purification->solution_purification No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Troubleshooting the Claisen Rearrangement of Allyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen rearrangement of allyl vinyl ethers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Claisen rearrangement is resulting in a low yield of the desired γ,δ-unsaturated carbonyl compound. What are the potential causes and how can I improve the conversion rate?

A1: Low yields in an aliphatic Claisen rearrangement can stem from several factors. The primary reasons include incomplete reaction, thermal decomposition of the starting material or product, and the formation of side products through alternative reaction pathways.

To improve your yield, consider the following troubleshooting steps:

  • Reaction Temperature and Time: The traditional thermal Claisen rearrangement often requires high temperatures to proceed efficiently. If the reaction is sluggish, a gradual increase in temperature or prolonged reaction time may be necessary. However, excessive heat can lead to decomposition.

  • Solvent Choice: Employing a high-boiling point solvent can help achieve and maintain the required reaction temperature. Common choices include toluene, xylene, or decalin.

  • Lewis Acid Catalysis: To circumvent the need for high temperatures, a Lewis acid catalyst can be employed to lower the activation energy of the reaction. This allows the rearrangement to proceed at a lower temperature, potentially minimizing thermal decomposition.

  • Purity of Starting Materials: Ensure the allyl vinyl ether starting material is pure and free from acidic or basic impurities that could catalyze side reactions.

Q2: I am observing the formation of an unexpected phenol byproduct in my aliphatic Claisen rearrangement. What is the likely mechanism for its formation?

A2: The formation of a phenol is not a typical byproduct in a standard aliphatic Claisen rearrangement. Its presence suggests a more complex series of reactions may be occurring, potentially involving an initial rearrangement to an intermediate that can then aromatize. In the context of substituted allyl aryl ethers, this is a known pathway where the initial ortho-rearranged product tautomerizes to a stable phenol. If your starting material has a cyclic component that can aromatize, this could be a possible side reaction.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity of the rearrangement?

A3: The Claisen rearrangement is known for its high stereoselectivity, which is primarily dictated by the preference for a chair-like transition state. The formation of multiple diastereomers suggests that a less-favored boat-like transition state may be competing.

To enhance stereoselectivity:

  • Substituent Effects: The steric bulk of substituents on the allyl and vinyl ether moieties can influence the preference for the chair transition state. Larger substituents will preferentially occupy equatorial positions in the chair conformation, leading to a higher diastereoselectivity.

  • Lewis Acid Coordination: The use of a bulky Lewis acid can enhance the energy difference between the chair and boat transition states, thereby favoring the formation of a single diastereomer.

Q4: Can the this compound starting material undergo decomposition under the reaction conditions?

A4: Yes, thermal decomposition of the this compound is a potential side reaction, especially at the high temperatures often required for the uncatalyzed Claisen rearrangement. This can lead to the formation of smaller, volatile byproducts and reduce the overall yield of the desired product. The use of a Lewis acid catalyst to lower the reaction temperature can help mitigate this issue.

Troubleshooting Guide: Common Side Reactions and Byproducts

This section provides a detailed guide to identifying and mitigating common side reactions and byproducts encountered during the Claisen rearrangement of allyl vinyl ethers.

Issue 1: Formation of Stereoisomers via Boat-like Transition State
  • Observation: The reaction produces a mixture of diastereomers of the desired γ,δ-unsaturated carbonyl compound.

  • Cause: While the Claisen rearrangement predominantly proceeds through a highly ordered, chair-like six-membered transition state, a higher energy boat-like transition state can also be accessible, leading to the formation of stereoisomeric products.[1]

  • Troubleshooting Workflow:

    Start Mixture of Diastereomers Observed Step1 Analyze Steric Hindrance of Substituents Start->Step1 Identify Cause Step2 Introduce Bulky Lewis Acid Catalyst Step1->Step2 Increase Steric Bias Step3 Optimize Reaction Temperature Step2->Step3 Fine-tune Conditions End Improved Diastereoselectivity Step3->End Achieve Desired Outcome

    Caption: Troubleshooting workflow for improving diastereoselectivity.

  • Mitigation Strategies:

    • Substrate Design: If possible, modify the substrate to include bulkier substituents that will disfavor the boat transition state due to increased steric interactions.

    • Catalyst Selection: Employ a Lewis acid with bulky ligands. The coordination of the Lewis acid to the ether oxygen can amplify the steric repulsions in the boat transition state, making the chair pathway even more favorable.

    • Temperature Optimization: Lowering the reaction temperature (if using a catalyst) can sometimes increase the selectivity for the lower-energy chair transition state.

Issue 2: Thermal Decomposition of Starting Material
  • Observation: Low mass recovery and the presence of volatile byproducts, often accompanied by charring at very high temperatures.

  • Cause: Allyl vinyl ethers can undergo unimolecular decomposition at elevated temperatures, leading to fragmentation into smaller molecules.

  • Troubleshooting Workflow:

    Start Evidence of Thermal Decomposition Step1 Lower Reaction Temperature Start->Step1 Initial Step Step2 Introduce Lewis Acid Catalyst Step1->Step2 If yield is still low Step3 Reduce Reaction Time Step2->Step3 Further Optimization End Minimized Decomposition Step3->End Successful Mitigation

    Caption: Workflow to minimize thermal decomposition.

  • Mitigation Strategies:

    • Catalysis: The most effective way to combat thermal decomposition is to use a catalyst that allows the reaction to proceed at a lower temperature. Lewis acids such as TiCl4, AlCl3, and BF3·OEt2 are commonly used.

    • Controlled Heating: Utilize precise temperature control and uniform heating to avoid localized "hot spots" in the reaction vessel.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.

Issue 3: Acid-Catalyzed Side Reactions
  • Observation: Formation of unexpected byproducts, such as addition products or hydrolysis of the vinyl ether, when using Lewis or Brønsted acid catalysts.

  • Cause: The vinyl ether moiety is susceptible to acid-catalyzed hydrolysis if water is present. Additionally, the carbocation intermediates formed during a Lewis acid-catalyzed reaction can be trapped by other nucleophiles present in the reaction mixture.

  • Troubleshooting Workflow:

    Start Acid-Catalyzed Byproducts Observed Step1 Ensure Anhydrous Conditions Start->Step1 Step2 Use a Non-nucleophilic Solvent Step1->Step2 Step3 Screen Different Lewis Acids Step2->Step3 Step4 Optimize Catalyst Loading Step3->Step4 End Clean Reaction Profile Step4->End

    Caption: Mitigation of acid-catalyzed side reactions.

  • Mitigation Strategies:

    • Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to prevent hydrolysis of the vinyl ether. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended.

    • Solvent Selection: Use non-nucleophilic solvents to avoid the trapping of any cationic intermediates.

    • Catalyst Choice: The choice of Lewis acid can significantly impact the reaction outcome. Weaker Lewis acids may be sufficient to catalyze the rearrangement without promoting unwanted side reactions.

    • Catalyst Loading: Use the minimum effective amount of catalyst to reduce the likelihood of side reactions.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of the desired γ,δ-unsaturated carbonyl compound and the formation of byproducts. Please note that these are representative values and actual results will vary depending on the specific substrate.

ConditionTemperature (°C)CatalystSolventYield of Desired Product (%)Major Byproducts
Thermal180-250NoneToluene50-80Decomposition products
Catalytic80-120TiCl4Dichloromethane85-95Minimal
Catalytic25-80BF3·OEt2Dichloromethane80-90Potential for acid-catalyzed byproducts

Experimental Protocols

General Protocol for Thermal Claisen Rearrangement:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound (1.0 equiv) in a high-boiling point solvent (e.g., toluene, xylene).

  • Heat the solution to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Lewis Acid-Catalyzed Claisen Rearrangement:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the this compound (1.0 equiv) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the Lewis acid catalyst (e.g., TiCl4, 0.1-1.0 equiv) to the stirred solution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By understanding the potential side reactions and their underlying mechanisms, researchers can effectively troubleshoot and optimize the Claisen rearrangement of allyl vinyl ethers to achieve high yields of the desired products.

References

Preventing polymerization during allyl vinyl ether distillation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing polymerization during the distillation of allyl vinyl ether. Uncontrolled polymerization is a significant safety hazard and can lead to product loss and equipment damage. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure safe and efficient purification procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization during distillation?

A1: this compound contains two reactive functional groups: a vinyl group and an allyl group. The vinyl group is particularly susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light, or the presence of radical-generating impurities like peroxides.[1][2] The elevated temperatures used in distillation provide the necessary energy to initiate this unwanted polymerization, which can be rapid and exothermic, potentially leading to a dangerous runaway reaction.[1]

Q2: What are the primary indicators of polymerization during distillation?

A2: Signs of polymerization include:

  • An unexpected increase in the temperature of the distillation pot that is not proportional to the heat input.

  • A noticeable increase in the viscosity of the liquid in the distillation flask.[3]

  • The formation of solid or gelatinous material in the distillation flask, condenser, or receiving flask.[1]

  • A sudden drop in pressure in a vacuum distillation setup, which could indicate the consumption of monomer gas by polymerization.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[2] They function by scavenging free radicals, which are the initiators of most polymerization chain reactions.[4] By reacting with these free radicals, inhibitors form stable molecules that are unable to initiate polymerization.[5] This creates an "induction period" during which the monomer remains stable.[2]

Q4: What is the difference between an inhibitor and a retarder?

A4: While both control polymerization, a true inhibitor provides a distinct induction period during which no significant polymerization occurs until the inhibitor is consumed. A retarder, on the other hand, slows down the rate of polymerization without a complete halt.[2] For distillation, a true inhibitor is generally preferred to prevent any polymer formation.

Q5: Should I remove the storage stabilizer before distilling this compound?

A5: It is generally recommended to distill the monomer with an appropriate inhibitor present. Commercially available this compound is often stabilized with a non-volatile inhibitor like potassium hydroxide.[6] If you need to remove a storage stabilizer for a specific application, it is crucial to immediately add a suitable distillation inhibitor before heating.

Troubleshooting Guide: Polymerization During Distillation

Symptom Potential Cause Recommended Action
Increased viscosity or solidification in the distillation flask Ineffective or insufficient inhibitor.1. Immediately stop heating and cool the flask. 2. Once cool, safely quench the reaction with a higher concentration of a suitable inhibitor (e.g., hydroquinone). 3. For future distillations, increase the inhibitor concentration or use a more effective inhibitor.
Presence of peroxide impurities.1. Test for peroxides using peroxide test strips before distillation. 2. If peroxides are present, pass the this compound through a column of activated alumina to remove them before adding an inhibitor and distilling.[3]
Localized overheating in the distillation flask.1. Use a heating mantle with a stirrer to ensure even heat distribution. 2. Avoid distilling to dryness, as this concentrates non-volatile impurities and inhibitors, and can lead to localized hot spots.[1]
Polymer formation in the condenser and/or receiving flask Use of a non-volatile inhibitor that does not carry over with the vapor.1. Consider using a vapor-phase inhibitor in addition to a liquid-phase inhibitor. These are volatile compounds that protect the monomer in the vapor phase.[7][8]
Distillation temperature is too high.1. Perform the distillation under reduced pressure to lower the boiling point. 2. Ensure the heating bath temperature is only slightly higher than the boiling point of the liquid.
Low yield of distilled product with significant residue Competing polymerization reaction.1. Optimize distillation conditions to minimize the time the monomer is at an elevated temperature. 2. Ensure an adequate concentration of a potent inhibitor is present.
Sudden, uncontrolled temperature and/or pressure increase Runaway polymerization.1. IMMEDIATELY remove the heat source and initiate emergency cooling of the distillation flask (e.g., with an ice bath). 2. If the reaction cannot be controlled, evacuate the area and follow emergency procedures.

Quantitative Data on Inhibitors

The selection and concentration of an inhibitor are critical for safely distilling this compound. Below is a summary of commonly used inhibitors for vinyl monomers.

Inhibitor Typical Concentration Range Phase Notes
Potassium Hydroxide (KOH) 0.1% w/w[6]LiquidA common non-volatile stabilizer for commercial this compound. Effective in the liquid phase.
Hydroquinone (HQ) 10 - 1000 ppm[9][10]LiquidA widely used and effective free-radical scavenger.[5]
Hydroquinone monomethyl ether (MEHQ) 10 - 200 ppmLiquidAnother common phenolic inhibitor.
Phenolic Antioxidants (e.g., BHT) 0.1 - 2%[11][12]LiquidSterically hindered phenols are effective radical scavengers.
N-Nitrosophenylhydroxylamine (and its salts) VariesVaporCan be used as a vapor-phase inhibitor to prevent polymerization in the condenser.
Nitric Oxide (NO) VariesVaporA gaseous inhibitor that can be introduced into the distillation system.

Experimental Protocols

Protocol 1: Atmospheric Distillation of this compound with a Liquid-Phase Inhibitor

Objective: To purify this compound by distillation at atmospheric pressure while preventing polymerization using a liquid-phase inhibitor.

Materials:

  • Crude this compound

  • Inhibitor (e.g., Hydroquinone or Potassium Hydroxide)

  • Distillation glassware (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Inhibitor Addition: To the round-bottom flask containing the crude this compound, add the chosen inhibitor at the desired concentration (see table above). For example, add 100 mg of hydroquinone per 100 g of this compound (1000 ppm).

  • Stirring: Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

  • Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon for 10-15 minutes to remove oxygen, which can promote peroxide formation. Maintain a gentle positive pressure of the inert gas throughout the distillation.

  • Heating: Begin heating the distillation flask gently using a heating mantle. Stir the solution continuously.

  • Distillation: Collect the fraction that distills at the boiling point of this compound (66-67 °C at atmospheric pressure). Monitor the temperature at the distillation head closely.

  • Completion: Stop the distillation before the flask boils to dryness. Leave a small amount of residue in the flask.[1]

  • Cooling and Storage: Allow the apparatus to cool down under the inert atmosphere. Transfer the purified, inhibited this compound to a clean, amber glass bottle for storage in a cool, dark place.

Protocol 2: Vacuum Distillation of this compound

Objective: To purify this compound at a lower temperature to minimize the risk of thermal polymerization.

Materials:

  • Same as Protocol 1, with the addition of a vacuum pump, vacuum trap, and manometer.

Procedure:

  • Preparation and Inhibitor Addition: Follow steps 1-3 from Protocol 1.

  • Apparatus Assembly: Assemble the apparatus for vacuum distillation. Ensure all joints are properly sealed with vacuum grease.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system.

  • Heating: Once the desired pressure is reached, begin gentle heating and stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure.

  • Completion and Cooling: Stop the distillation before the flask goes to dryness. Remove the heat source and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

  • Storage: Store the purified product as described in Protocol 1.

Mandatory Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Attacks Inhibitor Inhibitor Radical->Inhibitor Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Forms Growing_Polymer_Chain->Monomer Reacts with another Stable_Polymer Stable_Polymer Growing_Polymer_Chain->Stable_Polymer Combination/ Disproportionation Stable_Molecule Stable_Molecule Inhibitor->Stable_Molecule Forms

Caption: Free-Radical Polymerization and Inhibition Mechanism.

cluster_problem Problem Identification cluster_action Immediate Actions cluster_investigation Investigation cluster_solution Solutions for Future Distillations Polymerization_Suspected Polymerization Suspected? (Increased Viscosity, Solidification, Temp Rise) Stop_Heat 1. Stop Heating Immediately Polymerization_Suspected->Stop_Heat Cool_Flask 2. Cool the Distillation Flask Stop_Heat->Cool_Flask Check_Inhibitor Inhibitor Sufficient? Cool_Flask->Check_Inhibitor Check_Peroxides Peroxides Present? Check_Inhibitor->Check_Peroxides Yes Increase_Inhibitor Increase Inhibitor Concentration or Change Inhibitor Check_Inhibitor->Increase_Inhibitor No Check_Temp Distillation Temp Too High? Check_Peroxides->Check_Temp No Remove_Peroxides Treat with Alumina Column Before Distillation Check_Peroxides->Remove_Peroxides Yes Use_Vacuum Use Vacuum Distillation to Lower Boiling Point Check_Temp->Use_Vacuum Yes

Caption: Troubleshooting Workflow for Polymerization During Distillation.

References

Optimizing temperature conditions for allyl vinyl ether rearrangement.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen rearrangement of allyl vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Claisen rearrangement of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Claisen rearrangement can be attributed to several factors, including incomplete reaction, decomposition of starting material or product at high temperatures, or the formation of side products.

Troubleshooting Steps:

  • Optimize Reaction Temperature: For uncatalyzed, thermal rearrangements, high temperatures are often necessary. However, excessively high temperatures can lead to decomposition. If you observe charring or significant byproduct formation, consider lowering the temperature and extending the reaction time.

  • Introduce a Catalyst: Lewis acids can significantly lower the activation energy of the rearrangement, allowing the reaction to proceed at much lower temperatures, often leading to cleaner reactions and higher yields.[1][2] For instance, a neutral Claisen rearrangement that is sluggish at 80°C (<5% yield after 1 hour) can be driven to completion rapidly at room temperature with the addition of a suitable catalyst.[3]

  • Solvent Selection: The choice of solvent can influence the reaction rate. Polar solvents, particularly those capable of hydrogen bonding (e.g., ethanol/water mixtures), can accelerate the reaction.[4][5] For high-temperature thermal reactions, high-boiling non-polar solvents like decalin are often used.[1]

Q2: The rearrangement reaction is proceeding very slowly or not at all. What steps can I take to initiate or accelerate the reaction?

A2: A sluggish reaction is a common issue, typically related to insufficient energy to overcome the activation barrier.

Troubleshooting Steps:

  • Increase Temperature: For thermal rearrangements, a gradual increase in temperature is the most direct approach to increase the reaction rate. Uncatalyzed reactions may require temperatures upwards of 100°C.[6]

  • Employ a Lewis Acid Catalyst: The use of a Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), or Aluminum Chloride (AlCl₃) can dramatically accelerate the reaction, even at room temperature.[1][7]

  • Solvent Effects: Switching to a more polar solvent can increase the reaction rate.[4][5] Ethanol/water mixtures have been shown to provide a significant rate enhancement compared to non-polar solvents.[4]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

A3: While the Claisen rearrangement is known for its high selectivity, side products can arise, particularly under harsh reaction conditions.

Troubleshooting Steps:

  • Minimize Cleavage: At very high temperatures, cleavage of the allyl group can occur. The most effective way to prevent this is to lower the reaction temperature, which is often made possible by using a Lewis acid catalyst.[2]

  • Favor the Chair Transition State: The desired product is formed through a highly ordered, chair-like transition state. A less-favored boat-like transition state can lead to the formation of stereoisomeric byproducts.[6] Running the reaction at the lowest feasible temperature generally increases the selectivity for the chair transition state.

Data Presentation

Table 1: Comparison of Thermal vs. Lewis Acid-Catalyzed Rearrangement

ParameterThermal RearrangementLewis Acid-Catalyzed RearrangementKey Advantage of Catalysis
Temperature Typically high (100°C - 250°C)[6][8]Lower (can be room temperature)[3]Milder conditions, less decomposition
Reaction Time Can be several hours[9]Often much shorter (e.g., 30 minutes)[3]Increased throughput
Yield Variable, can be low due to side reactions[1]Generally higher and cleaner reaction[7]Improved efficiency
Common Catalysts N/ABF₃·OEt₂, ZnCl₂, AlCl₃, TiCl₄[1][7]N/A

Table 2: Effect of Solvent on Reaction Rate

Solvent TypeExamplesEffect on RateReference
Polar, Hydrogen-Bonding Ethanol/Water MixturesSignificant acceleration[4][5]
Polar, Aprotic SulfolaneModerate rate[4]
Non-Polar Decalin, Diphenyl EtherSlower rate, used for high temps[1]

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound in a high-boiling solvent (e.g., decalin).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired γ,δ-unsaturated carbonyl compound.[2]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0°C or room temperature). Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise with stirring.

  • Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.

  • Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Visualizations

Claisen_Rearrangement_Mechanism cluster_start This compound cluster_ts [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) cluster_product γ,δ-Unsaturated Carbonyl start O(1)C(2)C(3)C(4)C(5)C(6) ts Cyclic movement of 6 π-electrons start->ts Heat or Lewis Acid product O(1)C(2)C(3)C(4)C(5)C(6) ts->product C1-C6 bond forms C4-O bond breaks

Caption: Mechanism of the Claisen Rearrangement.

Troubleshooting_Workflow cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities start Experiment Start: This compound Rearrangement issue Issue Encountered? start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yes side_products Side Product Formation issue->side_products Yes success Successful Rearrangement: High Yield, High Purity issue->success No sol_yield1 Increase Temperature (Thermal Reaction) low_yield->sol_yield1 sol_yield2 Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) low_yield->sol_yield2 sol_yield3 Switch to Polar Solvent (e.g., Ethanol/Water) low_yield->sol_yield3 sol_purity1 Lower Reaction Temperature side_products->sol_purity1 sol_purity2 Use Lewis Acid to enable milder conditions side_products->sol_purity2 sol_yield1->issue Re-evaluate sol_yield2->issue Re-evaluate sol_yield3->issue Re-evaluate sol_purity1->issue Re-evaluate sol_purity2->issue Re-evaluate

Caption: Troubleshooting workflow for this compound rearrangement.

References

Technical Support Center: Handling Air-Sensitive Catalysts in Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling air-sensitive catalysts used in vinyl ether synthesis. It includes frequently asked questions (FAQs), a troubleshooting guide for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What makes a catalyst "air-sensitive" and which ones are common in vinyl ether synthesis?

A: Air-sensitive catalysts are compounds that react with components of the air, primarily oxygen and water, but sometimes also carbon dioxide or nitrogen.[1][2][3] This reaction can lead to decomposition, deactivation, or the formation of hazardous byproducts. For vinyl ether synthesis, which often involves transition-metal-catalyzed reactions like vinylation, common air-sensitive catalysts are typically palladium, iridium, or copper complexes.[4][5][6][7] These catalysts, particularly in their active low-valent states (e.g., Pd(0)), are susceptible to oxidation, which can form inactive metal oxides or trigger ligand degradation.[8][9]

Q2: What are the visual signs of catalyst decomposition?

A: A primary indicator of catalyst decomposition, especially for palladium catalysts, is the formation of a black precipitate, commonly known as "palladium black".[8] A healthy, active catalyst solution is typically homogeneous and may be colored (e.g., yellow or orange). Any change to a dark, heterogeneous mixture often signals that the catalyst has crashed out of solution and is no longer active. Other signs can include unexpected color changes or the formation of other precipitates.

Q3: What is the difference between using a Schlenk line and a glovebox? When should I use each?

A: Both a Schlenk line and a glovebox are used to create an inert atmosphere (usually nitrogen or argon) to handle air-sensitive materials.[1][2]

  • Glovebox: A sealed container with gloves that provides a continuously purified inert atmosphere, often with very low levels of oxygen and water (<1 ppm).[10] It is ideal for storing, weighing, and manipulating highly sensitive solid reagents and for setting up complex reactions or preparing stock solutions.[10][11]

  • Schlenk Line: A dual-manifold glass tube connected to both an inert gas source and a vacuum pump.[3] It allows for the manipulation of air-sensitive materials in glassware (like Schlenk flasks) by repeatedly evacuating the air and refilling with inert gas (a "purge-and-refill" cycle).[1][2] It is well-suited for performing reactions, distillations, and solvent transfers under an inert atmosphere after the initial reagents have been weighed out.[3]

When to use which:

  • Use a glovebox for: Weighing solids, preparing catalyst stock solutions, and handling extremely sensitive materials that cannot tolerate even brief exposure to air.[10]

  • Use a Schlenk line for: Running the actual reaction, transferring solvents, and performing workups of air-sensitive mixtures.[3] Many chemists use a glovebox to prepare the reagents and then transfer the sealed reaction vessel to a Schlenk line for the synthesis.[1]

Q4: How pure do my solvents and reagents need to be?

A: Extremely pure. Solvents must be anhydrous (water-free) and deoxygenated. Trace amounts of water or oxygen can rapidly deactivate the catalyst. Commercially available anhydrous solvents are a good start, but for highly sensitive reactions, they should be further purified using a solvent purification system (SPS) or by distillation from appropriate drying agents.[12][13] An SPS typically passes solvents through columns of activated alumina to remove water and a copper catalyst to remove oxygen.[12] Reagents should also be of high purity and dried before use if necessary.

Troubleshooting Guide

Problem: My reaction turned black and stalled. What happened?

  • Likely Cause: Catalyst decomposition. The formation of palladium black is a classic sign that the active Pd(0) species has agglomerated and precipitated.[8]

  • Possible Reasons:

    • Oxygen/Moisture Contamination: The most common cause. A leak in your setup, inadequately dried glassware, or impure solvents/reagents can introduce contaminants that oxidize the catalyst.

    • Ligand Degradation: Some ligands are susceptible to oxidative degradation, which destabilizes the metal center.[8]

    • High Temperature: While many reactions require heat, excessive temperatures can accelerate catalyst decomposition.[14]

  • Solution:

    • Review your inert atmosphere technique. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[1][2]

    • Use freshly purified and degassed solvents.[12]

    • Consider switching to a more robust ligand system, such as an N-heterocyclic carbene (NHC) or a palladacycle, which are often more stable.[14]

Problem: I have low or no conversion of my starting material.

  • Likely Cause: Inactive catalyst or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Check Catalyst Activity: Did you use a fresh bottle of catalyst? Was it stored properly under an inert atmosphere? Older catalysts or those improperly handled may be inactive.

    • Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly. A small leak can kill the reaction.

    • Assess Reagent Quality: Are your substrates and base pure and dry? Impurities can poison the catalyst.

    • Review Ligand and Base Choice: The ligand and base are critical. For challenging substrates, a bulky, electron-donating phosphine ligand may be required to facilitate the oxidative addition step. The base must be strong enough to participate in the catalytic cycle but not so strong that it causes side reactions.[14]

    • Adjust Temperature: Some vinylation reactions require elevated temperatures to proceed at a reasonable rate.[14] Increase the temperature incrementally.

Problem: My results are inconsistent between batches.

  • Likely Cause: Subtle variations in experimental technique or reagent quality.

  • Solution:

    • Standardize Procedures: Write a detailed, step-by-step protocol and follow it precisely every time. This includes glassware drying times, number of purge-and-refill cycles, and rates of addition.

    • Purify Reagents in Batches: Use solvents and reagents from the same purified batch for a series of experiments to minimize variability.

    • Use a Stock Solution: If possible, prepare a catalyst stock solution in a glovebox and use volumetric additions for precise and consistent catalyst loading.

    • Monitor Inert Gas Quality: Ensure your nitrogen or argon cylinder is not running low, as the gas quality can decrease towards the end of the tank.

Data Presentation: Catalyst and Condition Effects

For successful vinyl ether synthesis, the choice of catalyst, ligand, and solvent is crucial. The following tables summarize key parameters.

Table 1: Common Palladium Catalyst Systems and Sensitivities

Catalyst Precursor Common Ligands Sensitivity Notes
Pd(OAc)₂ / Pd₂(dba)₃ PPh₃, P(tBu)₃, XPhos, SPhos Highly air-sensitive when reduced to Pd(0) in situ. Requires strict inert atmosphere.[14]
Palladacycles e.g., Herrmann's catalyst Often more thermally stable and air-tolerant than in situ systems, but still require inert conditions.[14]
(DPP)Pd(OOCCF₃)₂ 4,7-diphenyl-1,10-phenanthroline Reported as an air-stable catalyst system for transfer vinylation.[4]

| [(t-Bu)₂P(OH)]₂PdCl₂ | Phosphinous acid ligand | Air-stable precatalyst that becomes active under basic reaction conditions.[15] |

Table 2: Illustrative Effect of Atmosphere on Yield (This data is representative and synthesized for illustrative purposes based on general knowledge)

Catalyst System Atmosphere Atmosphere Purity Representative Yield
Pd(OAc)₂ + P(tBu)₃ Nitrogen Standard (99.9%) 85-95%
Pd(OAc)₂ + P(tBu)₃ Nitrogen Trace O₂ (~50 ppm) 30-50%
Pd(OAc)₂ + P(tBu)₃ Air N/A <5% (Decomposition)

| Air-Stable Precatalyst | Air (Setup) -> N₂ | N/A | 70-90% |

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line

  • Glassware Preparation: Dry all glassware (Schlenk flask, condenser, etc.) in an oven at >125°C overnight.[16][17] Assemble the hot glassware and immediately connect it to the Schlenk line.

  • Purge and Refill: Evacuate the glassware under vacuum for 5-10 minutes to remove air and adsorbed water. Gently refill with inert gas (argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times.[1][2]

  • Adding Solids: While maintaining a positive pressure of inert gas (indicated by a bubbler), quickly remove the septum, add the solid catalyst and reagents (e.g., alcohol substrate, base), and immediately reseal the flask.

  • Adding Solvents/Liquids: Use a dry, nitrogen-flushed syringe to transfer anhydrous, degassed solvent into the reaction flask through the rubber septum.[16]

  • Reaction: Once all components are added, begin stirring and heating as required. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Quenching and Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding the appropriate solution via syringe. The workup can then often be performed in the air unless the products are also air-sensitive.

Visualizations

// Node Definitions with specific colors prep [label="1. Dry Glassware\n(Oven / Flame-Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; assemble [label="2. Assemble Hot\n& Connect to Line", fillcolor="#F1F3F4", fontcolor="#202124"]; purge [label="3. Purge/Refill Cycle (3x)\n(Vacuum / Inert Gas)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solids [label="4. Add Solids\n(Catalyst, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_liquids [label="5. Add Degassed Solvent\n& Liquid Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="6. Run Reaction\n(Heat / Stir)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="7. Quench & Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to define the flow prep -> assemble; assemble -> purge; purge -> add_solids; add_solids -> add_liquids; add_liquids -> react; react -> workup; } caption [label="Fig. 1: Stepwise workflow for setting up an air-sensitive reaction.", shape=plaintext, fontsize=10, fontname="Arial"];

// Nodes start [label="Low or No Product Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_color [label="Is there a black\nprecipitate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_color_yes [label="Catalyst Decomposed.\nCheck inert technique,\nsolvent purity, and\nligand stability.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_reagents [label="Are reagents pure & dry?\nIs catalyst from a fresh bottle?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_reagents_no [label="Purify/dry reagents.\nUse fresh catalyst.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_conditions [label="Are Temp/Base/Ligand\noptimal for this substrate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_conditions_no [label="Screen different ligands,\nbases, or increase\ntemperature incrementally.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_color; q_color -> a_color_yes [label="Yes"]; q_color -> q_reagents [label="No"]; q_reagents -> a_reagents_no [label="No"]; q_reagents -> q_conditions [label="Yes"]; q_conditions -> a_conditions_no [label="No"]; q_conditions -> success [label="Yes"]; } caption [label="Fig. 2: A decision tree for troubleshooting failed vinylation reactions.", shape=plaintext, fontsize=10, fontname="Arial"];

// Nodes active_catalyst [label="Active Catalyst\n(e.g., LₙPd(0))", fillcolor="#34A853", fontcolor="#FFFFFF"]; inactive_oxide [label="Inactive Species\n(e.g., Pd-Oxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Agglomeration\n(e.g., Pd Black)", fillcolor="#202124", fontcolor="#FFFFFF"]; contaminants [label="O₂ / H₂O", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges active_catalyst -> inactive_oxide [label="Oxidation"]; contaminants -> inactive_oxide [arrowhead=none, style=dashed, color="#5F6368"]; inactive_oxide -> precipitate; } caption [label="Fig. 3: Simplified pathway of catalyst deactivation by air/moisture.", shape=plaintext, fontsize=10, fontname="Arial"];

References

Technical Support Center: Purification of Crude Allyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude allyl vinyl ether. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a variety of impurities stemming from its synthesis. The most common include:

  • Unreacted Starting Materials: Allyl alcohol is a frequent and often challenging impurity to remove due to its similar properties to the product. Residual vinyl donors (e.g., butyl vinyl ether, vinyl acetate) and solvents (e.g., toluene, dichloromethane) from the synthesis may also be present.[1]

  • Catalyst Residues: If transition metal catalysts (e.g., palladium, ruthenium, or iridium complexes) are used in the synthesis, trace amounts may remain in the crude product.[1]

  • Water: Water can be introduced during the work-up or from atmospheric moisture. Its presence is particularly problematic as it can form an azeotrope with allyl alcohol.[2]

  • Peroxides: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.[3]

Q2: Which purification technique is most suitable for my crude this compound?

A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities.

  • Fractional Distillation: This is the most effective method for large-scale purification and for separating volatile impurities with different boiling points, such as residual solvents and unreacted vinyl donors.[4]

  • Aqueous Extraction (Work-up): An essential preliminary step to remove water-soluble impurities like salts and some polar compounds. It is often performed before distillation.

  • Flash Column Chromatography: This technique is ideal for small-scale, high-purity applications and is particularly effective at removing non-volatile impurities like catalyst residues and baseline compounds.[1]

  • Extractive or Azeotropic Distillation: These specialized distillation techniques may be necessary if you have significant amounts of water and allyl alcohol, which form a difficult-to-separate azeotrope.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A high-purity sample will show a single major peak.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities with distinct spectral signatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic ether and vinyl functional groups and the absence of impurities with other functional groups, such as the hydroxyl group of allyl alcohol.

Troubleshooting Guides

Issue 1: Incomplete Separation of Impurities
Symptom Potential Cause Recommended Solution
Distillate is still impure (confirmed by GC-MS or NMR). Boiling points of this compound and an impurity (e.g., allyl alcohol) are too close for simple or fractional distillation.Consider using flash column chromatography for a more effective separation based on polarity. For larger scales, extractive distillation with a suitable solvent may be necessary to break azeotropes.[2]
Distillation was performed too quickly, not allowing for proper separation.Reduce the heating rate to ensure a slow and steady distillation. For fractional distillation, this allows for the necessary multiple vaporization-condensation cycles.[7][8]
The fractionating column is inefficient for the separation.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[7]
All fractions from column chromatography are mixed. The chosen solvent system has poor selectivity for the components.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find a solvent system that provides better separation between this compound and the impurities.
The crude sample was loaded improperly on the column.Ensure the sample is concentrated onto a small amount of silica gel before loading or dissolved in a minimal amount of the eluent to ensure a narrow starting band.
The compound is decomposing on the silica gel.Test the stability of your compound on a small amount of silica gel. If decomposition occurs, consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).
Issue 2: Emulsion Formation During Aqueous Extraction
Symptom Potential Cause Recommended Solution
A stable emulsion forms between the organic and aqueous layers, preventing separation. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel several times rather than shaking it vigorously.[9]
The densities of the organic and aqueous phases are too similar.Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion.[10]
High concentration of impurities acting as surfactants.Dilute the mixture with more of the organic solvent. Allowing the mixture to stand for an extended period may also help the layers to separate.[4]
Presence of fine solid particles stabilizing the emulsion.Filter the entire mixture through a pad of Celite before extraction to remove particulate matter.[11]
Issue 3: Safety Concerns - Peroxide Formation
Symptom Potential Cause Recommended Solution
Crystals or a viscous liquid are observed in the container of this compound. Formation of potentially explosive peroxides due to prolonged storage and exposure to air and light.DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Treat it as a potential bomb. Contact your institution's environmental health and safety office for proper disposal.
A positive test for peroxides is obtained (e.g., with potassium iodide test strips). Peroxides have formed in the ether.Peroxides must be removed before distillation or concentration. This can be done by passing the ether through a column of activated alumina or by washing it with a freshly prepared solution of ferrous sulfate.[3][12]

Quantitative Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Scale Advantages Disadvantages
Aqueous Extraction N/A (pre-purification step)Small to LargeRemoves water-soluble impurities.Does not remove non-polar impurities; can lead to emulsions.
Fractional Distillation 95-99%Medium to LargeExcellent for separating volatile components with different boiling points; cost-effective for large quantities.[13]Less effective for azeotropic mixtures or non-volatile impurities; requires careful control of heating.[8]
Flash Column Chromatography >99%Small to MediumHigh resolution for separating compounds with different polarities; effective for removing non-volatile impurities.[1]Can be time-consuming and requires larger volumes of solvent; potential for product decomposition on silica gel.
Extractive Distillation >99%Medium to LargeEffective at breaking azeotropes, allowing for the separation of close-boiling components.[2]Requires the addition of a third component (solvent) which must then be removed.

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction and Fractional Distillation
  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Gently invert the funnel, venting frequently. Drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of water, followed by an equal volume of brine to help remove dissolved water. Drain the aqueous layer.[4]

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for at least 20 minutes.

    • Filter the dried ether into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus, ensuring all joints are properly sealed.[7]

    • Add a few boiling chips or a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently.

    • Collect and discard any initial low-boiling fraction.

    • Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 65-67 °C). A stable boiling point indicates a pure fraction.[14]

    • Stop the distillation when the temperature begins to drop or rise significantly, leaving a small amount of residue in the flask to prevent the formation of peroxides in a dry still.[7]

Protocol 2: Peroxide Testing and Removal
  • Peroxide Test (Qualitative):

    • In a fume hood, add 1 mL of a freshly prepared 10% potassium iodide solution to 10 mL of the this compound in a stoppered test tube.

    • Shake the tube. A yellow to brown color indicates the presence of peroxides.

  • Peroxide Removal with Ferrous Sulfate:

    • Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of water, and add 6 mL of concentrated sulfuric acid.

    • In a separatory funnel, gently shake the ether with an equal volume of the ferrous sulfate solution. Vent frequently.

    • Separate and discard the aqueous layer.

    • Repeat the washing until a fresh portion of the ferrous sulfate solution no longer changes color and the ether tests negative for peroxides.

    • Wash the ether with water to remove residual acid and iron salts, then dry over anhydrous MgSO₄.[3]

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the this compound an Rf value of approximately 0.3-0.4 and separates it from impurities.[1]

  • Column Packing:

    • Pack a glass column with silica gel using the chosen solvent system as a slurry.

  • Sample Loading:

    • Concentrate the crude this compound and adsorb it onto a small amount of silica gel.

    • Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying gentle pressure.

    • Collect the eluting solvent in a series of fractions.

  • Analysis and Solvent Removal:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Visualizations

Purification_Workflow Purification Decision Workflow for Crude this compound start Crude this compound workup Aqueous Work-up (Wash with NaHCO3, Water, Brine) start->workup peroxide_test Test for Peroxides workup->peroxide_test peroxide_removal Remove Peroxides (e.g., with FeSO4 wash) peroxide_test->peroxide_removal Positive dry Dry Organic Layer (e.g., with MgSO4) peroxide_test->dry Negative peroxide_removal->workup scale_check Determine Scale and Purity Requirement dry->scale_check distillation Fractional Distillation scale_check->distillation Large Scale / Volatile Impurities chromatography Flash Column Chromatography scale_check->chromatography Small Scale / High Purity / Non-Volatile Impurities purity_analysis Assess Purity (GC-MS, NMR, FTIR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product Purity Acceptable repurify Repurify if Needed purity_analysis->repurify Purity Unacceptable repurify->scale_check

Caption: Purification decision workflow for crude this compound.

Troubleshooting_Distillation Troubleshooting Fractional Distillation start Distillate is Impure check_bp Is boiling point sharp and stable? start->check_bp slow_down Reduce heating rate and distill slower check_bp->slow_down No check_column Is column efficient enough? check_bp->check_column Yes slow_down->check_bp use_better_column Use a longer or more efficient fractionating column check_column->use_better_column No azeotrope_check Could an azeotrope be present? check_column->azeotrope_check Yes use_better_column->check_bp alt_method Consider alternative purification: - Flash Chromatography - Extractive Distillation azeotrope_check->alt_method Yes success Pure Product azeotrope_check->success No, purity is now acceptable alt_method->success

Caption: Troubleshooting logic for fractional distillation of this compound.

References

Technical Support Center: Stabilizing Allyl Vinyl Ether for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of allyl vinyl ether (AVE). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound (AVE) is an organic compound featuring both an allyl and a vinyl ether functional group.[1] Its dual reactivity makes it a valuable intermediate in organic synthesis, particularly in Claisen rearrangements.[1][2][3][4] However, AVE is prone to degradation over time, primarily through two pathways: peroxide formation and polymerization, which can affect experimental outcomes and pose significant safety hazards.[5][6]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two main degradation pathways are:

  • Peroxide Formation: Like many ethers, AVE can react with atmospheric oxygen in a process called autoxidation to form explosive peroxide compounds.[5][6] This reaction is often initiated by light, heat, and the presence of contaminants.[5][7]

  • Polymerization: The vinyl group in AVE can undergo spontaneous polymerization.[5][8] This process can be initiated by peroxides that have formed in the material, leading to an uncontrolled, potentially explosive reaction.[5][9]

Q3: What are common stabilizers used for this compound?

A3: Commercial preparations of this compound are often supplied with a stabilizer. Common stabilizers include:

  • Potassium Hydroxide (KOH): Typically added at a concentration of 0.1%.[10][11]

  • Butylated Hydroxytoluene (BHT): A common antioxidant and radical scavenger added to ethers to slow the rate of peroxide formation.[12]

  • Alkali Metal Salts: A patent for stabilizing vinyl ethers suggests the use of alkali metal salts of C1 to C14 saturated hydrocarbon esters, such as sodium or potassium acetate.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf life and ensure safety, store this compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13]

  • Container: Use an airtight, light-resistant container, preferably the original manufacturer's container.[14] Avoid containers with loose-fitting lids or ground-glass stoppers.[13]

  • Location: Keep in a cool, dry, well-ventilated area away from heat, sparks, and sources of ignition.[13]

Troubleshooting Guides

Issue 1: Visual Abnormalities in Stored this compound

Symptom: You observe crystals, solid precipitates, discoloration, or viscous, oily layers in your container of this compound.[7][14]

Cause: This is a strong indication of significant peroxide formation. Peroxide crystals are shock-sensitive and pose an extreme explosion hazard.[6][7]

Solution: DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. [6][13][15] Treat the container as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[13][15]

Issue 2: Suspected Peroxide Formation (No Visual Signs)

Symptom: The this compound has been stored for an extended period (e.g., beyond the manufacturer's expiration date or for more than 3-6 months after opening)[5][9], or has been exposed to air.

Cause: Peroxides may have formed even without visible signs. It is crucial to test for peroxides before using the material, especially before distillation or other procedures involving heating, which can concentrate peroxides to dangerous levels.[7][15]

Solution: Perform a peroxide test using one of the methods outlined in the Experimental Protocols section below.

Quantitative Data Summary

ParameterRecommended Value/GuidelineCitation
Storage Temperature 2-8 °C
Testing Frequency (Opened Container) Every 3-6 months and always before use[5][9]
Peroxide Concentration - Action Levels
< 25-30 ppmSafe for use; avoid concentrating[9][15][16]
> 25-30 ppmModerate hazard; consider disposal or immediate peroxide removal[9][15][16]
> 100 ppmHigh hazard; do not use, arrange for disposal[15]
Stabilizer Concentration (KOH) ~0.1%[10][11]
Residual Volume After Distillation Leave at least 10-20% of the initial volume[6][13]

Experimental Protocols

Protocol 1: Peroxide Detection - Potassium Iodide (KI) Test (Qualitative)

This method is more sensitive than test strips and can detect a broader range of peroxides.[15]

Materials:

  • This compound sample (1 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI) (100 mg)

  • Test tube

Procedure:

  • In a clean test tube, dissolve 100 mg of potassium iodide in 1 mL of glacial acetic acid.[12][15]

  • Add 1 mL of the this compound to be tested to the solution.[12][15]

  • Gently mix the contents.

  • Observe any color change against a white background.

    • No color change/Pale Yellow: Low or no peroxides present.

    • Bright Yellow to Brown: Indicates a hazardous concentration of peroxides.[7][15] Do not use the material and arrange for its disposal.

Protocol 2: Peroxide Detection - Peroxide Test Strips (Semi-Quantitative)

Test strips are a convenient method for routine screening.

Materials:

  • This compound sample

  • EMQuant® Peroxide Test Strips (or equivalent)

  • Beaker

Procedure:

  • Pour a small amount of the this compound into a beaker.

  • Dip the test strip into the liquid for the time specified by the manufacturer.

  • Remove the strip and wait for the color to develop.

  • Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[13]

  • Based on the result, refer to the Quantitative Data Summary table for appropriate action.

Protocol 3: Removal of Peroxides using Activated Alumina

This method is effective for removing peroxides but does not destroy them.[15]

Materials:

  • Peroxidized this compound

  • Activated alumina (100 g per 100 mL of solvent)

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column with a glass wool plug at the bottom.

  • Prepare a slurry of activated alumina in a non-peroxidized, inert solvent (e.g., hexane) and pour it into the column to create a packed bed.

  • Allow the solvent to drain to the top of the alumina bed.

  • Carefully add the peroxidized this compound to the top of the column.

  • Allow the ether to pass through the alumina bed under gravity, collecting the purified ether in a flask.

  • Crucially, test the collected ether for peroxides using one of the methods above to confirm their removal.[15]

  • Safety Note: The alumina column will retain the peroxides. It must be flushed with a dilute acidic solution of ferrous sulfate to safely decompose the peroxides before disposal.[15]

  • The purified this compound no longer contains an inhibitor and should be used immediately.[7]

Visualizations

DegradationPathways Degradation Pathways of this compound cluster_peroxidation Peroxide Formation cluster_polymerization Polymerization AVE This compound Peroxide This compound Hydroperoxide AVE->Peroxide + O2 (Air) (Light, Heat) Polymer Poly(this compound) AVE->Polymer Initiation Peroxide->Polymer Can Initiate Explosion Explosive Decomposition Peroxide->Explosion Shock, Heat Polymer->Explosion Runaway Reaction ExperimentalWorkflow Workflow for Handling Stored this compound Start Retrieve Stored AVE Visual Visually Inspect Container Start->Visual Crystals Crystals / Precipitate / Discoloration? Visual->Crystals Stop STOP! Contact EHS for Disposal Crystals->Stop Yes Test Test for Peroxides (Protocol 1 or 2) Crystals->Test No Peroxides_Present Peroxides > 30 ppm? Test->Peroxides_Present Remove Remove Peroxides (Protocol 3) Peroxides_Present->Remove Yes (Moderate Level) Use Proceed with Experiment Peroxides_Present->Use No Dispose Dispose of Material Peroxides_Present->Dispose Yes (High Level) Use_Immediately Use Immediately Remove->Use_Immediately StabilizerMechanism General Mechanism of Stabilization cluster_degradation Degradation Process cluster_stabilization Stabilizer Action AVE This compound Radical Free Radical (R•) AVE->Radical Initiation (Light, Heat) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Stable_Radical Stable Radical Radical->Stable_Radical Radical Scavenging Peroxide Hydroperoxide (ROOH) Peroxy_Radical->Peroxide + AVE (Propagation) Stable_Product Stable Product Peroxy_Radical->Stable_Product Termination Stabilizer Stabilizer (e.g., BHT)

References

Troubleshooting low conversion in palladium-catalyzed vinylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during palladium-catalyzed vinylation reactions, such as the Heck reaction.

Troubleshooting Guide: Low Conversion

Low conversion is a frequent challenge in palladium-catalyzed vinylation. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive. This reduces the concentration of the active Pd(0) species in the reaction mixture, leading to low or no conversion.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1]

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Properly degas all solvents and reagents before use.[2][3]

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation.[3]

    • Solution: Lower the reaction temperature. An optimal temperature balances the reaction rate with catalyst stability.[1][4]

  • Inappropriate Ligand or Ligand:Metal Ratio: Insufficient or inappropriate ligands can lead to an unstable catalyst. Conversely, too much ligand can inhibit the reaction.

    • Solution: Screen different ligands, particularly bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which are known to stabilize the catalytic species.[4] A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium.

  • Incomplete Reduction of Pd(II) Precatalyst: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4]

    • Solution: Ensure your reaction conditions facilitate this reduction. The choice of solvent, base, and the presence of a phosphine ligand can aid this process.

Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?

Answer: If there is no visible catalyst decomposition, the low conversion is likely due to suboptimal reaction conditions or issues with the reagents.

Potential Causes and Solutions:

  • Poor Reagent Quality: Impurities in starting materials can poison the catalyst.[1]

    • Solution: Ensure the purity of your aryl halide and alkene. Consider purifying starting materials if their quality is uncertain.[1]

  • Solvent Quality: Certain solvents can degrade over time and form impurities that inhibit the reaction. For example, N-methyl-2-pyrrolidinone (NMP) can form hydroperoxides upon exposure to air, which can oxidize the phosphine ligand and slow down the reaction.[2]

    • Solution: Use fresh, high-purity solvents. If using NMP from a previously opened bottle, consider testing for peroxides.[2] Increasing the phosphine ligand loading may help circumvent issues with low levels of solvent impurities.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent is highly interdependent and crucial for reaction success.[4][5]

    • Solution: Screen a variety of bases (e.g., inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like Et₃N) and polar aprotic solvents (e.g., DMF, DMA, NMP).[4][5][6]

  • Inefficient Oxidative Addition: The carbon-halogen bond strength can make the initial oxidative addition step the rate-limiting step, especially for aryl chlorides.[4]

    • Solution: For less reactive halides like aryl chlorides, a highly active catalyst system is required. This typically involves using bulky, electron-donating ligands.[4] Increasing the reaction temperature may also be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common general causes for low yield in Heck coupling reactions?

A: The most common issues often revolve around four areas:

  • Inefficient Oxidative Addition: Particularly with less reactive halides like chlorides, the initial step of the catalytic cycle can be slow.[4]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and decompose, especially at high temperatures.[4]

  • Suboptimal Reaction Conditions: The interplay between ligand, base, solvent, and temperature is critical and an incorrect combination can halt the reaction.[4]

  • Side Reactions: Competing reactions such as homocoupling or polymerization can consume starting materials.[4][7]

Q2: How do I choose the right palladium catalyst and ligand?

A: The choice depends on the reactivity of your substrates. For highly reactive substrates like aryl iodides, simple catalyst systems like Pd(OAc)₂ with PPh₃ may suffice. However, for less reactive substrates like aryl chlorides, a more electron-rich and sterically bulky catalyst complex is necessary to facilitate the challenging C-Cl bond activation.[4]

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for chlorides.[4] Consider using bulky, electron-donating phosphine ligands such as tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs).[4] Bidentate phosphines like 1,3-bis(diphenylphosphino)propane (dppp) can be effective in controlling regioselectivity.[4]

Q3: What is the role of the base and solvent, and which should I use?

A: The base is required to neutralize the hydrogen halide (HX) produced during the reaction and regenerate the Pd(0) catalyst.[8] The solvent must dissolve the reactants and stabilize the catalytic species.[6]

  • Bases: Both inorganic bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N) are commonly used.[4][5] The choice of base can significantly impact the reaction outcome.

  • Solvents: Polar aprotic solvents like DMF, DMA, and NMP are excellent choices as they can dissolve a wide range of organic compounds and inorganic salts, and also help stabilize the palladium catalyst.[2][4][5][6]

Q4: My reaction is not proceeding. Should I increase the temperature?

A: Yes, but with caution. Less reactive starting materials, such as vinyl chlorides, often require elevated temperatures (typically 100-140 °C) to facilitate the oxidative addition step.[4] However, there is an optimal temperature window, as excessively high temperatures can lead to catalyst decomposition. If you observe the formation of palladium black, you should consider lowering the temperature.[3]

Q5: I am observing multiple products. How can I improve the selectivity?

A: The formation of multiple products can be due to issues with regioselectivity (α- vs. β-substitution) or side reactions.[4]

  • Regioselectivity: The choice of ligand can influence the regioselectivity. To favor internal (α) substitution, chelating bidentate ligands like dppp can be used. For terminal (β) substitution, monodentate ligands are typically employed.[4]

  • Side Reactions: The formation of stilbenes can occur through a secondary Heck reaction between the product and the starting material. This can sometimes be suppressed by using higher pressures of ethylene if it is the vinylating agent.[7]

Data Presentation

Table 1: Effect of Base and Solvent on Heck Reaction Yields Data synthesized from representative studies for illustrative purposes.[4][5][9]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1Et₃N (1.5)DMF1001285
2K₂CO₃ (2.0)DMA120892
3Cs₂CO₃ (2.0)NMP120695
4Na₂CO₃ (2.0)DMA50199.87[5]
5Et₃N (1.5)Toluene10012<10
6KOH (2.0)Water/TBAB100491[9]

Table 2: Effect of Phosphine Ligand on Yield Data for a model Heck reaction between an aryl bromide and styrene, catalyzed by a Pd(II) precursor. Data is compiled from various literature sources and is intended to serve as a general guide.

EntryLigandLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
1PPh₃2:11001275
2P(o-tol)₃2:11001088
3P(tBu)₃2:180895
4dppf1:1120690
5XPhos2:11004>99
6No Ligand-12024<5

Experimental Protocols

General Protocol for a Palladium-Catalyzed Vinylation (Heck Reaction):

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and the ligand (e.g., P(o-tol)₃, 1.5-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the degassed solvent (e.g., NMP, DMF, or toluene), the base (e.g., Et₃N, 1.5 equiv.), and the vinylating agent (e.g., ethyl acrylate, 1.2 equiv.).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time (e.g., 2-24 h).[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion in Palladium-Catalyzed Vinylation check_precipitate Observe black precipitate (Palladium Black)? start->check_precipitate catalyst_deactivation Issue: Catalyst Deactivation check_precipitate->catalyst_deactivation Yes optimize_conditions Issue: Suboptimal Conditions or Reagent Quality check_precipitate->optimize_conditions No solution_inert Action: Ensure inert atmosphere (degas solvents/reagents) catalyst_deactivation->solution_inert solution_temp Action: Lower reaction temperature catalyst_deactivation->solution_temp solution_ligand Action: Screen ligands and ligand:metal ratio catalyst_deactivation->solution_ligand check_reagents Action: Verify purity of starting materials optimize_conditions->check_reagents check_solvent Action: Use fresh, high-purity solvent. Test for peroxides (e.g., in NMP). optimize_conditions->check_solvent screen_base_solvent Action: Screen different bases and polar aprotic solvents. optimize_conditions->screen_base_solvent optimize_catalyst Action: Use more active catalyst system (e.g., bulky, electron-rich ligands) for unreactive substrates. optimize_conditions->optimize_catalyst

Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.

Heck_Catalytic_Cycle Simplified Heck Catalytic Cycle Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_complex R-Pd(II)-X L₂ oxidative_addition->PdII_complex alkene_complex Alkene Coordination PdII_complex->alkene_complex migratory_insertion Migratory Insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination alkene_complex->migratory_insertion intermediate R | (Alkene)Pd(II)-X L₂ product_complex H-Pd(II)-X L₂ (Product) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Product product_complex->product releases reductive_elimination->Pd0 baseHX Base-H⁺X⁻ reductive_elimination->baseHX generates RX R-X RX->oxidative_addition + alkene Alkene alkene->alkene_complex + base Base base->reductive_elimination +

Caption: Simplified catalytic cycle for the Heck reaction.

References

Managing moisture sensitivity in cationic polymerization of vinyl ethers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing moisture sensitivity in the cationic polymerization of vinyl ethers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the success of your polymerization reactions.

Troubleshooting Guide

This section addresses common problems encountered during the cationic polymerization of vinyl ethers, particularly those related to moisture.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Wet Monomer/Solvent: The presence of water can react with and deactivate the initiator or form stable hydronium ions that are not effective at initiating polymerization.[1] 2. Inactive Initiator: The initiator may have degraded due to improper storage or handling.1. Rigorous Drying: Ensure all monomers, solvents, and inert gas are rigorously dried before use. Use appropriate drying agents and techniques as detailed in the protocols below. 2. Verify Initiator Activity: Use a freshly opened or properly stored initiator. If possible, test the initiator with a reliable, well-characterized system.
Polymer has a low molecular weight (Mn) and/or a broad polydispersity index (PDI > 1.5). 1. Chain Transfer to Water: Water is an efficient chain transfer agent. The growing carbocation can react with water, terminating one chain and creating a new initiating species, leading to a larger number of smaller chains.[2][3] 2. Premature Termination: Nucleophilic impurities, including water, can react with the propagating cationic chain end, irreversibly terminating the chain growth.[2]1. Minimize Water Content: Reduce the water content in all reagents to low ppm levels. Work under a strictly inert atmosphere using a glovebox or Schlenk line. 2. Purify Reagents: Ensure all reagents, including the monomer, are purified to remove inhibitors and other nucleophilic impurities. 3. Optimize Temperature: Conduct the polymerization at low temperatures (e.g., -78 °C) to suppress chain transfer and termination events.[4]
Reaction is exothermic and difficult to control, sometimes leading to "explosive" polymerization. 1. High Initiator Concentration: An excess of initiator can lead to a very high concentration of active centers and a rapid, uncontrolled reaction. 2. Presence of Water with Lewis Acids: Trace amounts of water can act as a co-initiator with Lewis acids, leading to a burst of initiation and a highly exothermic reaction.[5]1. Control Initiator Stoichiometry: Carefully calculate and dispense the required amount of initiator. 2. Slow Addition: Add the initiator slowly to the monomer solution at a low temperature to better manage the heat generated. 3. Ensure Anhydrous Conditions: While trace water can co-initiate, excess water leads to uncontrolled reactions. Maintaining truly anhydrous conditions provides better control.
Inconsistent results between batches. 1. Variable Moisture Levels: The most common cause of inconsistency is varying levels of water contamination between experiments. 2. Atmospheric Leaks: Small leaks in the reaction setup (e.g., around joints or septa) can introduce moisture and oxygen.1. Standardize Procedures: Strictly follow standardized protocols for drying and handling all reagents and glassware for every experiment. 2. Check for Leaks: Ensure all connections in your Schlenk line or reaction setup are well-sealed. Use high-vacuum grease for glass joints and ensure septa are not punctured excessively.

Frequently Asked Questions (FAQs)

Q1: Why is cationic polymerization of vinyl ethers so sensitive to moisture?

A1: The propagating species in cationic polymerization is a carbocation, which is a highly reactive electrophile. Water is a nucleophile that can readily react with the carbocation. This reaction can lead to several undesirable outcomes:

  • Termination: Water can act as a nucleophile and cap the growing polymer chain, stopping its growth permanently.

  • Chain Transfer: Water can transfer a proton to the growing chain end, terminating the chain and creating a new initiating species (H₃O⁺). This leads to polymers with lower molecular weight and a broader distribution of chain lengths.[2][3]

  • Initiation Interference: Water can form stable complexes with the initiator, particularly Lewis acids, which can either inhibit initiation or cause an uncontrolled, explosive polymerization.[5]

Q2: Can water ever be beneficial in cationic polymerization?

A2: In some specific systems, particularly those using Lewis acid initiators (e.g., BF₃, AlCl₃), a trace amount of water is required as a co-initiator or "proton source" to generate the true initiating species. However, the concentration of water must be carefully controlled. An excess of water will lead to the problems described above. For achieving a controlled, living polymerization, it is almost always desirable to work under strictly anhydrous conditions.[5]

Q3: What are the key differences between using a glovebox and a Schlenk line for these reactions?

A3: Both techniques are used to handle air- and moisture-sensitive compounds.

  • Glovebox: Provides a sealed environment filled with an inert gas (like argon or nitrogen) where manipulations can be performed directly using gloves. It is ideal for weighing and handling solid reagents. The atmosphere inside a glovebox is continuously purified to maintain very low levels of oxygen and water (<1 ppm).

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware (vacuum) and backfilling with an inert gas. It is excellent for handling solvents and performing reactions in solution. While effective, it requires more procedural steps for each manipulation compared to a glovebox.

For the most sensitive cationic polymerizations, a combination is often used: solids are weighed and prepared in a glovebox, and the reaction is then carried out in sealed glassware on a Schlenk line.

Q4: What does "living" mean in the context of cationic polymerization, and how does moisture affect it?

A4: A "living" polymerization is a chain polymerization from which chain-transfer and termination reactions are absent. This allows polymer chains to grow at a constant rate until all the monomer is consumed. If more monomer is added, the chains will continue to grow. This control allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. Moisture disrupts the living character of the polymerization by introducing termination and chain-transfer pathways, which are the very reactions that a living polymerization seeks to eliminate.[2]

Data Presentation

The Impact of Moisture on Polymer Characteristics

While precise quantitative data is highly dependent on the specific monomer, initiator, and solvent system, the following table illustrates the expected trend of the effect of water concentration on the molecular weight (Mn) and polydispersity index (PDI) in a typical cationic polymerization of a vinyl ether. These values are representative and highlight the critical need for anhydrous conditions to achieve controlled polymerization.

Water Concentration in Solvent (ppm)Expected OutcomeTypical Mn ( g/mol )Typical PDI (Mw/Mn)
< 1-2 ppm Controlled, "living" polymerization> 20,000< 1.2
~10 ppm Some chain transfer and termination5,000 - 15,0001.3 - 1.8
~50 ppm Significant chain transfer and termination1,000 - 5,000> 2.0
> 100 ppm Reaction is inhibited or yields only oligomers< 1,000Very Broad

Note: This data is illustrative of the general trend observed. Actual results will vary.

Experimental Protocols

Protocol 1: Purification and Drying of Vinyl Ether Monomer

Objective: To remove inhibitors and water from a commercial vinyl ether monomer (e.g., isobutyl vinyl ether, IBVE) to a level suitable for cationic polymerization.

Materials:

  • Commercial vinyl ether monomer

  • Calcium hydride (CaH₂)

  • Basic alumina

  • Schlenk flask and distillation apparatus

  • High-vacuum grease

Procedure:

  • Inhibitor Removal: If the monomer contains a phenolic inhibitor, pass it through a short column of basic alumina to remove it.

  • Pre-drying: Place the inhibitor-free monomer in a Schlenk flask with a magnetic stir bar. Add calcium hydride (CaH₂) (approx. 5-10 g per 100 mL of monomer).

  • Stirring: Stir the monomer over CaH₂ under an inert atmosphere (nitrogen or argon) for at least 24 hours at room temperature.

  • Distillation: Assemble a distillation apparatus that has been oven-dried and cooled under vacuum. Transfer the monomer to the distillation flask via cannula under inert gas pressure.

  • Vacuum Distillation: Distill the monomer under reduced pressure directly from the CaH₂. Collect the distilled monomer in a pre-dried Schlenk flask cooled in an ice bath.

  • Storage: The purified, dry monomer should be stored in a sealed Schlenk flask under an inert atmosphere, preferably in a freezer, and used within a few days.

Protocol 2: Setting up a Moisture-Sensitive Polymerization on a Schlenk Line

Objective: To assemble a reaction and add reagents while rigorously excluding air and moisture.

Procedure:

  • Glassware Preparation: All glassware (Schlenk flasks, syringes, needles) must be thoroughly cleaned and then dried in an oven at >120 °C overnight.

  • Assembly and Purging: Assemble the reaction flask (e.g., a three-neck Schlenk flask with a condenser, septum, and gas inlet) while it is still hot. Immediately connect it to the Schlenk line.

  • Vacuum/Inert Gas Cycling: Evacuate the flask under high vacuum while gently heating the glass with a heat gun to drive off any adsorbed water. After heating, allow it to cool under vacuum. Then, backfill the flask with high-purity inert gas (argon or nitrogen). Repeat this vacuum-backfill cycle at least three times.

  • Solvent Transfer: Transfer the anhydrous solvent into the reaction flask from a storage ampoule using a gas-tight syringe or a cannula under a positive pressure of inert gas.

  • Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition: Add the purified monomer via a gas-tight syringe. Finally, initiate the polymerization by adding the initiator solution, also via a gas-tight syringe.

  • Reaction Quenching: After the desired time, terminate the reaction by adding a quenching agent, such as pre-chilled anhydrous methanol.

Visualizations

The Role of Water in Cationic Polymerization

Moisture_Effects cluster_water Undesired Reactions with Water P_plus Propagating Chain (P-CH₂-CHR⁺) P_next Longer Chain (P-CH₂-CHR-CH₂-CHR⁺) P_plus->P_next Propagation (Desired) Terminated_OH Terminated Polymer (P-CH₂-CHROH) P_plus->Terminated_OH Terminated_alkene Terminated Polymer (P-CH=CHR) P_plus->Terminated_alkene Chain Transfer Monomer Vinyl Ether Monomer Water Water (H₂O) Water->Terminated_OH Termination H3O_plus Hydronium Ion (H₃O⁺) Water->H3O_plus forms H_plus Proton (H⁺) H3O_plus->Monomer re-initiates

Caption: The dual role of water as a terminating and chain transfer agent.

Experimental Workflow for Anhydrous Polymerization

Workflow start Start dry_glass Oven-Dry All Glassware (>120°C, overnight) start->dry_glass assemble Assemble Hot Glassware (Flask, Condenser, etc.) dry_glass->assemble purge Connect to Schlenk Line & Perform 3x Vacuum/Inert Gas Cycles assemble->purge add_solvent Transfer Anhydrous Solvent via Cannula purge->add_solvent cool Cool Reactor to Target Temperature (e.g., -78°C) add_solvent->cool add_monomer Add Purified Monomer via Syringe cool->add_monomer add_initiator Initiate Polymerization (Add Initiator via Syringe) add_monomer->add_initiator run_rxn Allow Reaction to Proceed add_initiator->run_rxn quench Quench Reaction (e.g., with dry Methanol) run_rxn->quench end End: Polymer Workup quench->end

Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.

Troubleshooting Decision Tree

Troubleshooting q1 Problem Observed: Low Mn and/or Broad PDI? q2 Was the reaction very fast/exothermic? q1->q2 Yes q3 Did you verify monomer and solvent purity? q1->q3 No (Reaction was slow or did not start) q2->q3 No c1 Likely Cause: Uncontrolled initiation due to trace water with Lewis acid. q2->c1 Yes c2 Likely Cause: Chain transfer/termination due to moisture. q3->c2 No c3 Likely Cause: Impurity in monomer/solvent (e.g., alcohols). q3->c3 Yes s1 Solution: Improve drying protocol. Re-check initiator concentration. c1->s1 s2 Solution: Re-dry all reagents and solvents. Check system for leaks. c2->s2 s3 Solution: Re-purify monomer and solvents. Use fresh reagents. c3->s3

Caption: Decision tree for diagnosing uncontrolled polymerization results.

References

Catalyst poisoning issues in allyl vinyl ether reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during allyl vinyl ether synthesis and related reactions.

Troubleshooting Guide: Diagnosing Catalyst Deactivation

A stalled or inefficient reaction is a primary indicator of catalyst poisoning. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Reaction fails to initiate, stalls at low conversion, or shows significantly reduced reaction rate.

This is the most common symptom of catalyst poisoning. Follow these steps to diagnose the potential cause.

TroubleshootingWorkflow start Reaction Failure: Low or No Conversion check_reagents Step 1: Verify Reagent & Solvent Purity start->check_reagents impurity Are impurities (sulfur, nitrogen, water, oxygen) suspected? check_reagents->impurity purify Solution: Purify reagents. Use high-purity, degassed solvents. Run a control reaction with fresh materials. impurity->purify Yes check_catalyst Step 2: Inspect Catalyst Handling & Conditions impurity->check_catalyst No purify->check_catalyst atmosphere Was a strictly inert atmosphere maintained? check_catalyst->atmosphere improve_inert Solution: Improve inert gas technique. Ensure all glassware is oven-dried. Use a glovebox for catalyst addition. atmosphere->improve_inert No precipitate Is a black precipitate (e.g., Palladium Black) visible? atmosphere->precipitate Yes improve_inert->precipitate ligand_issue Solution: Catalyst has agglomerated. Increase ligand-to-metal ratio. Consider more robust/stabilizing ligands. precipitate->ligand_issue Yes check_substrate Step 3: Evaluate Substrate Compatibility precipitate->check_substrate No ligand_issue->check_substrate poisoning_group Does the substrate contain coordinating groups (e.g., unprotected amines, thiols)? check_substrate->poisoning_group protect_group Solution: Protect interfering functional groups before the reaction. poisoning_group->protect_group Yes regenerate Step 4: Attempt Catalyst Regeneration poisoning_group->regenerate No protect_group->regenerate end Consult further literature for specific catalyst/poison combination. regenerate->end

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions involving allyl vinyl ethers?

A1: Catalyst poisoning occurs when impurities or other substances chemically bond to a catalyst's active sites, reducing or eliminating its effectiveness.[1][2] For palladium and ruthenium catalysts, commonly used in vinyl ether synthesis and related olefin metathesis, the most frequent poisons include:

  • Sulfur Compounds : Often found in reagents or starting materials, sulfur is a notorious poison for palladium catalysts.[3][4][5]

  • Nitrogen-Containing Compounds : Amines, pyridines, and quinolines can act as poisons for both palladium and ruthenium catalysts by coordinating strongly to the metal center.[1][6][7]

  • Other Impurities : Halides, cyanides, carbon monoxide, and even water or oxygen can deactivate sensitive catalysts.[8][9] For Ziegler-Natta catalysts, water and oxygen are known poisons.[8]

  • Substrates Themselves : In some cases, the substrate can be the source of poisoning. For example, linear allyl alcohols can poison certain iridium-based vinylation catalysts by forming stable enol complexes.[10]

PoisoningMechanism cluster_0 Catalytic Cycle (Normal Operation) cluster_1 Poisoning Event Catalyst Active Catalyst (e.g., Pd(0)) Reactant Reactants (Allyl Alcohol + Vinyl Ether) Catalyst->Reactant Binds Poison Poison (e.g., Sulfur Compound) Catalyst->Poison Intercepted by Poison Product Product (this compound) Reactant->Product Converts Product->Catalyst Releases InactiveCatalyst Poisoned Catalyst (Inactive Complex) Poison->InactiveCatalyst Irreversibly Binds

Q2: My reaction stalled and I see a black precipitate. What happened?

A2: The formation of a black precipitate, commonly palladium black, is a visual indicator of catalyst deactivation.[4] This occurs when the active, soluble catalyst species agglomerates into inactive metal nanoparticles.[4] This can be caused by:

  • Oxygen Exposure : Pd(0) species are sensitive to oxidation.[11]

  • Sub-optimal Ligands : The ligand's role is to stabilize the active catalyst. If the ligand is not robust enough, the metal can precipitate.

  • High Temperatures : Can lead to thermal degradation and sintering of the catalyst particles.[2][12]

Q3: Can the hydroxyl group of allyl alcohol poison the catalyst?

A3: Yes, under certain conditions, the hydroxyl group can be problematic. For instance, in palladium-catalyzed cross-coupling reactions, a hydroxyl group can form a phenolate under strongly basic conditions, which may coordinate to the palladium and form inactive complexes.[11] While this is less common in transfer vinylation, it is a possibility. A potential solution is to protect the hydroxyl group before the coupling reaction.[11]

Q4: How can I prevent catalyst poisoning?

A4: Prevention is the most effective strategy.

  • Use High-Purity Reagents : Ensure starting materials and solvents are free from known poisons like sulfur or metallic impurities.[4][13]

  • Maintain an Inert Atmosphere : Rigorously exclude oxygen and moisture, as they can deactivate many catalysts.[4][11] This involves using degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.

  • Select Robust Ligands : For challenging substrates, especially those containing potential poisons like sulfur heterocycles, the use of bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) can stabilize the catalyst and improve performance.[14]

  • Optimize Reaction Conditions : Incorrect choices of base or solvent can exacerbate deactivation.[14]

Q5: Is it possible to regenerate a poisoned catalyst?

A5: In some cases, yes. Regeneration aims to remove the poison from the catalyst's active sites.[2] The method depends on the catalyst and the poison.

  • Thermal Regeneration : Involves heating the catalyst under specific atmospheric conditions to decompose or desorb the poison. For example, treating a sulfur-poisoned palladium catalyst at high temperatures (e.g., 780 °C) can decompose sulfate species and restore activity.[15]

  • Chemical Regeneration : Involves washing or treating the catalyst with chemical agents. For palladium catalysts poisoned by nitrogen compounds, treatment with alkali metal bicarbonates or hydroxides can be effective.[16] For sulfur poisoning, treatment with hydrogen at elevated temperatures can also regenerate the catalyst.[17]

RegenerationWorkflow start Poisoned Catalyst (Low Activity) separate Step 1: Separate Catalyst from Reaction Mixture start->separate identify Step 2: Identify Suspected Poison (e.g., Sulfur, Organics, etc.) separate->identify choose_method Choose Regeneration Method identify->choose_method thermal Thermal Treatment (e.g., High Temp in Air/H₂O) choose_method->thermal Sulfates / Coking chemical Chemical Treatment (e.g., H₂ flow, Base Wash) choose_method->chemical Sulfides / N-compounds process Step 3: Perform Regeneration Protocol thermal->process chemical->process test Step 4: Test Regenerated Catalyst in a Control Reaction process->test success Activity Restored? test->success reuse Reuse Catalyst success->reuse Yes discard Discard and Use Fresh Catalyst success->discard No

Quantitative Data Summary

While specific quantitative data for catalyst poisoning in this compound synthesis is limited, the following tables summarize the general effects of common poisons on palladium catalysts used in related, well-documented reactions. This data is representative and intended for troubleshooting purposes.

Table 1: Common Catalyst Poisons and Their Effects on Palladium Catalysts

Poison ClassExample CompoundsTypical SourceGeneral Effect on Catalyst
Sulfur Compounds Thiols, thiophenes, H₂S, SO₂Reagent impurities, natural gas, lubricating oil[3][18]Strong, often irreversible deactivation by blocking active sites.[5][13]
Nitrogen Compounds Amines, pyridines, nitriles, nitro compoundsReagents, substrates, additives[1][8]Strong coordination to the metal center, leading to deactivation.[6][7]
Halides & Cyanides Cl⁻, Br⁻, I⁻, CN⁻Reagents, additivesCan form stable, inactive palladium complexes.[8][19]
Carbon Monoxide (CO) Impurity in gas streamsIncomplete combustion, side reactionsStrong adsorption on metal surfaces, modifying catalytic properties.[5][8]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Reagent impurities, contaminated glasswareForms stable alloys or complexes with the catalyst, deactivating it.[3][8]
Water & Oxygen Solvents, atmosphere, reagentsCan cause oxidation of active Pd(0) to inactive Pd(II) or agglomeration.[8][9]

Table 2: Illustrative Impact of Sulfur Poisoning on Pd-Catalyst Performance (Data adapted from methane conversion studies, representative of sulfur's effect on Pd activity)

Catalyst StateMethane Conversion (at 550°C)NO Conversion (at 550°C)CO Conversion (at 550°C)
Fresh Catalyst > 90%> 90%> 90%
Sulfur-Poisoned < 80%~85%~90%
Regenerated (Thermal) > 90%> 90%> 90%
This data illustrates that while sulfur poisoning significantly impacts methane conversion, the catalyst's activity can be largely recovered through thermal regeneration.[15]

Key Experimental Protocols

The following are representative protocols. They should be optimized for specific substrates and reaction scales.

Protocol 1: General Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from a general method for the transfer vinylation of alcohols.[10]

  • Reagent Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the allyl alcohol (1.0 eq), 4,7-diphenyl-1,10-phenanthroline (DPP) ligand (0.01 eq), and triethylamine (NEt₃, 0.3 eq).

  • Catalyst Addition : In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OOCCF₃)₂, 0.01 eq).

  • Solvent/Vinyl Source Addition : Add butyl vinyl ether (BVE), which serves as both the vinyl source and the solvent (20-fold molar excess). Ensure the BVE is high purity and inhibitor-free.

  • Reaction : Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by GC or TLC.

  • Workup : After completion, cool the reaction mixture. The catalyst can be removed by passing the mixture through a short plug of activated charcoal or silica gel.[10] The excess BVE and product can then be separated by distillation.

Protocol 2: Representative Thermal Regeneration of a Poisoned Palladium Catalyst

This protocol is based on methods for regenerating sulfur-poisoned Pd-based three-way catalysts.[15]

  • Catalyst Recovery : After the reaction, recover the solid-supported catalyst by filtration and wash with a suitable solvent to remove residual organic material.

  • Drying : Dry the recovered catalyst in an oven at a moderate temperature (e.g., 120 °C) to remove solvent.

  • Thermal Treatment : Place the dried catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 780 °C) for 1 hour under a controlled atmosphere. The atmosphere can be flowing air, optionally mixed with 10 vol% H₂O, to facilitate the decomposition of sulfate poisons.[15]

  • Cooling : After the treatment period, allow the catalyst to cool to room temperature under a flow of inert gas (e.g., Nitrogen).

  • Testing : The regenerated catalyst should be tested in a small-scale control reaction to confirm the recovery of its catalytic activity.[15][16]

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of Allyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of their work. Allyl vinyl ether, a versatile building block in organic synthesis, presents a valuable case study for comparing the efficacy of various spectroscopic techniques. This guide provides a detailed analysis of this compound using ¹H NMR and ¹³C NMR spectroscopy, and contrasts these methods with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), supported by experimental data and detailed protocols.

Unveiling the Structure: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and allyl protons. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a wealth of information for assigning each proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1 (vinyl, trans to OR)~6.48ddJ_trans = 14.3, J_gem = 2.0
H-2 (vinyl, cis to OR)~4.20ddJ_cis = 6.8, J_gem = 2.0
H-3 (vinyl, internal)~4.00ddJ_trans = 14.3, J_cis = 6.8
H-4 (allyl, internal)~5.95m-
H-5 (allyl, terminal)~5.25m-
H-6 (allyl, methylene)~4.02dtJ = 5.5, 1.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (vinyl, internal)~151.8
C-2 (vinyl, terminal)~86.9
C-3 (allyl, internal)~134.5
C-4 (allyl, terminal)~117.5
C-5 (allyl, methylene)~69.0

A Broader Perspective: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and are often used in conjunction for a comprehensive analysis.

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, stereochemistryNon-destructive, highly detailed structural informationLower sensitivity, requires larger sample amounts, more expensive instrumentation
GC-MS Molecular weight and fragmentation patternHigh sensitivity, excellent for separating mixtures, provides molecular weightDestructive, fragmentation can be complex to interpret, limited structural information from the mass spectrum alone
FTIR Presence of functional groupsFast, non-destructive, provides information on bondingLimited to the identification of functional groups, does not provide a complete structural picture
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would first separate it from any impurities before providing its mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) at m/z 84, corresponding to the molecular weight of this compound. The fragmentation pattern would provide clues about the molecule's structure. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage.

Expected Fragmentation Pattern for this compound (m/z):

  • 84 (M⁺): Molecular ion

  • 69: Loss of a methyl radical (CH₃)

  • 57: Loss of an ethyl radical (C₂H₅)

  • 43: Allyl cation (C₃H₅⁺)

  • 41: Propargyl cation (C₃H₃⁺)

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for the C=C and C-O bonds.

Characteristic FTIR Absorption Bands for this compound:

Vibrational Mode Wavenumber (cm⁻¹)
=C-H stretch (vinyl & allyl)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (vinyl & allyl)1640-1620
C-O-C stretch (asymmetric)~1200
C-O-C stretch (symmetric)~1050
=C-H bend (vinyl)1000-810

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 8-16 scans).

  • Acquire the proton-decoupled ¹³C spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column stationary phase.

  • As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

  • Place the sample holder in the FTIR spectrometer.

  • Acquire a background spectrum of the empty salt plates or clean ATR crystal.

  • Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the comparative logic, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve this compound in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock, Shim, and Tune acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Peak Picking and Integration proc2->proc3 proc4 Assign Signals and Determine Structure proc3->proc4

NMR Analysis Workflow

Technique_Comparison cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_info Information Obtained problem Structural Elucidation of this compound NMR NMR (1H & 13C) problem->NMR GCMS GC-MS problem->GCMS FTIR FTIR problem->FTIR NMR_info Detailed Connectivity, Stereochemistry NMR->NMR_info GCMS_info Molecular Weight, Fragmentation Pattern GCMS->GCMS_info FTIR_info Functional Groups FTIR->FTIR_info

Comparison of Analytical Techniques

Characterization of Poly(allyl vinyl ether) by Gel Permeation Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer characterization, understanding the molecular weight distribution is paramount for predicting material performance and ensuring batch-to-batch consistency. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining key parameters such as number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).[1][2][3] This guide provides a comparative analysis of the GPC characterization of poly(allyl vinyl ether) (PAVE) against a common alternative, poly(ethyl vinyl ether) (PEVE), supported by a detailed experimental protocol and workflow visualization.

Performance Comparison of Poly(vinyl ether)s by GPC

The molecular weight and its distribution significantly influence the physicochemical properties of polymers, including their viscosity, mechanical strength, and degradation kinetics, which are critical attributes in applications such as drug delivery and material science. The following table summarizes hypothetical GPC data for PAVE and comparative data for PEVE.

ParameterPoly(this compound) (PAVE) - HypotheticalPoly(ethyl vinyl ether) (PEVE)Significance in Polymer Performance
Number-Average Molecular Weight (Mₙ) 5,000 g/mol -Represents the average molecular weight calculated by considering the number of polymer chains.[1] It is sensitive to the presence of low molecular weight species.
Weight-Average Molecular Weight (Mₙ) 6,000 g/mol ~3,800 g/mol [4]This average gives more weight to larger polymer chains and is more indicative of properties like strength and toughness.[1]
Polydispersity Index (PDI = Mₙ/Mₙ) 1.2-A measure of the breadth of the molecular weight distribution.[5] A PDI value closer to 1 indicates a more uniform population of polymer chains.[5]

Experimental Protocol for GPC Analysis

This section outlines a typical experimental protocol for the characterization of poly(vinyl ether)s by GPC.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the polymer sample (e.g., PAVE or PEVE).

  • Dissolve the polymer in 10 mL of tetrahydrofuran (THF), a common solvent for poly(vinyl ether)s.[6]

  • Gently agitate the solution until the polymer is fully dissolved. This may take several hours.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the GPC system.

2. GPC System and Conditions:

  • Chromatography System: An integrated GPC system equipped with a refractive index (RI) detector is typically used.[3]

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight of the polymer.[7]

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Temperature: The column and detector are typically maintained at a constant temperature, for example, 35°C, to ensure reproducible results.

  • Injection Volume: 100 µL.

3. Calibration:

  • A calibration curve is generated using a series of narrow polystyrene standards with known molecular weights.[8]

  • The logarithm of the molecular weight of the standards is plotted against their elution volume (or retention time).

  • This calibration curve is then used to determine the molecular weight distribution of the unknown polymer sample.

4. Data Analysis:

  • The RI detector signal is recorded as a function of elution volume.

  • The molecular weight distribution and the average molecular weights (Mₙ and Mₙ) are calculated from the calibration curve using appropriate GPC software.

  • The polydispersity index (PDI) is calculated as the ratio of Mₙ to Mₙ.[5]

GPC Experimental Workflow

The following diagram illustrates the logical flow of the GPC characterization process, from sample preparation to data analysis.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing cluster_output Output dissolve Dissolve Polymer in THF filter Filter Solution (0.45 µm) dissolve->filter inject Inject Sample into GPC filter->inject separate Separation by Size Exclusion inject->separate detect Detect with RI Detector separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Generate Calibration Curve calibrate->calculate report Characterization Report calculate->report

Caption: Workflow for GPC analysis of poly(vinyl ether)s.

This guide provides a foundational understanding of the GPC characterization of poly(this compound) in comparison to a relevant alternative. The provided experimental protocol and workflow diagram offer a practical framework for researchers to implement this essential analytical technique for polymer characterization.

References

A Comparative Analysis of the Reactivity of Allyl Vinyl Ether and Allyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, a nuanced understanding of the reactivity of functional groups is crucial for designing efficient synthetic pathways. This guide provides a detailed comparison of the reactivity of two structurally similar yet chemically distinct ethers: allyl vinyl ether and allyl ethyl ether. The presence of a vinyl group in the former bestows upon it a unique mode of reactivity, the Claisen rearrangement, which is unavailable to its saturated counterpart, allyl ethyl ether. This comparison will delve into their characteristic reactions, supported by available experimental and computational data, to provide a clear understanding of their respective chemical behaviors.

Distinct Reactive Profiles

The primary difference in the reactivity of this compound and allyl ethyl ether stems from the electronic properties conferred by the vinyl and ethyl groups, respectively.

  • This compound: The defining feature of this compound is its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[1][2][3] This[2][2]-sigmatropic rearrangement is a concerted, thermally-driven process that converts the this compound into a γ,δ-unsaturated carbonyl compound.[1][3][4] The reaction is highly favored due to the formation of a stable carbon-oxygen double bond in the product.[5]

  • Allyl Ethyl Ether: In contrast, allyl ethyl ether lacks the vinyl moiety necessary for the Claisen rearrangement. Its reactivity is primarily centered on the allyl group and the ether linkage. A key reaction is the abstraction of a hydrogen atom from the allylic position by a radical species.[6] The stability of the resulting allyl radical makes this process favorable.

Quantitative Reactivity Data

Direct experimental comparison of the reactivity of these two ethers in the same reaction is challenging due to their disparate reaction pathways. However, data from computational studies and typical reaction conditions can provide insights into their relative reactivities in their characteristic transformations.

CompoundCharacteristic ReactionActivation Energy (Ea)Typical Reaction ConditionsProduct
This compound Claisen RearrangementVaries with substitution and solventHeating (can be catalyzed by Lewis acids)[2][7]γ,δ-Unsaturated carbonyl compound[1]
Allyl Ethyl Ether Hydrogen Abstraction (by benzoyl radical)20.20 kcal/mol (gas phase)[6]Radical initiatorAllyl ether radical

Data for allyl ethyl ether is derived from a Density Functional Theory (DFT) study.[6]

Key Reaction Mechanisms

Claisen Rearrangement of this compound

The Claisen rearrangement of this compound is a concerted pericyclic reaction that proceeds through a cyclic, chair-like transition state.[5][8] This[2][2]-sigmatropic rearrangement involves the simultaneous breaking of the C-O bond and formation of a new C-C bond.[8][9]

DFT_Workflow A 1. Geometry Optimization of Reactants (Allyl Ethyl Ether + Radical) C 3. Transition State Search (e.g., using QST2/QST3 or Berny algorithm) A->C B 2. Geometry Optimization of Products (Allyl Ether Radical + H-Radical Adduct) B->C D 4. Frequency Calculation (Confirm one imaginary frequency for TS) C->D E 5. Energy Calculation (Reactants, TS, Products) D->E F 6. Activation Energy (Ea) Ea = E(TS) - E(Reactants) E->F

References

A Comparative Guide to the Claisen Rearrangement of Allyl Vinyl Ether and Vinyl Crotyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the stereoselective construction of γ,δ-unsaturated carbonyl compounds. This guide provides a detailed comparison of the Claisen rearrangement of two common substrates: allyl vinyl ether and vinyl crotyl ether. By examining their performance under various conditions and providing supporting experimental data, this document aims to inform substrate selection and reaction optimization for researchers in drug development and other scientific fields.

Introduction to the Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement where an this compound is converted to a γ,δ-unsaturated carbonyl compound upon heating or in the presence of a Lewis acid.[1][2] The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[3][4] This concerted nature contributes to the high stereoselectivity often observed in these reactions. The formation of a stable carbonyl group makes the reaction largely irreversible.[4]

Performance Comparison: this compound vs. Vinyl Crotyl Ether

The substitution pattern on the vinyl ether substrate significantly influences the kinetics, yield, and stereochemical outcome of the Claisen rearrangement. Here, we compare the parent this compound with vinyl crotyl ether, which possesses a methyl substituent on the allylic fragment.

Reaction Kinetics and Yields

While direct, side-by-side kinetic comparisons under identical conditions are not extensively documented in the literature, general principles of substituent effects on pericyclic reactions can be applied. The methyl group in vinyl crotyl ether, being an electron-donating group, is expected to have a modest effect on the reaction rate compared to the unsubstituted this compound. Thermal rearrangements of both substrates typically require high temperatures (150-250 °C).[1][5]

Lewis acid catalysis can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at lower temperatures. For instance, the rearrangement of allyl vinyl ethers can be sluggish at 80 °C under neutral conditions, but proceeds rapidly at room temperature with the addition of a catalytic amount of a Lewis acid like [SiEt₃]⁺[B(C₆F₅)₄]⁻.[6] A study on a Lewis acid-catalyzed Claisen rearrangement involving an (E)-crotyl derivative showcased high yields, with a greater than 75% yield and excellent stereocontrol.[7]

Table 1: Comparison of Claisen Rearrangement Performance

FeatureThis compoundVinyl Crotyl Ether
Reaction Rate Generally requires high temperatures for thermal rearrangement. Lewis acid catalysis significantly accelerates the reaction.[6]The methyl substituent may have a modest effect on the rate. High yields are achievable with Lewis acid catalysis at lower temperatures.[7]
Product Yield Yields are generally good to excellent, especially with optimized conditions.High yields (>75%) have been reported, particularly in Lewis acid-catalyzed reactions.[7]
Stereoselectivity Achiral, so no stereoselectivity in the product.High diastereoselectivity is observed, with the geometry of the crotyl group (E or Z) dictating the stereochemistry of the product.[8]
Product Pent-4-enal(E/Z)-2-Methylpent-4-enal
Stereoselectivity

A key advantage of using substituted allyl vinyl ethers like vinyl crotyl ether is the ability to control the stereochemistry of the product. The Claisen rearrangement is highly stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[4]

In the case of vinyl crotyl ether, the geometry of the double bond in the crotyl group (E or Z) determines the relative stereochemistry of the newly formed stereocenters in the product. The reaction proceeds through a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric hindrance.[3] For (E)-crotyl vinyl ether, this leads to the formation of the anti diastereomer, while the (Z)-isomer yields the syn diastereomer with high selectivity. One study reported excellent stereocontrol of >99:1 anti/syn for a Lewis acid-catalyzed reaction of an (E)-crotyl derivative.[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the thermal and Lewis acid-catalyzed Claisen rearrangement.

General Procedure for Thermal Claisen Rearrangement

A solution of the this compound or vinyl crotyl ether in a high-boiling solvent (e.g., decalin or xylene) is heated to reflux (typically 150-250 °C) for several hours.[5][9] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement

To a solution of the Lewis acid (e.g., TiCl₄·THF₂, 5-10 mol%) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) at a specified temperature (e.g., 23 °C), the this compound or vinyl crotyl ether is added.[7] The reaction mixture is stirred at this temperature for a period of 2-6 hours, with the reaction progress monitored by TLC or GC. Upon completion, the reaction is quenched, for example, by washing with a 1 N NaOH solution. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography.[7]

Reaction Mechanisms and Stereochemical Control

The Claisen rearrangement proceeds through a concerted[1][1]-sigmatropic shift. The chair-like transition state is generally favored over the boat-like alternative due to reduced steric interactions.

This compound Rearrangement

The rearrangement of the parent this compound is a straightforward example of the Claisen rearrangement, leading to the formation of pent-4-enal.

Caption: Claisen rearrangement of this compound.

Vinyl Crotyl Ether Rearrangement and Stereocontrol

The presence of the methyl group on the allyl fragment of vinyl crotyl ether introduces a stereocenter in the product. The E/Z geometry of the starting material dictates the stereochemical outcome.

Caption: Stereochemical outcome of vinyl crotyl ether rearrangement.

Conclusion

Both this compound and vinyl crotyl ether are effective substrates for the Claisen rearrangement. The choice between them depends on the synthetic goal. This compound provides a simple route to γ,δ-unsaturated aldehydes. In contrast, vinyl crotyl ether offers the significant advantage of introducing stereocenters with a high degree of control, making it a valuable tool for the synthesis of complex molecules where specific stereoisomers are required. The use of Lewis acid catalysis is recommended for both substrates to achieve higher reaction rates and yields under milder conditions.

References

Mechanistic Validation of the Claisen Rearrangement: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, is a thermally induced[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. Understanding the intricate details of its reaction mechanism is paramount for controlling stereochemistry, predicting outcomes with novel substrates, and designing catalysts. Isotopic labeling has proven to be an indispensable tool for elucidating the concerted versus stepwise nature of this transformation, providing definitive evidence through the tracking of labeled atoms. This guide offers an objective comparison of isotopic labeling strategies for the mechanistic validation of the Claisen rearrangement, supported by experimental data and detailed protocols.

Mechanistic Pathways: Concerted vs. Stepwise

The central question in the mechanism of the Claisen rearrangement is whether the bond-breaking and bond-forming events occur simultaneously in a single, cyclic transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism).

  • Concerted Mechanism: This pathway involves a pericyclic transition state where the C-O bond of the ether is cleaved at the same time as the new C-C bond is formed between the allyl group and the vinyl or aryl moiety. This is the generally accepted mechanism for the thermal Claisen rearrangement.[2]

  • Stepwise Mechanisms: Alternative proposals involve the formation of discrete intermediates. These could include a bis-allyl diradical intermediate , formed by the initial homolytic cleavage of the C-O bond, or a 1,4-diyl-like intermediate resulting from initial C-C bond formation.[3]

Isotopic labeling, particularly through the measurement of Kinetic Isotope Effects (KIEs), provides a powerful method to distinguish between these possibilities. A significant KIE is observed when a bond to an isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

Comparative Analysis of Isotopic Labeling Data

The table below summarizes key experimental data from isotopic labeling studies on the Claisen rearrangement of allyl phenyl ether. The magnitude of the KIE provides insight into the degree of bond cleavage and formation at the transition state.

Isotopic Label PositionIsotopeKinetic Isotope Effect (kH/kD or k12C/k14C)Interpretation
Allylic γ-carbon14C1.0148 ± 0.0005Significant bond formation at this position in the transition state.
Allylic α-carbon14C1.0119 ± 0.0009Lesser degree of change in bonding at this position compared to the γ-carbon.
Phenyl ortho-carbon14C~1.02Indicates significant C-C bond formation to the aromatic ring in the transition state.
Allylic α-positionDeuterium (D₂)1.18Normal secondary KIE, suggesting a change in hybridization from sp³ to sp² as the C-H bonds are not directly broken.
Allylic γ-positionDeuterium (D₂)0.95Inverse secondary KIE, consistent with a change in hybridization from sp² to sp³ due to the formation of the new C-C bond.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling experiments. Below are representative protocols for ¹⁴C and deuterium labeling studies.

Protocol 1: ¹⁴C Labeling of Allyl Phenyl Ether

Objective: To synthesize [γ-¹⁴C]-allyl phenyl ether and determine the position of the radiolabel after Claisen rearrangement to confirm the intramolecular, concerted nature of the reaction.

Materials:

  • Phenol

  • Sodium hydride (NaH)

  • [3-¹⁴C]-Allyl bromide

  • Anhydrous diethyl ether

  • Anhydrous N,N-diethylaniline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate

  • Scintillation counter

Procedure:

  • Synthesis of [γ-¹⁴C]-Allyl Phenyl Ether: a. A solution of phenol in anhydrous diethyl ether is cooled to 0 °C and treated with sodium hydride to form sodium phenoxide. b. [3-¹⁴C]-Allyl bromide is added to the solution, and the mixture is stirred at room temperature overnight. c. The reaction is quenched with water. The ether layer is separated, washed with NaOH solution and water, and dried over anhydrous magnesium sulfate. d. The solvent is removed under reduced pressure to yield [γ-¹⁴C]-allyl phenyl ether.

  • Claisen Rearrangement: a. The purified [γ-¹⁴C]-allyl phenyl ether is dissolved in anhydrous N,N-diethylaniline. b. The solution is heated under reflux for several hours. c. The reaction mixture is cooled, acidified with HCl, and extracted with diethyl ether. d. The ether extract is washed, dried, and concentrated.

  • Product Analysis: a. The position of the ¹⁴C label in the product, 2-allylphenol, is determined by chemical degradation and scintillation counting of the resulting fragments. The finding that the label is exclusively at the terminal carbon of the allyl group attached to the ring provides strong evidence for a concerted, intramolecular mechanism.[4]

Protocol 2: Deuterium Labeling for KIE Studies

Objective: To synthesize deuterated allyl phenyl ether and measure the kinetic isotope effect of the Claisen rearrangement to probe the transition state structure.

Materials:

  • Acrolein

  • Sodium borodeuteride (NaBD₄)

  • Methanol

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl salicylate (as solvent for kinetics)

  • Gas chromatograph (GC)

Procedure:

  • Synthesis of [1,1-D₂]-Allyl Alcohol: a. Acrolein is dissolved in methanol at 0 °C. b. Sodium borodeuteride (NaBD₄) is added portion-wise to the solution. c. The reaction is stirred for 1 hour and then quenched with water. d. The product is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated to yield [1,1-D₂]-allyl alcohol.

  • Synthesis of [1,1-D₂]-Allyl Phenyl Ether (Mitsunobu Reaction): a. To a solution of phenol and triphenylphosphine in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) is added dropwise. b. [1,1-D₂]-Allyl alcohol is then added, and the reaction is allowed to warm to room temperature and stirred overnight. c. The reaction mixture is concentrated, and the product is purified by column chromatography.

  • Kinetic Measurements: a. Solutions of both unlabeled and deuterated allyl phenyl ether are prepared in methyl salicylate. b. The reactions are run at a constant high temperature (e.g., 185 °C). c. Aliquots are taken at various time intervals, and the concentration of the reactant is determined by gas chromatography. d. The first-order rate constants (kH and kD) are calculated, and the KIE (kH/kD) is determined.

Mandatory Visualizations

Claisen_Mechanism cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism (Diradical) Reactant_C Allyl Phenyl Ether TS_C Cyclic Transition State Reactant_C->TS_C Heat Product_C 2-Allylphenol TS_C->Product_C Reactant_S Allyl Phenyl Ether Intermediate_S Bis-allyl Diradical Intermediate Reactant_S->Intermediate_S Bond Cleavage Product_S 2-Allylphenol Intermediate_S->Product_S Bond Formation

Caption: Comparison of concerted and stepwise mechanistic pathways for the Claisen rearrangement.

Isotopic_Labeling_Workflow cluster_synthesis Synthesis of Labeled Substrate cluster_rearrangement Claisen Rearrangement cluster_analysis Analysis cluster_conclusion Mechanistic Conclusion Start Unlabeled Precursor Labeling Isotopic Labeling (e.g., with ¹⁴C or D) Start->Labeling Labeled_Substrate Labeled Allyl Phenyl Ether Labeling->Labeled_Substrate Rearrangement Thermal Rearrangement Labeled_Substrate->Rearrangement Labeled_Product Labeled 2-Allylphenol Rearrangement->Labeled_Product Analysis Product Characterization (e.g., NMR, MS, Scintillation) Labeled_Product->Analysis KIE Kinetic Isotope Effect Measurement Labeled_Product->KIE Conclusion Elucidation of Reaction Mechanism Analysis->Conclusion KIE->Conclusion

Caption: Experimental workflow for mechanistic studies of the Claisen rearrangement using isotopic labeling.

Crossover_Experiment cluster_reactants Reactant Mixture cluster_intramolecular Intramolecular Pathway (Observed) cluster_intermolecular Intermolecular Pathway (Not Observed) Reactant1 Allyl Phenyl Ether Product1_intra 2-Allylphenol Reactant1->Product1_intra Product2_intra Labeled 2-Allylphenol Product1_inter 2-Allylphenol Reactant1->Product1_inter Product2_inter Labeled 2-Allylphenol Crossover1 Crossover Product 1 Reactant1->Crossover1 Crossover2 Crossover Product 2 Reactant2 Labeled Allyl Phenyl Ether (e.g., with alkyl substituent) Reactant2->Product2_intra Reactant2->Product2_inter Reactant2->Crossover2

Caption: Logical diagram of a crossover experiment demonstrating the intramolecular nature of the Claisen rearrangement.

Conclusion

Isotopic labeling provides unequivocal evidence for the mechanism of the Claisen rearrangement. The combination of radiolabeling to trace atom connectivity and kinetic isotope effect studies with stable isotopes to probe the transition state structure has solidified the understanding of this reaction as a concerted, intramolecular pericyclic process. For researchers in drug development and synthetic chemistry, a thorough understanding of these validation techniques is essential for the rational design of complex molecules and the optimization of synthetic routes.

References

A Comparative Guide to the Kinetic Studies of Allyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the use of allyl vinyl ether (AVE) in polymer synthesis, a thorough understanding of its polymerization kinetics under various mechanisms is crucial for controlling polymer structure and properties. This guide provides an objective comparison of the kinetic aspects of this compound polymerization through cationic, radical, and ring-opening metathesis polymerization (ROMP) pathways. The information is supported by experimental data from scientific literature, detailed methodologies for key experiments, and visual diagrams to elucidate reaction pathways and workflows.

While direct kinetic data for this compound is limited in publicly available literature, this guide draws upon studies of structurally similar vinyl ethers and allyl compounds to provide a comparative analysis.

Comparative Kinetic Data

The polymerization behavior of this compound is dictated by the distinct reactivities of its vinyl and allyl functional groups. The electron-rich vinyl ether moiety is highly susceptible to cationic polymerization, while the allyl group can participate in radical processes, albeit with challenges. The strained nature of cyclic ethers can also be leveraged in ring-opening metathesis polymerization.

Polymerization MethodTypical Initiators/CatalystsGeneral Rate CharacteristicsKey Kinetic Parameters (Representative Values for Similar Monomers)
Cationic Polymerization Lewis acids (e.g., BF₃·OEt₂, SnCl₄), Protonic acids (e.g., triflic acid)Very fast, often difficult to control without living polymerization techniques.[1]Propagation Rate Constant (k_p): High (e.g., for isobutyl vinyl ether, k_p can be in the range of 10³ - 10⁵ L·mol⁻¹·s⁻¹ at 0°C)
Radical Polymerization Azo initiators (e.g., AIBN), Peroxides (e.g., BPO)Generally slow. Vinyl ethers are not highly reactive toward radicals and can act as chain transfer agents. The allyl group is prone to degradative chain transfer, leading to low molecular weight polymers.[2]Propagation Rate Constant (k_p): Low (e.g., for vinyl acetate, a structurally similar vinyl ester, k_p is ~2300 L·mol⁻¹·s⁻¹ at 60°C)
Ring-Opening Metathesis Polymerization (ROMP) Grubbs' catalysts, Schrock catalystsRate is highly dependent on the catalyst and monomer structure. Vinyl ethers are often used as chain transfer agents to control molecular weight in ROMP of other monomers.[3] Direct ROMP of AVE itself is not well-documented.Not available for AVE. For norbornene derivatives, k_p can vary widely depending on the catalyst generation and monomer substitution.

Experimental Protocols

Precise determination of kinetic parameters requires careful experimental design and execution. Below are detailed methodologies for monitoring the kinetics of vinyl ether polymerization, which can be adapted for studies on this compound.

Monitoring Monomer Conversion via In Situ Infrared (IR) Spectroscopy

This method allows for real-time tracking of the disappearance of the monomer's vinyl group.

  • Preparation: The polymerization is carried out in a reaction vessel equipped with an in-situ IR probe (e.g., an attenuated total reflectance (ATR) probe). The reactor is charged with the solvent, monomer (this compound), and any other non-initiating components.

  • Initiation: The reaction mixture is brought to the desired temperature, and a background IR spectrum is recorded. The initiator is then added to start the polymerization.

  • Data Acquisition: IR spectra are recorded at regular intervals throughout the polymerization.

  • Analysis: The decrease in the intensity of a characteristic absorption band of the monomer's carbon-carbon double bond (typically around 1620-1640 cm⁻¹) is monitored. The monomer conversion at any given time (X_t) can be calculated using the following equation:

    X_t = (A_0 - A_t) / A_0

    where A_0 is the initial absorbance of the monitored peak, and A_t is the absorbance at time t. The rate of polymerization (R_p) can then be determined from the change in monomer concentration over time.

Determining Molecular Weight Evolution via Gel Permeation Chromatography (GPC)

This technique is used to measure the number-average molecular weight (M_n) and dispersity (Đ) of the polymer at different stages of the reaction, which is particularly important for living polymerizations.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time points during the polymerization.

  • Quenching: The polymerization in each aliquot is terminated by adding a suitable quenching agent (e.g., methanol for cationic polymerization).

  • Polymer Isolation: The polymer from each aliquot is isolated, for example, by precipitation in a non-solvent, followed by filtration and drying.

  • GPC Analysis: The isolated polymer samples are dissolved in a suitable solvent (e.g., tetrahydrofuran) and analyzed by GPC. The instrument is calibrated with polymer standards of known molecular weight.

  • Data Analysis: The GPC data provides the M_n and Đ for each time point. In a living polymerization, a linear increase of M_n with monomer conversion and a low, constant Đ are expected.

Visualizations

Cationic Polymerization of this compound

G Initiator Initiator (e.g., H⁺) Monomer This compound Initiator->Monomer Initiation Carbocation Propagating Carbocation Monomer->Carbocation Addition Carbocation->Monomer Propagation Polymer Poly(this compound) Carbocation->Polymer

Caption: Proposed mechanism for the cationic polymerization of this compound.

Radical Polymerization of this compound

G Initiator Radical Initiator (e.g., R•) Monomer This compound Initiator->Monomer Initiation Propagating_Radical Propagating Radical Monomer->Propagating_Radical Addition Allylic_Radical Stable Allylic Radical Monomer->Allylic_Radical Propagating_Radical->Monomer Propagation Propagating_Radical->Monomer H-abstraction Degradative_Transfer Degradative Chain Transfer Propagating_Radical->Degradative_Transfer Polymer Low MW Polymer Propagating_Radical->Polymer Degradative_Transfer->Allylic_Radical

Caption: Radical polymerization of AVE, highlighting the competing propagation and degradative chain transfer pathways.

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Setup cluster_run Polymerization & Monitoring cluster_analysis Data Analysis Reactor_Setup Set up reactor with in-situ probe Reagent_Prep Prepare monomer and initiator solutions Reactor_Setup->Reagent_Prep Initiate Initiate Polymerization Reagent_Prep->Initiate Monitor_Conversion Monitor monomer conversion (e.g., IR) Initiate->Monitor_Conversion Take_Samples Take aliquots at time intervals Initiate->Take_Samples Kinetic_Plot Plot conversion vs. time Monitor_Conversion->Kinetic_Plot GPC_Analysis Analyze aliquots by GPC Take_Samples->GPC_Analysis MW_Plot Plot Mn vs. conversion GPC_Analysis->MW_Plot Rate_Determination Determine rate constants Kinetic_Plot->Rate_Determination MW_Plot->Rate_Determination

References

Comparative study of Lewis acid catalysts for vinyl ether polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Catalysts for Vinyl Ether Polymerization

For researchers, scientists, and professionals in drug development, the precise control of vinyl ether polymerization is crucial for creating well-defined polymers with tailored properties. The choice of a Lewis acid catalyst is a critical factor that dictates the outcome of the polymerization, influencing molecular weight, dispersity, and stereochemistry. This guide provides an objective comparison of common Lewis acid catalysts, supported by experimental data, to aid in the selection of the most suitable catalyst for your specific application.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in promoting controlled or living cationic polymerization of vinyl ethers varies significantly. Key performance indicators include the ability to produce polymers with a predictable number-average molecular weight (Mn) and a narrow molecular weight distribution (Mw/Mn), often referred to as dispersity (Đ). A lower Mw/Mn value (ideally close to 1.1) indicates a more controlled polymerization process with uniform polymer chains.

The following table summarizes the performance of several common Lewis acid catalysts in the polymerization of isobutyl vinyl ether (IBVE), a widely studied vinyl ether monomer. The data highlights how the choice of catalyst and reaction temperature impacts the resulting polymer properties.

Table 1: Comparison of Lewis Acid Catalysts for Isobutyl Vinyl Ether (IBVE) Polymerization

Lewis AcidTemperature (°C)Mn ( g/mol )Mw/Mn (Đ)Conversion (%)Reaction TimeCitation
SnCl₄-78-< 1.1--[1]
SnCl₄-30-< 1.1-< 5 sec (for EVE)[1]
SnCl₄0-Narrow--[1]
EtAlCl₂-78UncontrolledBroad--[1]
EtAlCl₂-30UncontrolledBroad--[1]
TiCl₄-78UncontrolledBroad--[1]
TiCl₄-30UncontrolledBroad--[1]
FeCl₃-78-Relatively Narrow--[1]
GaCl₃-78-Relatively Narrow--[1]
BF₃·OEt₂-78----[2][3]

Data synthesized from multiple sources. "Uncontrolled" indicates that the resulting polymers had broad molecular weight distributions and molecular weights that were not predictable.[1][2][3]

From the data, it is evident that SnCl₄ is a highly effective Lewis acid for achieving living cationic polymerization of IBVE, yielding polymers with very narrow molecular weight distributions, especially at lower temperatures.[1] In contrast, strong Lewis acids like EtAlCl₂ and TiCl₄ tend to induce extremely rapid and uncontrolled polymerizations, resulting in polymers with broad dispersities.[1] FeCl₃ and GaCl₃ show moderate control at very low temperatures.[1] Historically, BF₃·OEt₂ has also been used, particularly for achieving stereocontrol at low temperatures.[2][3]

Experimental Protocols

Reproducibility in polymerization reactions is paramount. The following section details a general experimental protocol for the cationic polymerization of a vinyl ether, which can be adapted for different Lewis acid catalysts.

General Polymerization Procedure for Isobutyl Vinyl Ether (IBVE)

This protocol is based on methodologies reported in the literature.[1][4]

Materials:

  • Monomer: Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.

  • Solvent: Toluene, dried by passing through a solvent purification column.

  • Initiator: IBVE-HCl adduct, prepared from the addition reaction of IBVE with HCl.

  • Lewis Acids:

    • SnCl₄ (solution in heptane)

    • EtAlCl₂ (solution in hexane)

    • TiCl₄ (solution in toluene)

    • FeCl₃ (anhydrous, stock solution prepared in diethyl ether)

    • GaCl₃ (anhydrous, stock solution prepared in hexane)

  • Quenching Solution: Pre-chilled methanol containing a small amount of aqueous ammonia solution (0.1%).

  • Added Base (optional, for controlled polymerization): 1,4-dioxane.

Procedure:

  • All glassware is rigorously dried by heating to over 450 °C under vacuum and then cooled to room temperature under a nitrogen atmosphere.

  • The polymerization is carried out in a baked glass tube under a dry nitrogen atmosphere.

  • The solvent (e.g., 3.05 mL of toluene), optional added base (e.g., 0.45 mL of 1,4-dioxane), monomer (e.g., 0.50 mL of IBVE), and initiator solution (e.g., 0.50 mL of a 40 mM IBVE-HCl solution in toluene) are added sequentially to the reaction tube using dry syringes.[4]

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C, -30 °C, or -78 °C).

  • The polymerization is initiated by the addition of a pre-chilled solution of the Lewis acid catalyst (e.g., 0.50 mL of a 50 mM solution).[4]

  • After the desired reaction time, the polymerization is terminated by adding the quenching solution.

  • The quenched mixture is washed with dilute hydrochloric acid, an aqueous NaOH solution, and then water to remove initiator and catalyst residues.[4]

  • The polymer is recovered by evaporating the solvent using a rotary evaporator and then dried under reduced pressure.

Polymer Analysis:

  • The number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting polymers are determined by gel permeation chromatography (GPC) using polystyrene standards for calibration.[1]

Visualizing the Polymerization Process

To better understand the sequence of events in a typical Lewis acid-catalyzed vinyl ether polymerization, the following workflow diagram is provided.

G Experimental Workflow for Vinyl Ether Polymerization A Reagent Preparation (Drying & Purification) B Reaction Setup (Under Inert Atmosphere) A->B C Addition of Reagents (Solvent, Monomer, Initiator) B->C D Temperature Equilibration C->D E Initiation (Addition of Lewis Acid) D->E F Polymerization E->F G Termination (Quenching) F->G H Polymer Purification G->H I Polymer Characterization (GPC, NMR) H->I

Caption: Experimental workflow for Lewis acid-catalyzed vinyl ether polymerization.

The mechanism of living cationic polymerization involves a dynamic equilibrium between a dormant covalent species and an active cationic species. The Lewis acid plays a crucial role in activating the initiator and stabilizing the propagating chain end to suppress termination and chain transfer reactions.

G Mechanism of Living Cationic Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (R-X) ActiveInitiator Activated Complex (R+ MCln+1-) Initiator->ActiveInitiator Activation LewisAcid Lewis Acid (MCln) LewisAcid->ActiveInitiator Dormant Dormant Species (P-X) ActiveInitiator->Dormant First Monomer Addition Monomer Vinyl Ether Monomer Propagating Propagating Chain (P-M+ MCln+1-) Monomer->Propagating Active Active Species (P+ MCln+1-) Dormant->Active Activation Active->Dormant Deactivation Active->Propagating Monomer Addition Propagating->Dormant

Caption: Simplified mechanism of living cationic vinyl ether polymerization.

Conclusion

The selection of a Lewis acid catalyst is a critical decision in the synthesis of poly(vinyl ether)s. For achieving well-controlled polymers with low dispersity, SnCl₄ has demonstrated superior performance, particularly at reduced temperatures.[1] In contrast, stronger Lewis acids like EtAlCl₂ and TiCl₄ often lead to uncontrolled reactions.[1] Recent advancements have also explored the use of organocatalysts as metal-free alternatives and sophisticated catalyst systems for achieving high stereoregularity.[2][5] By understanding the comparative performance of different Lewis acids and adhering to rigorous experimental protocols, researchers can effectively tailor the properties of poly(vinyl ether)s for a wide range of applications, from advanced materials to biomedical devices.

References

A Comparative Guide to the Copolymerization Reactivity of Vinyl Ethers and Allyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of vinyl ethers and allyl ethers in copolymerization reactions, supported by experimental data. Understanding the distinct reactivity profiles of these two classes of monomers is crucial for the rational design and synthesis of functional polymers for various applications, including biomaterials and drug delivery systems.

Executive Summary

Vinyl ethers and allyl ethers exhibit significantly different behaviors in both radical and cationic copolymerization reactions. In radical copolymerization , vinyl ethers (or their close analogs, vinyl esters) tend to participate in copolymerization more readily and can exhibit a tendency towards alternating structures with suitable comonomers. Allyl ethers, in contrast, are prone to degradative chain transfer , a process that often leads to the formation of low molecular weight oligomers and can retard the polymerization rate.

In cationic polymerization , vinyl ethers are highly reactive due to the formation of a stabilized carbocation intermediate. Conversely, allyl ethers are generally considered unreactive in conventional cationic polymerization because the abstraction of an allylic proton is kinetically and thermodynamically favored over propagation, leading to chain transfer.

This guide will delve into the experimental data supporting these observations, provide detailed experimental protocols for a model system, and illustrate the underlying mechanistic differences through signaling pathway diagrams.

Data Presentation: Reactivity Ratio Comparison

The reactivity of two monomers in a copolymerization is quantitatively described by their reactivity ratios, r₁ and r₂. These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).

Monomer 1 (M₁) Monomer 2 (M₂) r₁ (VEst) r₂ (AE) r₁ * r₂ Copolymerization Behavior Reference
Vinyl HexanoateAllyl Ethyl Ether0.13 ± 0.050.68 ± 0.100.088Tendency towards alternating copolymerization[1][2]
  • Interpretation of the data:

    • Since both r₁ and r₂ are less than 1, each propagating radical prefers to add the other monomer over itself.

    • The product of the reactivity ratios (r₁ * r₂) is close to zero, which strongly indicates a tendency for the monomers to arrange in an alternating sequence along the polymer chain.[3]

    • The data suggests that in radical copolymerization, vinyl esters (and by extension, vinyl ethers) readily copolymerize with allyl ethers.[1][2]

Mechanistic Differences in Copolymerization

The disparity in reactivity between vinyl ethers and allyl ethers stems from the fundamental stability of the intermediates formed during polymerization.

Radical Copolymerization

In free-radical polymerization, the key difference lies in the susceptibility of allyl ethers to degradative chain transfer .

  • Vinyl Ethers: A growing polymer chain radical adds across the double bond of a vinyl ether monomer, propagating the radical chain. While vinyl ethers are generally less reactive in radical homopolymerization, they can effectively copolymerize.[4]

  • Allyl Ethers: A propagating radical can abstract a hydrogen atom from the carbon adjacent to the ether oxygen in an allyl ether molecule. This results in the formation of a resonance-stabilized allylic radical. This allylic radical is relatively unreactive and is slow to reinitiate a new polymer chain, effectively terminating the kinetic chain and leading to low molecular weight products.[5][6][7]

G cluster_prep Sample Preparation cluster_polym Photopolymerization cluster_analysis Analysis A Prepare stock solutions of VEst, AE, photoinitiator, and external standard in a suitable solvent. B In separate vials, mix varying molar ratios of VEst and AE (e.g., 9:1, 7:3, 5:5, 3:7, 1:9). A->B C Add a fixed amount of photoinitiator and external standard to each vial. B->C D Place each sample in a photoreactor equipped with a suitable light source (e.g., UV lamp). C->D E Irradiate the samples for a controlled period to achieve low monomer conversion (<10%). D->E F Quench the polymerization by removing the light source and adding an inhibitor or by rapid cooling. E->F G Analyze each sample by ¹H NMR spectroscopy. F->G H Determine the molar composition of the resulting copolymer by integrating the characteristic peaks of each monomer unit relative to the external standard. G->H I Calculate the monomer feed composition and the copolymer composition for each sample. H->I J Use a suitable method (e.g., Kelen–Tüdös) to plot the data and determine the reactivity ratios r₁ and r₂. I->J

References

Unraveling the Transition State of Allyl Vinyl Ether Rearrangement: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves the[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[2] This seemingly straightforward transformation proceeds through a highly ordered, cyclic transition state, the nature of which has been a subject of extensive theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate electronic and geometric features of this fleeting intermediate. This guide provides a comparative overview of key findings from various DFT studies, offering researchers valuable insights into the factors governing this rearrangement.

Energetic Landscape of the Rearrangement

A central focus of DFT studies on the this compound rearrangement is the accurate prediction of the activation energy (ΔG‡ or ΔE‡), which dictates the reaction rate. Different levels of theory and basis sets have been employed to model this energetic barrier. A comparison of calculated activation energies from various studies reveals a general consensus, albeit with some variations depending on the computational methodology.

For instance, DFT calculations have been utilized to compare the activation barrier of the neutral pathway with catalyzed pathways. In one study, the neutral rearrangement was found to have a significantly higher activation barrier (ΔG‡ = 28.9 kcal/mol) compared to a cationic pathway (ΔG‡ = 13.6 kcal/mol), highlighting the substantial rate acceleration achievable through catalysis.[3] Another study employing the B3LYP functional predicted an activation barrier of 39.7 kcal mol−1 for the Claisen rearrangement of allyl phenyl ether.[4] The choice of functional and basis set can influence the predicted barrier heights. For example, transition structures have been located using the Hartree-Fock method with the 6-31G* basis set, with energies subsequently refined using MP2 single points and B3LYP/6-31G* calculations.[5]

Level of TheoryBasis SetCalculated Activation Energy (kcal/mol)Reference
B3LYP6-311G**Not specified in snippet[1]
B3LYP6-31G39.7 (for allyl phenyl ether)[4]
Not specifiedNot specified28.9 (neutral pathway)[3]
Not specifiedNot specified13.6 (cationic pathway)[3]
HF -> MP2/B3LYP6-31GVaries with substituent[5]

Table 1: Comparison of Calculated Activation Energies for this compound Rearrangement from Various DFT Studies.

The Geometry of the Transition State

DFT calculations provide a detailed picture of the transition state geometry, revealing the extent of bond breaking and bond formation. The Claisen rearrangement is known to proceed through a concerted mechanism involving a six-membered cyclic transition state.[6] Most studies concur that a chair-like conformation is the preferred transition state geometry for open-chain systems.[7]

Key geometric parameters that characterize the transition state include the lengths of the breaking C-O bond and the forming C-C bond. These bond lengths offer insights into the synchronous or asynchronous nature of the bond reorganization process. Optimized transition state geometries have been reported at various levels of theory, including B3LYP, MP2, and MP4(SDQ).[8] Substituents on the this compound scaffold can influence the transition state geometry and, consequently, the activation barrier.[5]

Level of TheoryBasis SetC-O Bond Length (Å)C-C Bond Length (Å)Reference
B3LYPNot specifiedNot specified in snippetNot specified in snippet[8]
MP2Not specifiedNot specified in snippetNot specified in snippet[8]
MP4(SDQ)Not specifiedNot specified in snippetNot specified in snippet[8]

Experimental and Computational Protocols

The accuracy of DFT predictions is intrinsically linked to the chosen computational methodology. The following outlines a typical protocol for studying the transition state of the this compound rearrangement using DFT.

Computational Details:

  • Software: Gaussian suite of programs is commonly used for such calculations.[4]

  • Method: The B3LYP functional, a hybrid functional, is frequently employed due to its balance of accuracy and computational cost.[1][5] Other functionals and ab initio methods like MP2 are also utilized.[5][8]

  • Basis Set: The Pople-style basis set 6-31G* is a common choice for geometry optimizations, while larger basis sets like 6-311+G(d,p) may be used for more accurate energy calculations.[4][5]

  • Transition State Location: Transition states are located using optimization algorithms like the Berny algorithm to find a first-order saddle point on the potential energy surface. This is often confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition state connects the reactant and product, an IRC calculation is typically performed.[4]

  • Solvent Effects: To model reactions in solution, continuum solvation models like the Self-Consistent Reaction Field (SCRF) method can be employed.[5]

Visualizing the Computational Workflow and Energetics

To better understand the process of a DFT study and the energetic relationships, the following diagrams are provided.

DFT_Workflow Reactant Reactant Structure (this compound) TS_Guess Initial Guess of Transition State Reactant->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc Analysis Analysis of Results (Energies, Geometries) TS_Opt->Analysis IRC IRC Calculation Freq_Calc->IRC Confirm TS Freq_Calc->Analysis Product Product Structure (γ,δ-Unsaturated Carbonyl) IRC->Product Product->Analysis

Caption: Workflow for a typical DFT study of the this compound rearrangement.

Energy_Profile R Reactant R_level P Product P_level TS Transition State TS_level R_level->P_level   ΔG (Reaction Energy) R_level->TS_level  ΔG‡ (Activation Energy)

Caption: Logical relationship of key energetic parameters in the rearrangement.

References

Navigating Stereoselectivity in the Claisen Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, offers a powerful tool for the stereoselective construction of complex molecules. This[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound proceeds through a highly ordered, concerted transition state, making it an ideal platform for controlling stereochemistry.[2][3] This guide provides a comparative analysis of the stereoselectivity in key variants of the Claisen rearrangement, supported by experimental data, detailed protocols, and a visualization of the underlying stereochemical principles.

Diastereoselectivity: The Influence of Transition State Geometry

The diastereoselectivity of the Claisen rearrangement is predominantly dictated by the conformation of the six-membered ring in the transition state. A chair-like transition state is generally favored over a more sterically hindered boat-like conformation.[4][5] The substituents on the rearranging scaffold will preferentially occupy equatorial positions in the chair transition state to minimize steric strain, thus determining the relative stereochemistry of the newly formed chiral centers.

The geometry of the double bond in the vinyl ether component plays a crucial role in directing the diastereochemical outcome. As illustrated in the Ireland-Claisen rearrangement, (E)- and (Z)-configured silyl ketene acetals lead to the formation of anti and syn products, respectively.[6]

Enantioselectivity: The Role of Chiral Catalysts and Auxiliaries

Achieving high enantioselectivity in the Claisen rearrangement requires the introduction of a chiral element, which can be a chiral catalyst or a covalently bound chiral auxiliary. Chiral Lewis acids, such as those based on aluminum, copper, and palladium, can coordinate to the substrate and create a chiral environment around the rearranging core, thereby favoring one enantiomeric pathway over the other.[7][8] Similarly, organocatalysts, like chiral guanidinium salts and N-heterocyclic carbenes, have emerged as effective promoters of enantioselective Claisen rearrangements.[9][10]

Comparative Performance of Claisen Rearrangement Variants

The choice of a specific Claisen rearrangement variant significantly impacts the achievable stereoselectivity. The following tables summarize the performance of several widely used variants, showcasing the influence of different catalysts and reaction conditions on diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) or enantiomeric ratios (e.r.).

Ireland-Claisen Rearrangement
Allylic Ester Substrate Base/Silylating Agent Solvent Diastereomeric Ratio (syn:anti) Reference
α-Methyl-β-hydroxy allylic esterLiHMDS / TMSClToluene/THF>20:1[11]
Cinnamyl esterKHMDS / TMSClToluene/THF>20:1 (for the same diastereomer from E/Z enolates)[12]
Johnson-Claisen Rearrangement
Allylic Alcohol Substrate Orthoester Catalyst Product (E/Z ratio) Reference
General Allylic AlcoholTriethyl orthoacetatePropionic acid (cat.)γ,δ-unsaturated ester (>9:1 E/Z)[13]
Eschenmoser-Claisen Rearrangement
Allylic Alcohol Substrate Amide Acetal Conditions Product Selectivity Reference
Secondary allylic alcoholsN,N-dimethylacetamide dimethyl acetalXylene, 160 °C (microwave)High (E)-selectivity[14][15]
Asymmetric Catalytic Claisen Rearrangement
Substrate Catalyst Solvent Enantiomeric Excess/Ratio Reference
Ester-substituted this compoundChiral guanidinium ionHexanes84% e.e.[9]
Kojic acid derivativeChiral N-heterocyclic carbene-High e.e.[10]
Allyl furyl etherChiral Ni(II) complex--[16]
AllenoateDoubly axially chiral phosphate sodium salt-up to 95% e.e.[17][18]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for three major Claisen rearrangement variants.

Ireland-Claisen Rearrangement Protocol

This procedure is adapted from a method for the synthesis of γ,δ-unsaturated carboxylic acids.[19]

  • Enolate Formation: A solution of the allylic ester (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere. A solution of potassium hexamethyldisilazide (KHMDS) (2.0 eq) in THF is added slowly to the cooled solution. The mixture is stirred at -78 °C for 30 minutes.

  • Silylation: Trimethylsilyl chloride (TMSCl) (2.5 eq) is added to the reaction mixture.

  • Rearrangement: The reaction is allowed to warm to room temperature and stirred for 80 minutes. The mixture is then heated to 80 °C for 4 hours.

  • Workup: The reaction is quenched by the addition of 0.5 N aqueous HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the γ,δ-unsaturated carboxylic acid.

Johnson-Claisen Rearrangement Protocol

This protocol describes the reaction of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester.[2][20]

  • Reaction Setup: The allylic alcohol (1.0 eq) and an excess of trialkyl orthoacetate (e.g., triethyl orthoacetate) are combined in a flask.

  • Catalysis: A catalytic amount of a weak acid, such as propionic acid, is added to the mixture.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 100 to 200 °C. The reaction progress is monitored by TLC or GC.

  • Purification: Upon completion, the excess orthoester and alcohol are removed under reduced pressure. The residue is then purified by distillation or column chromatography to afford the γ,δ-unsaturated ester.

Eschenmoser-Claisen Rearrangement Protocol

This procedure outlines the synthesis of a γ,δ-unsaturated amide from an allylic alcohol.[14]

  • Reaction Setup: The allylic alcohol (1.0 eq), N,N-dimethylacetamide dimethyl acetal (5.1 eq), and xylene are combined in a sealed tube.

  • Heating: The sealed tube is heated under microwave irradiation at 160 °C for 30 minutes.

  • Workup: The reaction mixture is concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography to yield the corresponding γ,δ-unsaturated amide.

Visualizing Stereochemical Control

The stereochemical outcome of the Claisen rearrangement is determined by the energetic preferences of the diastereomeric transition states. The following diagram illustrates the fundamental principle of stereochemical induction via chair and boat transition states and the influence of substrate geometry.

Claisen_Stereoselectivity E_substrate E-Allyl Vinyl Ether E_chair Chair TS (Substituents Equatorial) Favored E_substrate->E_chair [3,3] E_boat Boat TS (Steric Hindrance) Disfavored E_substrate->E_boat [3,3] Z_substrate Z-Allyl Vinyl Ether Z_chair Chair TS (Substituents Equatorial) Favored Z_substrate->Z_chair [3,3] Z_boat Boat TS (Steric Hindrance) Disfavored Z_substrate->Z_boat [3,3] anti_product anti-Product E_chair->anti_product syn_product syn-Product Z_chair->syn_product

References

A Comparative Guide to Thermal and Acid-Catalyzed Claisen Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds. This[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether can be initiated through thermal means or accelerated by acid catalysis. The choice between these two approaches significantly impacts reaction conditions, efficiency, and substrate suitability. This guide provides an objective comparison of thermal and acid-catalyzed Claisen rearrangements, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

At a Glance: Thermal vs. Acid-Catalyzed Claisen Rearrangement

ParameterThermal Claisen RearrangementAcid-Catalyzed Claisen Rearrangement
Activation High temperatures (typically 150-300 °C) are required to overcome the activation energy barrier of this pericyclic reaction.[2][3]Lewis or Brønsted acids are used to lower the activation energy, allowing the reaction to proceed at significantly lower temperatures.[4][5]
Reaction Temperature High (e.g., 250 °C for uncatalyzed rearrangement of o-allylaryl ethers).[1]Can range from room temperature to reflux, depending on the catalyst and substrate (e.g., 23 °C with a Lewis acid catalyst).[5]
Reaction Time Can be lengthy (e.g., 5 hours for the thermal rearrangement of o-allylaryl ethers).[1]Often significantly shorter (e.g., 2-6 hours for a Lewis acid-catalyzed process).[5]
Yields Can be variable and are sometimes low for uncatalyzed thermal reactions.[1]Generally high, with Lewis acid catalysis often providing excellent yields (e.g., >75%).[5]
Stereoselectivity Generally proceeds with a high degree of stereoselectivity through a highly ordered, chair-like transition state.[6][7][8]Can also exhibit high stereocontrol, often proceeding through a similar concerted mechanism.[5]
Substrate Scope Broad, but can be limited by the thermal stability of the substrate and product.Can be broader for thermally sensitive substrates. The choice of acid catalyst can be tailored to the specific substrate.
Catalyst None required.Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄, AlCl₃) or Brønsted acids (e.g., H₂SO₄, TFA).[1][5]
Byproducts Can lead to the formation of para-allylated phenols and benzofurans as side products in aromatic Claisen rearrangements.[2]The nature and amount of byproducts can be influenced by the choice of acid and reaction conditions.

Delving Deeper: Mechanistic Insights and Applications

The fundamental difference between thermal and acid-catalyzed Claisen rearrangements lies in the mode of activation. The thermal process relies solely on heat to provide the energy for the concerted[1][1]-sigmatropic shift. In contrast, acid catalysis involves the coordination of a Lewis or Brønsted acid to the ether oxygen, which polarizes the C-O bond and facilitates the rearrangement through a lower energy transition state. This acceleration allows for milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules.

Claisen_Rearrangement_Comparison Thermal vs. Acid-Catalyzed Claisen Rearrangement Pathways Start This compound Thermal_Conditions High Temperature (e.g., 150-300 °C) Start->Thermal_Conditions Thermal Pathway Acid_Catalyst Acid Catalyst (Lewis or Brønsted) Start->Acid_Catalyst Acid-Catalyzed Pathway Thermal_TS Pericyclic Transition State Thermal_Conditions->Thermal_TS Acid_TS Acid-Complexed Transition State Acid_Catalyst->Acid_TS Product γ,δ-Unsaturated Carbonyl Compound Thermal_TS->Product Acid_TS->Product

Caption: Comparison of thermal and acid-catalyzed pathways.

Experimental Protocols

Thermal Claisen Rearrangement of o-Allylaryl Ethers

This protocol is adapted from a general procedure for the thermal rearrangement of o-allylaryl ethers.[1]

Materials:

  • o-Allylaryl ether (1.0 eq)

  • Decalin (solvent)

  • Silicon oil bath

  • Round-bottomed flask

  • Standard glassware for workup and purification

Procedure:

  • A solution of the o-allylaryl ether (25 mmol) in decalin (25 mL) is placed in a 100 mL round-bottomed flask.

  • The flask is heated in a silicon oil bath to 250 °C.

  • The reaction mixture is maintained at this temperature for 5 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to yield the 2-allylphenol product.

Lewis Acid-Catalyzed Claisen Rearrangement of o-Allylaryl Ethers under Microwave Conditions

This protocol describes a Lewis acid-catalyzed rearrangement accelerated by microwave irradiation.[1]

Materials:

  • o-Allylaryl ether (1.0 eq)

  • Fused Zinc Chloride (ZnCl₂) (3.6 eq)

  • Xylene (solvent)

  • Microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL borosilicate flask, the o-allylaryl ether (12.5 mmol) is dissolved in xylene (5.0 mL).

  • Fused ZnCl₂ (44.7 mmol) is added to the solution.

  • The flask is fitted with a funnel as a loose top and placed in a microwave reactor.

  • The reaction mixture is subjected to microwave irradiation at 720W in 30-second cycles until the reaction is complete, as monitored by TLC (typically 5-8 minutes).

  • After cooling, the mixture is poured into water (80 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (30 mL), dried over MgSO₄, and concentrated.

  • The crude product is purified by column chromatography to afford the 2-allylphenol.

Performance Comparison: Stereoselectivity and Substrate Scope

Stereoselectivity: Both thermal and acid-catalyzed Claisen rearrangements are known to proceed with a high degree of stereospecificity.[6][7][8] The concerted, pericyclic nature of the reaction, proceeding through a chair-like transition state, dictates that the stereochemistry of the starting material is transferred to the product. For chiral, enantiomerically enriched starting materials, both methods can yield products with high optical purity.[6] However, the milder conditions of acid-catalyzed rearrangements can be advantageous in preventing epimerization or degradation of chiral centers, particularly in complex molecules.

Substrate Scope: The high temperatures required for thermal Claisen rearrangements can limit their applicability to substrates that are thermally robust.[2] Molecules containing sensitive functional groups may not be compatible with these conditions. Acid-catalyzed rearrangements, with their lower temperature profiles, offer a significant advantage for a broader range of substrates.[4] Furthermore, the choice of Lewis or Brønsted acid can be fine-tuned to accommodate different functional groups and optimize reactivity. For instance, milder Lewis acids can be employed for substrates that are prone to acid-catalyzed side reactions.

Conclusion

Both thermal and acid-catalyzed Claisen rearrangements are powerful tools in the synthetic chemist's arsenal. The traditional thermal method is simple and effective for robust molecules. However, the advent of acid catalysis has significantly expanded the scope and utility of this rearrangement by enabling the reaction to proceed under much milder conditions. This has opened the door to the synthesis of more complex and delicate molecular architectures. The choice between a thermal or an acid-catalyzed approach should be guided by the thermal stability of the substrate and product, the presence of sensitive functional groups, and the desired reaction efficiency. For many modern synthetic applications, the enhanced reactivity and milder conditions afforded by acid catalysis make it the preferred method.

References

Spectroscopic Validation of γ,δ-Unsaturated Aldehyde Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of γ,δ-unsaturated aldehydes is a critical transformation in organic synthesis, yielding valuable intermediates for the construction of complex molecules in pharmaceuticals and natural products. Rigorous validation of the formation of these compounds is paramount. This guide provides a comparative overview of common spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Spectroscopic Techniques at a Glance: A Comparative Summary

The validation of γ,δ-unsaturated aldehyde formation typically relies on a combination of spectroscopic methods, each providing unique and complementary information about the molecular structure. The most powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy - Presence of aldehydic proton (CHO).[1][2] - Presence and coupling of vinylic protons (C=CH). - Protons on carbons α, β, and γ to the carbonyl.[3]- Provides detailed structural information and stereochemistry. - Highly sensitive and quantitative.- Can be complex to interpret for complex molecules. - Requires deuterated solvents.
¹³C NMR Spectroscopy - Presence of carbonyl carbon (C=O).[1][3] - Presence of vinylic carbons (C=C).- Unambiguously identifies carbon environments.[1][3]- Lower sensitivity than ¹H NMR. - Can require longer acquisition times.
IR Spectroscopy - Presence of carbonyl group (C=O).[1][4][5] - Presence of C=C double bond.[3] - Presence of aldehydic C-H bond.[1][4]- Fast and simple to perform. - Provides clear evidence for the presence of key functional groups.[1][6]- Does not provide detailed structural connectivity. - Can be difficult to interpret in complex molecules with many functional groups.
Mass Spectrometry (MS) - Molecular weight of the compound.[7] - Fragmentation patterns characteristic of aldehydes.[1][6]- High sensitivity, capable of detecting trace amounts.[8] - Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[9]- Isomeric compounds can be difficult to distinguish. - Derivatization may be required for improved analysis of volatile aldehydes.[10][11]
UV-Vis Spectroscopy - Presence of conjugated π systems.[12][13][14]- Useful for confirming the presence of α,β-unsaturated systems.[13]- Not directly applicable for non-conjugated γ,δ-unsaturated aldehydes. - Provides limited structural information.

In-Depth Spectroscopic Analysis and Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of γ,δ-unsaturated aldehydes.

¹H NMR Spectroscopy:

  • Aldehydic Proton (CHO): A highly deshielded proton appearing as a singlet or a multiplet in the region of δ 9-10 ppm .[1][2][7] The multiplicity will depend on the coupling with protons on the α-carbon.

  • Vinylic Protons (C=CH): These protons typically resonate in the region of δ 5-6 ppm . Their coupling constants can provide information about the stereochemistry of the double bond.

  • Allylic Protons (CH₂-C=C): Protons on the carbon adjacent to the double bond (α to the double bond) will appear in the region of δ 2.0-2.5 ppm .[7]

  • Protons α to the Carbonyl Group (CH₂-CHO): These protons are also deshielded and appear in the region of δ 2.0-2.5 ppm .[3]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): The carbonyl carbon of an aldehyde gives a characteristic signal in the downfield region of δ 190-200 ppm .[1][2][3]

  • Vinylic Carbons (C=C): The sp² hybridized carbons of the double bond will appear in the region of δ 100-150 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for the rapid confirmation of key functional groups.

  • C=O Stretch: A strong, sharp absorption band in the region of 1740-1720 cm⁻¹ is characteristic of a saturated aliphatic aldehyde.[2][4]

  • C=C Stretch: A medium intensity band around 1640 cm⁻¹ indicates the presence of a carbon-carbon double bond.

  • Aldehydic C-H Stretch: Two weak to medium bands are often observed around 2830-2695 cm⁻¹ .[4] The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[3][4]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns that can confirm the identity of the aldehyde.

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound should be observed.[7]

  • α-Cleavage: Fragmentation of the bond between the carbonyl carbon and the α-carbon is a common pathway for aldehydes.

  • McLafferty Rearrangement: If a γ-hydrogen is present, a characteristic rearrangement can occur, leading to a specific fragmentation pattern.[1][6]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve the Sample: Dissolve approximately 5-10 mg of the purified γ,δ-unsaturated aldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient.

Sample Preparation for IR Spectroscopy
  • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

  • Acquire Spectrum: Place the sample in the IR spectrometer and acquire the spectrum.

Sample Preparation for Mass Spectrometry
  • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduce it directly into the mass spectrometer.

  • GC-MS/LC-MS: For complex mixtures or to confirm purity, separate the components using gas chromatography (GC) or liquid chromatography (LC) before introduction into the mass spectrometer. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to improve the analysis of volatile aldehydes.[10]

Logical Workflow for Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized γ,δ-unsaturated aldehyde.

G Workflow for Spectroscopic Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesize γ,δ-Unsaturated Aldehyde Purification Purify Product (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Confirm C=O, C=C, Aldehydic C-H IR->IR_Analysis NMR_Analysis Elucidate Structure & Connectivity NMR->NMR_Analysis MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Conclusion Structure Validated IR_Analysis->Conclusion NMR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of γ,δ-unsaturated aldehydes.

Signaling Pathway Analogy for Method Selection

The choice of spectroscopic methods can be viewed as a signaling pathway, where each technique provides a signal that contributes to the final confirmation of the molecular structure.

G Spectroscopic Method Selection Pathway cluster_initial Initial Screening cluster_primary Primary Characterization cluster_secondary Detailed Elucidation cluster_confirmation Final Confirmation TLC TLC/Reaction Monitoring IR IR (Functional Groups) TLC->IR Product Formation H_NMR ¹H NMR (Basic Structure) TLC->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) IR->C_NMR Carbonyl & Alkene Present H_NMR->C_NMR MS MS (Molecular Weight) H_NMR->MS TwoD_NMR 2D NMR (Connectivity) C_NMR->TwoD_NMR Complex Structure Confirmation Confirmed Structure C_NMR->Confirmation MS->Confirmation TwoD_NMR->Confirmation

Caption: A decision-making pathway for selecting spectroscopic techniques for structural validation.

References

Safety Operating Guide

Essential Guide to Handling Allyl Vinyl Ether: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Allyl vinyl ether in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

This compound is a highly flammable liquid and vapor that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety procedures is mandatory to mitigate these risks.

Key Hazard and Safety Data

The following table summarizes the critical quantitative data for this compound.

PropertyValueSource
CAS Number 3917-15-5[1]
Molecular Formula C₅H₈O[3]
Molecular Weight 84.12 g/mol [3]
Appearance Colorless Liquid[2]
Flash Point -21 °C / -5.8 °F[4]
Boiling Point 65 - 66 °C / 149 - 150.8 °F[4]
GHS Hazard Statements H225, H302, H315, H319, H335[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following equipment is mandatory to minimize exposure.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should also be used where there is a significant risk of splashing.[5][6]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile rubber, are required.[6] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.

    • Protective Clothing : A flame-retardant lab coat or coveralls should be worn. For large-scale operations or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Standard Operating and Disposal Procedures

Handling and Storage Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][2]

  • Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ignition Sources : This substance is highly flammable.[1][2] Keep it away from open flames, hot surfaces, sparks, and any other potential ignition sources.[1][2]

  • Equipment : Use only non-sparking tools and explosion-proof equipment.[4] All metal equipment should be grounded to prevent static discharge.[1][2]

  • Storage : Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Keep containers tightly closed when not in use.[1][2] this compound should be refrigerated for storage.[9]

Spill Response Protocol:

  • Evacuation : In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Ventilation : Ensure the area is well-ventilated to disperse vapors.

  • Ignition Source Removal : Remove all sources of ignition from the vicinity of the spill.[10]

  • Containment : Use an inert absorbent material, such as vermiculite or sand, to contain and soak up the spill.[1] Do not use combustible materials like paper towels.

  • Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, sealed, and properly labeled container for hazardous waste disposal.[4]

Disposal Protocol:

  • Waste Classification : this compound and any contaminated materials are considered hazardous waste.[2]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and identify the contents.

  • Disposal Method : Disposal must be conducted through a licensed hazardous waste disposal facility, typically via incineration.[4] Never pour this compound down the drain or mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Empty Containers : Empty containers retain product residue and can be dangerous.[2] They must be treated as hazardous waste and disposed of accordingly.[2]

Emergency First Aid Procedures

Immediate medical attention is crucial in the event of exposure.

  • Inhalation : If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact : If skin contact occurs, immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact : In case of eye contact, immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1][2]

  • Ingestion : If swallowed, do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1][2] Call a poison control center or doctor immediately for treatment advice.[1]

Workflow for Handling this compound

G prep Preparation - Review SDS - Verify fume hood function - Locate safety shower/eyewash ppe Don Appropriate PPE - Safety Goggles & Face Shield - Flame-Retardant Lab Coat - Chemical-Resistant Gloves prep->ppe handling Chemical Handling - Work in fume hood - Ground equipment - Use non-sparking tools - Keep away from ignition sources ppe->handling spill Spill Occurs? handling->spill During Operation exposure Personnel Exposure? handling->exposure During Operation disposal Waste Disposal - Collect in labeled hazardous waste container - Arrange for licensed disposal handling->disposal After Use storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Refrigerate end_op End of Operation storage->end_op spill->storage No spill_response Spill Response Protocol - Evacuate & Ventilate - Remove ignition sources - Absorb with inert material - Collect for disposal spill->spill_response Yes spill_response->disposal exposure->spill No first_aid First Aid Protocol - Move to fresh air (Inhalation) - Wash skin for 15 min (Skin) - Rinse eyes for 15 min (Eyes) - Do NOT induce vomiting (Ingestion) - Seek immediate medical attention exposure->first_aid Yes first_aid->end_op disposal->end_op

Caption: Workflow for the safe handling, storage, and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl vinyl ether
Reactant of Route 2
Reactant of Route 2
Allyl vinyl ether

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。